molecular formula C12H18O2 B1583964 5,7-Dodecadiyne-1,12-diol CAS No. 74602-32-7

5,7-Dodecadiyne-1,12-diol

Cat. No.: B1583964
CAS No.: 74602-32-7
M. Wt: 194.27 g/mol
InChI Key: SEWYHOMCDKWYEF-UHFFFAOYSA-N
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Description

5,7-Dodecadiyne-1,12-diol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodeca-5,7-diyne-1,12-diol
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InChI

InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWYHOMCDKWYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC#CC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225578
Record name 5,7-Dodecadiyne-1,12-diol
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74602-32-7
Record name 5,7-Dodecadiyne-1,12-diol
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Record name 5,7-Dodecadiyne-1,12-diol
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Record name 74602-32-7
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Foundational & Exploratory

Introduction: The Architectural Elegance of a Smart Monomer

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,7-Dodecadiyne-1,12-diol (CAS: 74602-32-7): From Monomer Synthesis to Advanced Polydiacetylene Applications

This compound is a fascinating and highly functional organic molecule. At its core, it is a symmetrical 12-carbon aliphatic chain distinguished by two key features: a conjugated 5,7-diyne (diacetylene) system and terminal hydroxyl (-OH) groups at the 1 and 12 positions. While its structure is straightforward, its true potential is realized not in its monomeric form, but in its unique ability to undergo topochemical polymerization.[1][2]

This solid-state polymerization transforms the crystalline monomer into a highly conjugated polymer known as a polydiacetylene (PDA). These PDAs are renowned for their remarkable chromatic properties; they exist in a deep blue state and undergo a dramatic, irreversible transition to a red, fluorescent state in response to a variety of external stimuli.[3][4][5] This stimulus-responsive behavior makes this compound a foundational building block for the development of advanced sensors, responsive materials, and innovative platforms for drug delivery and diagnostics. This guide provides a comprehensive overview of its properties, synthesis, polymerization, and key applications for professionals in research and development.

Physicochemical Properties of the Monomer

The physical and chemical characteristics of this compound are critical for its handling, purification, and subsequent polymerization. The terminal hydroxyl groups impart a degree of polarity, influencing its solubility and crystalline packing, which is the cornerstone of its reactivity in the solid state.

PropertyValueSource
CAS Number 74602-32-7[6][7][8][9]
Molecular Formula C₁₂H₁₈O₂[6][7]
Molecular Weight 194.27 g/mol [6][10]
Appearance Colorless to white solid[7]
Melting Point 49-50.5 °C[6][7][11]
Boiling Point 371.8 °C at 760 mmHg[6][7][12]
Density 1.032 g/cm³[6][7][12]
LogP (Octanol/Water) 1.318[6][13]

Monomer Synthesis: The Oxidative Coupling Pathway

The synthesis of symmetrical diynes like this compound is most effectively achieved through the oxidative homocoupling of a terminal alkyne. The Glaser coupling, and its common modification, the Hay coupling, are the quintessential methods for this transformation. The logical and commercially available precursor for this synthesis is 5-hexyn-1-ol .

The Glaser-Hay Coupling Mechanism

The causality behind this reaction is the ability of a copper(I) catalyst to mediate the formation of a new carbon-carbon bond between two terminal alkyne units. The mechanism proceeds through several key steps:

  • Deprotonation & Acetylide Formation : In the presence of a base, the terminal alkyne proton of 5-hexyn-1-ol is removed. The resulting acetylide anion then coordinates with the copper(I) salt to form a copper(I) acetylide complex.[14]

  • Oxidative Coupling : Two of these copper acetylide complexes undergo an oxidative step. The copper(I) is oxidized, and the two alkynyl fragments are coupled, forming the 1,3-diyne bond and a reduced copper species.[14][15]

  • Catalyst Regeneration : An oxidant, typically molecular oxygen (from air), reoxidizes the copper to its active Cu(I) state, allowing the catalytic cycle to continue.[14][15] The use of a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in the Hay modification accelerates the reaction.[14]

Caption: Synthesis of this compound via Glaser-Hay coupling.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of Hay coupling.

  • Setup : To a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in acetone. Stir the mixture under an air or oxygen atmosphere until a homogenous green-blue solution is formed.

  • Reaction : Prepare a solution of 5-hexyn-1-ol in acetone. Add this solution dropwise to the catalyst mixture at room temperature. The reaction is typically exothermic.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction, which usually takes several hours.

  • Workup : Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid. This dissolves the copper salts into the aqueous phase.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound as a white solid.

  • Validation : Confirm the identity and purity of the product using standard analytical techniques:

    • ¹H and ¹³C NMR : To verify the molecular structure and absence of impurities.

    • FTIR Spectroscopy : To confirm the presence of O-H (~3300 cm⁻¹) and C-H bonds and the absence of the terminal alkyne C-H stretch (~3300 cm⁻¹, sharp) from the starting material.

    • Mass Spectrometry : To confirm the molecular weight (194.27 g/mol ).

Topochemical Polymerization: From Monomer Crystal to Functional Polymer

The most significant property of this compound is its ability to undergo 1,4-addition polymerization in the solid state.[1] This is not a random process; it is a highly ordered topochemical reaction dictated by the precise arrangement of monomers within the crystal lattice.[2][16]

Mechanism and Structural Requirements

For polymerization to occur, the monomer molecules must pack in a specific orientation where the reacting carbons of adjacent diyne units are in close proximity. The ideal parameters for this reaction are a repeating distance of approximately 4.9-5.0 Å along the stacking axis and a tilt angle of about 45°.[1][2] When exposed to UV (typically 254 nm) or γ-radiation, a cascade of 1,4-addition reactions propagates through the crystal, creating a fully conjugated polymer backbone of alternating ene-yne units.[16] This process is a diffusionless transformation, meaning the crystalline order of the monomer is largely preserved in the resulting polymer crystal.[2]

Polymerization cluster_monomer Monomer Crystal Lattice cluster_polymer Polydiacetylene (PDA) Chain M1 HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH M2 HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH M3 HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH P1 ...=[C(R)-C≡C-C(R)]=... M2->P1 UV (254 nm) 1,4-Addition

Caption: Topochemical polymerization of diacetylene monomers into a PDA chain.

The Chromatic Transition: A Visual Readout System

The resulting polydiacetylene exists in a metastable "blue phase," characterized by a long-wavelength absorption maximum around 640 nm.[4] This state has a highly planar, extended π-conjugated backbone. When this backbone is perturbed by external stimuli—such as heat (thermochromism), mechanical stress (mechanochromism), or the binding of a biological molecule—it undergoes a conformational relaxation.[1][5] This change shortens the effective conjugation length of the π-electron system, causing a shift in its absorption to a lower wavelength (~540 nm), which corresponds to the stable "red phase."[4] Critically, the red phase is fluorescent, whereas the blue phase is not, providing a dual mode of detection (colorimetric and fluorometric).[3][4]

Applications in Drug Development and Scientific Research

The functional terminal hydroxyl groups of this compound and its resulting polymer are key to its utility, allowing for covalent attachment of various functionalities, particularly biorecognition elements.

High-Throughput Biosensing

The primary application is in the development of biosensors. The principle is to functionalize the PDA surface with a specific ligand (e.g., antibody, aptamer, peptide) that can bind to a target analyte (e.g., a virus, bacterium, protein biomarker).

  • Sensor Fabrication : The monomer is assembled into a thin film or vesicle.

  • Polymerization : UV irradiation creates the blue-phase PDA.

  • Functionalization : Ligands are covalently attached to the terminal hydroxyl groups.

  • Detection : When the target analyte binds to the ligand, it induces steric hindrance and mechanical stress on the polymer backbone. This stress triggers the blue-to-red color transition, providing a simple, visual, and often instrument-free signal of the binding event.[4][17]

Caption: Mechanism of a PDA-based colorimetric biosensor.

Stimuli-Responsive Drug Delivery

The same principle can be applied to create "smart" drug delivery vehicles. Drugs can be encapsulated within PDA vesicles. The vesicle can be engineered to undergo the blue-to-red transition—and potentially release its payload—in response to specific environmental triggers in the body, such as a change in pH or temperature characteristic of a tumor microenvironment. The color change itself could serve as a diagnostic indicator that the drug has reached its target and is being released.

Conclusion

This compound is far more than a simple long-chain diol. It is a precisely engineered monomer that provides a direct pathway to sophisticated, stimuli-responsive polymeric systems. Its straightforward synthesis via oxidative coupling, coupled with its robust solid-state polymerization and the visually intuitive chromatic transition of the resulting polydiacetylene, makes it an exceptionally valuable tool. For researchers and professionals in drug development and materials science, this compound offers a versatile and powerful platform for creating the next generation of sensors, diagnostics, and smart materials.

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Introduction: The Architectural Elegance of a Diacetylene Monomer

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Application of 5,7-Dodecadiyne-1,12-diol

This compound is a fascinating molecule that serves as a fundamental building block in the field of materials science, particularly for the creation of stimuli-responsive polymers. Its structure is a masterful blend of rigidity and flexibility: a linear, conjugated diacetylene core is flanked by flexible aliphatic chains, which are in turn terminated by hydrophilic hydroxyl groups. This unique architecture is not accidental; it is precisely this combination of features that enables the molecule to self-assemble and, crucially, to undergo topochemical polymerization. This process transforms the discrete monomers into polydiacetylenes (PDAs), a class of polymers renowned for their dramatic chromic transitions in response to external stimuli.[1][2]

This guide, intended for researchers and professionals in chemistry and drug development, will deconstruct the molecular structure of this compound, explore its synthesis and reactivity, and elucidate how its structural characteristics are harnessed to create powerful sensor technologies.

Core Molecular Structure and Physicochemical Properties

The functionality of this compound originates directly from its distinct structural components. Understanding these components is key to appreciating its behavior.

Chemical Identity:

  • Molecular Formula: C₁₂H₁₈O₂[3][4]

  • Molecular Weight: 194.27 g/mol [3][4]

  • IUPAC Name: dodeca-5,7-diyne-1,12-diol[4]

Key Structural Features:

  • The Diacetylene (Diyne) Core (-C≡C-C≡C-): This is the heart of the molecule. The conjugated system of triple bonds creates a rigid, linear rod-like segment. It is this unit that undergoes a 1,4-addition polymerization upon exposure to UV or gamma radiation, forming the colorful, conjugated backbone of polydiacetylene.

  • Aliphatic Spacers (-(CH₂)₄-): On either side of the diyne core are four-carbon methylene chains. These chains provide conformational flexibility, allowing the molecules to orient themselves effectively during self-assembly and in the crystal lattice. They also insulate the reactive core while providing a framework for the side-chain interactions that govern the polymer's response.

  • Terminal Hydroxyl Groups (-OH): Positioned at both ends of the molecule (C1 and C12), these alcohol functionalities are critical. They provide hydrophilicity and, more importantly, the capacity for strong hydrogen bonding. This intermolecular hydrogen bonding is a primary driving force for the self-assembly of the monomers into the highly ordered arrays required for successful topochemical polymerization. Furthermore, these hydroxyl groups are convenient chemical handles for synthesizing more complex, functionalized diacetylene monomers.[5]

Physicochemical Data Summary

The following table summarizes the essential physical and chemical properties of this compound.

PropertyValueSource(s)
Melting Point49.5 °C[3][6][7]
Boiling Point (Predicted)371.8 °C at 760 mmHg[3][6][7]
Density (Predicted)1.032 g/cm³[3][6][7]
Flash Point (Predicted)178.6 °C[3][7]
LogP (Octanol/Water)1.318[3][8]
Water Solubility (log₁₀WS)-2.96 mol/L (Calculated)[8]

Synthesis and Reactivity: From Monomer to Polymer

The synthesis of symmetrical diols like this compound is most effectively achieved through the oxidative homocoupling of a terminal alkyne. The Glaser or Hay coupling reactions are the cornerstone methodologies for this transformation.[9]

Synthetic Workflow: Glaser-Hay Coupling

The synthesis involves the copper-catalyzed oxidative coupling of 5-hexyn-1-ol. The choice of a copper(I) salt, a base (like TMEDA, N,N,N',N'-tetramethylethylenediamine), and an oxidant (typically O₂) is causal to the reaction's success. The base deprotonates the terminal alkyne, forming a copper acetylide intermediate, which then undergoes oxidative coupling to form the C-C bond, yielding the desired 1,3-diyne.[9][10]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_products Products & Purification R 5-Hexyn-1-ol (Starting Material) S1 Step 1: Formation of Copper Acetylide Intermediate R->S1 Cat CuCl / TMEDA (Catalyst System) Cat->S1 Ox O₂ (Oxidant) S2 Step 2: Oxidative Coupling of two Acetylide Units S1->S2 O₂ S3 Step 3: Catalyst Regeneration S2->S3 P This compound (Crude Product) S2->P S3->Cat Re-enters Cycle Pur Purification (Recrystallization) P->Pur Final Final Pure Product Pur->Final

Figure 1: General workflow for the synthesis of this compound.
Protocol: Synthesis via Hay Coupling

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments.

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a catalytic amount of copper(I) chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable solvent such as acetone.

  • Reaction Initiation: Bubble oxygen (O₂) gently through the catalyst solution.

  • Substrate Addition: Slowly add a solution of 5-hexyn-1-ol in the same solvent to the flask over a period of 1-2 hours. The reaction is exothermic and may require cooling to maintain a consistent temperature (e.g., 20-30 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, quench the reaction with a dilute acid solution (e.g., HCl) to neutralize the base and dissolve copper salts. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Core Reactivity: Topochemical Polymerization

The defining reaction of this compound is its solid-state topochemical polymerization. When the crystalline monomer is exposed to 254 nm UV light or γ-radiation, it undergoes a 1,4-addition reaction. This process connects the monomers head-to-tail, forming a highly conjugated polymer backbone with alternating "ene-yne" structures. This transformation is visually dramatic, as the colorless monomer crystals turn a brilliant, metallic blue or purple.

Polymerization cluster_process Solid-State Polymerization Monomer1 HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH Start Monomer Crystal Lattice Monomer2 HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH Monomer3 ... UV UV Radiation (254 nm) or γ-rays Start->UV Polymer Polydiacetylene (PDA) Conjugated Backbone UV->Polymer Polymer_Structure ...[=C(-(CH₂)₄OH)-C≡C-C(-(CH₂)₄OH)=]n...

Figure 2: Schematic of the topochemical polymerization process.

Spectroscopic and Crystallographic Analysis

Structural elucidation and purity assessment rely on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show a triplet for the protons on the carbon adjacent to the hydroxyl group (-CH₂OH), multiplets for the internal methylene groups (-CH₂-), and a characteristic triplet for the protons adjacent to the alkyne unit (-CH₂-C≡C). The hydroxyl protons will appear as a broad singlet, which can be exchanged with D₂O.

    • ¹³C NMR: Will display distinct signals for the carbon bearing the hydroxyl group, the different methylene carbons in the aliphatic chain, and two signals in the characteristic region for sp-hybridized carbons of the diyne core.

  • Infrared (IR) Spectroscopy: Key signals include a strong, broad O-H stretching band around 3300 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹. The C≡C stretch is often weak or absent in symmetrical diynes due to the lack of a significant dipole moment change.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive technique for this molecule. It provides the precise bond lengths, bond angles, and, most importantly, the packing arrangement of the monomers in the solid state. This crystallographic data is invaluable for predicting whether a diacetylene derivative will be reactive, as successful topochemical polymerization requires specific intermolecular distances and orientations between the diyne rods of adjacent monomers.

Application in Polydiacetylene (PDA) Sensor Technology

The true value of this compound is realized when it is polymerized to form PDAs, which are exceptional platforms for colorimetric and fluorescent sensors.[1]

Mechanism of Chromatic Sensing

The sensing mechanism is based on the conformational state of the conjugated polymer backbone.[11]

  • The 'Blue' Phase: Immediately after polymerization, the PDA backbone is planar and highly ordered, with minimal steric strain. This conformation allows for maximum π-orbital overlap, resulting in a material that absorbs light in the red region of the spectrum (~640 nm) and thus appears blue. This phase is typically non-fluorescent.[11]

  • The 'Red' Phase: When the polymer is exposed to an external stimulus—such as heat (thermochromism), mechanical stress, or the binding of a target analyte to functional groups on the side chains—the side chains are perturbed. This disruption introduces strain that propagates to the polymer backbone, causing it to twist and become less planar. This reduces the effective conjugation length, leading to a blue-shift in absorption to a lower wavelength (~540 nm). The material now appears red or pink and often becomes fluorescent.[2][11][12]

This blue-to-red transition is often sharp and detectable by the naked eye, making PDAs ideal for simple, label-free sensing applications.[1]

Sensing_Mechanism Blue Blue Phase PDA (Low Energy, Planar Backbone) Non-Fluorescent Stimulus External Stimulus (Heat, pH, Analyte Binding) Blue->Stimulus Red Red Phase PDA (High Energy, Twisted Backbone) Fluorescent Red->Blue Reversible (in some systems) Stimulus->Red Induces Side-Chain Perturbation

Figure 3: The chromatic transition mechanism of polydiacetylene sensors.

Conclusion

This compound is more than just a simple organic molecule; it is a precisely engineered monomer designed for function. Its linear diyne core provides the basis for polymerization into a conjugated backbone, while its terminal hydroxyl groups and aliphatic linkers dictate the crucial self-assembly process that precedes this reaction. The resulting polydiacetylene polymers exhibit remarkable stimuli-responsive chromic behavior, a direct consequence of the parent monomer's elegant molecular architecture. For researchers in materials science and diagnostics, a thorough understanding of this structure is the gateway to developing next-generation sensors, smart materials, and advanced analytical tools.

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An In-Depth Technical Guide to the Synthesis of 5,7-Dodecadiyne-1,12-diol: Principles and Practices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 5,7-dodecadiyne-1,12-diol, a critical monomer for the formation of polydiacetylenes (PDAs). These polymers are the subject of intense research due to their unique chromogenic and electronic properties, which are harnessed in sensing, nonlinear optics, and materials science. The controlled and efficient synthesis of the monomer is paramount to accessing high-quality polymers. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven protocols.

Strategic Overview: The Logic of Homocoupling

The molecular structure of this compound is a symmetrical C12 backbone featuring a conjugated 1,3-diyne core and terminal hydroxyl groups. This symmetry is a key strategic consideration, pointing directly to oxidative homocoupling of a terminal alkyne as the most logical and efficient synthetic pathway. The precursor of choice is 5-hexyn-1-ol , two molecules of which are dimerized to form the target diol.

Several named reactions accomplish this transformation, each with distinct advantages and historical context.

  • Glaser Coupling : As one of the oldest coupling reactions, the Glaser coupling utilizes a copper(I) catalyst, a base such as ammonia, and an oxidant like air to form symmetrical diynes.[1][2][3][4]

  • Eglinton Coupling : This modification employs a stoichiometric amount of a copper(II) salt, typically Cu(OAc)₂, in a coordinating solvent like pyridine.[2][5] This obviates the need for an external gaseous oxidant, offering a more controlled reaction environment.[2][5]

  • Hay Coupling : A significant refinement of the Glaser method, the Hay coupling is a catalytic variant that uses a complex of a copper(I) salt with an amine ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA).[1][2][6] The Cu-TMEDA complex exhibits enhanced solubility in a wider range of organic solvents, leading to more versatile and efficient catalytic systems.[1][6]

For its catalytic nature, operational simplicity, and high efficiency, the Hay coupling is the preferred and most widely adopted method for synthesizing this compound. This guide will focus on the mechanistic principles and a detailed protocol for this approach.

Mechanistic Deep Dive: The Hay Catalytic Cycle

The efficacy of the Hay coupling lies in its well-defined catalytic cycle, which continuously regenerates the active copper(I) species. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting. The process is initiated by the presence of a Cu(I) salt, TMEDA, a terminal alkyne (5-hexyn-1-ol), and an oxidant (typically atmospheric oxygen).

The key mechanistic steps are as follows:

  • Complex Formation & Deprotonation : The Cu(I) salt and TMEDA form a soluble, catalytically active complex. The basic nature of the TMEDA ligand facilitates the deprotonation of the terminal alkyne, 5-hexyn-1-ol, to form a copper(I) acetylide intermediate.

  • Oxidation : The copper(I) center of the acetylide complex is oxidized to copper(II) by molecular oxygen. This is the critical role of the air or O₂ bubbled through the reaction mixture.

  • Reductive Elimination/Dimerization : Two copper(II) acetylide molecules undergo a reductive elimination process. This step forms the new carbon-carbon bond, creating the 1,3-diyne linkage of this compound, and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

This catalytic cycle is visualized in the diagram below.

Hay_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs CuI Cu(I)-TMEDA Complex Cu_Acetylide Copper(I) Acetylide [R-C≡C-Cu(I)] CuI->Cu_Acetylide + R-C≡C-H - H+ CuII_Acetylide Oxidized Intermediate [R-C≡C-Cu(II)] Cu_Acetylide->CuII_Acetylide O₂ (Oxidant) Dimerization Reductive Elimination (Dimerization) CuII_Acetylide->Dimerization 2x Intermediate Dimerization->CuI Regenerates Catalyst Diyne_Out Output: This compound Dimerization->Diyne_Out Forms Product (R-C≡C-C≡C-R) Alkyne_In Input: 2x 5-Hexyn-1-ol Alkyne_In->Cu_Acetylide caption Fig 1. Catalytic cycle of the Hay coupling.

Caption: Fig 1. Catalytic cycle of the Hay coupling.

Field-Proven Experimental Protocol

This protocol details the synthesis of this compound from commercially available 5-hexyn-1-ol via the Hay coupling reaction.

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
5-Hexyn-1-olC₆H₁₀O98.145.00 g50.95Substrate
Copper(I) ChlorideCuCl98.990.25 g2.53Catalyst
TMEDAC₆H₁₆N₂116.210.30 g (0.4 mL)2.58Ligand/Base
AcetoneC₃H₆O58.08100 mL-Solvent
OxygenO₂32.00--Oxidant

Equipment : 250 mL three-neck round-bottom flask, magnetic stirrer, condenser, gas inlet adapter/bubbler, dropping funnel, standard glassware for work-up, silica gel for column chromatography.

Step-by-Step Methodology
  • Catalyst Preparation : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a gas inlet tube, add copper(I) chloride (0.25 g) and acetone (100 mL). Add TMEDA (0.4 mL) to the suspension.

    • Scientist's Insight: The immediate formation of a clear, often colored (greenish-blue), solution indicates the successful formation of the soluble Cu-TMEDA complex. If the solution remains a slurry, it may indicate impure reagents.

  • Initiation : Begin vigorous stirring and start bubbling a steady stream of air or oxygen through the solution via the gas inlet tube. The gas outlet should be vented into a fume hood.

  • Substrate Addition : In a dropping funnel, prepare a solution of 5-hexyn-1-ol (5.00 g) in 20 mL of acetone. Add this solution dropwise to the stirring catalyst mixture over a period of 30-45 minutes.

    • Scientist's Insight: A noticeable exotherm and a color change are expected. Slow addition is critical to maintain control over the reaction temperature and prevent unwanted side reactions. The reaction is often accompanied by the formation of a fine precipitate of the product.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 4-6 hours while maintaining the oxygen/air flow. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up : Once the reaction is complete, stop the gas flow. Pour the reaction mixture into a separatory funnel containing 100 mL of 2M hydrochloric acid (HCl). This step quenches the reaction and dissolves copper salts.

  • Extraction : Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing & Drying : Wash the combined organic extracts with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. This will yield this compound as a white crystalline solid.

Experimental Workflow Diagram

Workflow start Start setup 1. Assemble Apparatus (Flask, Condenser, Bubbler) start->setup catalyst 2. Prepare Catalyst (CuCl + TMEDA in Acetone) setup->catalyst initiate 3. Initiate Reaction (Start Stirring & O₂ Flow) catalyst->initiate add 4. Add Substrate (5-Hexyn-1-ol in Acetone) initiate->add react 5. Monitor Reaction (4-6h at RT via TLC) add->react workup 6. Quench & Extract (HCl wash, Ether extraction) react->workup purify 7. Purify Product (Recrystallization or Chromatography) workup->purify end End (Pure Crystalline Product) purify->end caption Fig 2. Experimental workflow for synthesis.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

The study of long-chain diacetylenic diols, such as 5,7-dodecadiyne-1,12-diol, is of significant interest in materials science and drug development due to their unique structural motifs. These compounds serve as valuable building blocks for the synthesis of polymers with interesting optical and electronic properties, as well as for the construction of complex molecular architectures in medicinal chemistry. A thorough understanding of their spectroscopic characteristics is paramount for their unambiguous identification, purity assessment, and for elucidating their role in subsequent chemical transformations. This guide provides a comprehensive overview of the key spectroscopic data for this compound, grounded in established analytical principles and supplemented with practical, field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound possesses a C12 carbon backbone featuring a central, unconjugated diacetylene unit (a diyne) flanked by two primary alcohol functionalities at either end of the aliphatic chain. This symmetrical structure dictates a unique spectroscopic signature that will be explored in detail in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, a reduced number of signals is expected.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6Triplet4H-CH₂-OH
~2.2Triplet4H-CH₂-C≡
~1.5-1.6Multiplet8H-CH₂-CH₂-CH₂- and -CH₂-CH₂-C≡
~1.8Broad Singlet2H-OH

Expertise & Experience Insight: The broadness of the hydroxyl proton signal is a classic characteristic and is due to chemical exchange with the solvent and hydrogen bonding. Its chemical shift can vary significantly with concentration, temperature, and the choice of solvent. To confirm the assignment of the -OH peak, a D₂O exchange experiment can be performed. Upon addition of a drop of D₂O to the NMR tube and re-acquiring the spectrum, the hydroxyl proton signal will disappear or significantly diminish due to the exchange of the acidic proton with deuterium.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the symmetry of this compound, we anticipate six distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~62-CH₂-OH
~77-C≡C-
~32-CH₂-CH₂OH
~25-CH₂-CH₂CH₂OH
~28-CH₂-C≡
~19-CH₂-CH₂-C≡

Authoritative Grounding: The chemical shifts of sp-hybridized carbons in alkynes typically fall in the range of 65-90 ppm[1][2]. The specific value is influenced by the surrounding substituents.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (solid)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans will be required compared to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D To Spectrometer E Shim Magnetic Field D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Prepare Dilute Solution (~1 mg/mL) B Inject into GC-MS A->B To Instrument C Separation on GC Column B->C D Ionization (EI, 70 eV) C->D E Mass Analysis D->E

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectroscopy

Due to the absence of a conjugated system, this compound is not expected to exhibit significant absorption in the UV-Vis region (200-800 nm). The diyne is insulated by sp³ hybridized carbons, preventing electronic conjugation. Therefore, UV-Vis spectroscopy is not a primary technique for the characterization of this specific molecule, but it is useful for distinguishing it from conjugated isomers.

Conclusion

The spectroscopic characterization of this compound is straightforward when a combination of NMR, IR, and Mass Spectrometry is employed. Each technique provides complementary information that, when taken together, allows for the unambiguous confirmation of its structure. The key features to look for are the symmetrical signals in the NMR spectra, the characteristic O-H and weak C≡C stretches in the IR spectrum, and the expected fragmentation pattern in the mass spectrum. This guide provides the foundational data and protocols to assist researchers in the confident identification and analysis of this important chemical building block.

References

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  • LookChem. This compound. [Link]

  • ResearchGate. 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. [Link]

  • PubMed. Mass spectrometric analysis of long-chain esters of diols. [Link]

  • ResearchGate. Vibrational and theoretical study of selected diacetylenes. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

  • ResearchGate. Synthesis and spectroscopic characterization of 5-diaminomethylidene barbiturates. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. 13C NMR Chemical shifts of compounds 1-12. [Link]

  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

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  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dodecadiyne-1,12-diol is a linear C12 hydrocarbon chain characterized by the presence of two hydroxyl (-OH) groups at its termini and a conjugated diyne system at the 5th and 7th positions.[1][2][3] This unique structural arrangement, featuring both hydrophilic alcohol functionalities and a rigid, electron-rich diyne core, makes it a molecule of significant interest in materials science and medicinal chemistry. The ability of diacetylene compounds to undergo topochemical polymerization upon exposure to UV irradiation or thermal annealing opens avenues for the creation of novel conjugated polymers with unique optical and electronic properties. In the realm of drug development, the structural rigidity and defined geometry of the diyne cassette are valuable attributes for its use as a linker in complex molecular architectures.

A thorough understanding of the fundamental physical properties of this compound is a prerequisite for its effective utilization in these advanced applications. This guide provides a detailed overview of its key physical constants, with a primary focus on its melting and boiling points, and outlines the experimental methodologies for their precise determination.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure. The terminal hydroxyl groups are capable of hydrogen bonding, which significantly influences its melting point, boiling point, and solubility. The nonpolar hydrocarbon backbone and the diyne unit contribute to its overall lipophilicity.

Summary of Physical Data
PropertyValueUnitSource(s)
Melting Point49.5 - 51°C[1][4][5][6][7]
Boiling Point371.8°C (at 760 mmHg)[1][4][5][6]
Density1.032g/cm³[1][4][6]
Flash Point178.6°C[1][5][6]
Refractive Index1.514-[1][6]
Molecular FormulaC₁₂H₁₈O₂-[1][2][4]
Molecular Weight194.27 g/mol [1][2][7]

Experimental Determination of Melting and Boiling Points

The accurate determination of the melting and boiling points of this compound is crucial for its identification, purity assessment, and the design of experimental conditions for its synthesis, purification, and application.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.

Protocol: Capillary Melting Point Determination using a Digital Apparatus (e.g., Mel-Temp)

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

    • Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[8] This is achieved by tapping the open end of the capillary into the sample and then gently tapping the sealed end on a hard surface to compact the material.

  • Apparatus Setup:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

    • Set the apparatus to a rapid heating rate (e.g., 10-20 °C/min) to obtain an approximate melting range.[9]

  • Approximate Melting Point Determination:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid. This provides a rough melting range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a new capillary with a fresh sample.

    • Set the heating rate to a much slower value (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.[9][10]

    • Carefully observe and record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Small Sample Size: A small sample size (1-2 mm) minimizes thermal gradients within the sample, leading to a sharper, more accurate melting point range.[8]

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, which is essential for an accurate measurement.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Similar to the melting point, a sharp boiling point is indicative of a pure substance.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid. Since this compound is a solid at room temperature, it must first be melted.

  • Sample Preparation:

    • Place a small amount of this compound into a small test tube (ignition tube).

    • Gently heat the test tube to melt the solid.

    • Place a capillary tube (sealed at one end) with the open end downwards into the molten sample.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat-transfer liquid is above the level of the sample.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner. The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection.

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue gentle heating until a continuous and rapid stream of bubbles emerges from the capillary tube.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure. Record the temperature at this point. This is the boiling point of the liquid.

Causality Behind Experimental Choices:

  • Inverted Capillary: The inverted capillary traps a small amount of air. The evolution of bubbles indicates that the vapor pressure of the substance is overcoming the external pressure.

  • Slow Cooling: Slow cooling is critical to accurately pinpoint the temperature at which the external pressure just overcomes the vapor pressure of the substance, indicated by the liquid being drawn back into the capillary.

Experimental Workflow Diagram

G cluster_mp Melting Point Determination cluster_bp Boiling Point Determination mp_prep Sample Preparation: - Finely powder the solid - Load 1-2 mm into capillary tube mp_approx Approximate Measurement: - Rapid heating (10-20 °C/min) - Determine rough melting range mp_prep->mp_approx mp_accurate Accurate Measurement: - Cool down - Slow heating (1-2 °C/min) - Record T₁ (first liquid) and T₂ (all liquid) mp_approx->mp_accurate mp_result Result: Melting Point Range (T₁ - T₂) mp_accurate->mp_result bp_prep Sample & Apparatus Setup: - Melt solid in ignition tube - Insert inverted capillary - Attach to thermometer in Thiele tube bp_heat Heating: - Heat Thiele tube side arm - Observe for a rapid stream of bubbles bp_prep->bp_heat bp_cool Cooling & Observation: - Turn off heat - Observe until liquid enters capillary bp_heat->bp_cool bp_result Result: Boiling Point Temperature bp_cool->bp_result

Caption: Workflow for the determination of melting and boiling points.

Conclusion

The physical properties of this compound, particularly its melting and boiling points, are fundamental parameters that underpin its application in scientific research and development. The methodologies outlined in this guide provide a robust framework for the accurate and reliable determination of these properties. A precise understanding of these characteristics is essential for the manipulation and exploitation of this versatile molecule in the synthesis of advanced materials and complex molecular systems.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5,7-Dodecadiyn-1,12-diol (CAS 74602-32-7). Retrieved from [Link]

  • University of Babylon. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H18O2). Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • chemistry edb. (2014, October 6). Determination of the Melting and Boiling Points of Compounds [Video]. YouTube. Retrieved from [Link]

  • S.S. Jain Subodh P.G. (Autonomous) College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

Sources

Solubility and stability of 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 5,7-Dodecadiyne-1,12-diol

Introduction

This compound is a symmetrical diacetylene monomer distinguished by terminal hydroxyl groups and a central conjugated diyne core. This unique molecular architecture makes it a critical building block for the synthesis of polydiacetylenes (PDAs), a class of conjugated polymers renowned for their remarkable chromic properties.[1] Upon exposure to stimuli such as UV radiation or thermal energy, the monomer units undergo topochemical polymerization in the solid state, forming a highly conjugated polymer backbone that exhibits a distinct blue color.[2][3] This blue phase can then undergo a colorimetric transition to a red, fluorescent state in response to various external perturbations, including temperature, pH, or mechanical stress.[1]

This stimuli-responsive behavior makes PDAs highly valuable in advanced biomedical and materials science applications, including biosensors, drug delivery systems, and imaging agents.[4][5][6] For researchers, scientists, and drug development professionals, a comprehensive understanding of the foundational physicochemical properties of the this compound monomer is paramount. Its solubility dictates how it can be processed, purified, and incorporated into formulations, while its stability profile governs its shelf-life, handling requirements, and reactivity.

This technical guide provides an in-depth analysis of the solubility and stability of this compound. It moves beyond a simple recitation of facts to explain the causality behind its behavior, offering both theoretical insights and validated experimental protocols to empower researchers in their application of this versatile monomer.

Physicochemical Profile

The chemical behavior of this compound is a direct consequence of its molecular structure, which features a hydrophobic 12-carbon backbone, a reactive central diacetylene unit, and two polar terminal hydroxyl groups. This amphiphilic nature is the primary determinant of its solubility and interaction profile.

PropertyValueSource(s)
Chemical Name This compound[7]
CAS Number 74602-32-7[7][8]
Molecular Formula C₁₂H₁₈O₂[7][8]
Molecular Weight 194.27 g/mol [7][8]
Melting Point ~49.5 °C[8][9]
Boiling Point 371.8 °C (Predicted)[8][10]
Density ~1.032 g/cm³ (Predicted)[8][10]
LogP 1.31840 (Predicted)[9][10]

Solubility Profile

The principle of "like dissolves like" is the cornerstone for understanding the solubility of this compound.[11] The presence of both polar hydroxyl groups and a significant non-polar hydrocarbon chain allows for a nuanced solubility behavior across a range of solvents.

Theoretical Considerations
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The terminal hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating miscibility with polar protic solvents. However, the long C₁₂ hydrocarbon backbone imparts significant hydrophobic character, which is expected to limit its solubility in highly polar solvents like water. Solubility is anticipated to be moderate in lower-chain alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can accept hydrogen bonds from the diol's hydroxyl groups. Solvents like acetone and dimethylformamide (DMF) are expected to be effective at dissolving the molecule due to their ability to solvate both the polar and non-polar regions.[12]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The dominant non-polar carbon chain suggests that the molecule will exhibit solubility in non-polar solvents, driven by van der Waals interactions. However, the presence of the polar hydroxyl groups may lead to insolubility in highly non-polar solvents unless intermolecular hydrogen bonding between the diol molecules themselves is overcome.

Quantitative Solubility Data

As of this guide's publication, comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. The following table is provided as a template for researchers to systematically record their experimental findings, which are critical for developing reproducible formulation and purification protocols.

SolventSolvent TypeTemperature (°C)Experimental Solubility ( g/100 mL)
WaterPolar Protic25Data to be determined
MethanolPolar Protic25Data to be determined
EthanolPolar Protic25Data to be determined
AcetonePolar Aprotic25Data to be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data to be determined
DichloromethaneNon-Polar25Data to be determined
TolueneNon-Polar25Data to be determined
HexaneNon-Polar25Data to be determined
Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[13][14] This protocol is a self-validating system because equilibrium is confirmed by analyzing samples at successive time points until the concentration plateaus.

Methodology Rationale: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent, providing an accurate measure of saturation solubility. The use of excess solid guarantees saturation, while controlled temperature and agitation ensure consistency. Filtration is a critical step to separate the saturated supernatant from any remaining solid particles before analysis.[13]

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Quantification instrument (e.g., HPLC-UV, GC-FID)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to several vials. The visual presence of undissolved solid after equilibration is necessary to confirm saturation.[13]

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (typically 24-72 hours) to reach equilibrium. Justification: Preliminary experiments should be conducted by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to determine the time required to achieve a constant concentration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to prevent undissolved solid from artificially inflating the concentration measurement.

  • Quantification: Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the results in units such as g/100 mL or mol/L. For robust data, perform the experiment in triplicate.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid DYO-12 to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (24-72 hours) prep2->equil1 equil2 Settle undissolved solid (2-4 hours) equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify (HPLC/GC) analysis3->analysis4 result result analysis4->result Calculate Solubility

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is not merely a matter of degradation in the traditional sense but is intrinsically linked to its primary function: polymerization. For this molecule, "instability" is often the desired and controlled reactivity that leads to the formation of functional polymers.

Core Reactivity: Topochemical Polymerization

The most significant stability concern for this compound is its propensity to undergo solid-state polymerization. This is not a random process but a highly ordered topochemical reaction, meaning the crystal lattice of the monomer pre-organizes the molecules into the correct orientation for polymerization to occur.[2][15]

  • Mechanism: Upon initiation by UV light (typically 254 nm) or thermal annealing, a 1,4-addition reaction occurs between adjacent diacetylene moieties within the crystal.[1] This chain reaction propagates through the crystal, forming the characteristic alternating ene-yne backbone of polydiacetylene.[2]

  • Controlling Factors: The reactivity is critically dependent on the packing of the monomers in the crystal. Specific geometric criteria regarding the distance and angle between neighboring diacetylene rods must be met for polymerization to proceed efficiently.[15][16]

  • Consequences: This polymerization is often visually apparent, as the white or colorless monomer crystals turn a deep blue or purple. This transformation makes photostability a primary consideration for storage and handling.

G cluster_monomer Monomer Crystal Lattice cluster_polymer Polydiacetylene (PDA) Backbone monomer1 HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH monomer2 HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH monomer3 HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH trigger UV Light (254 nm) or Heat monomer2->trigger polymer ...=C(-R)-C≡C-C(-R)=C(-R)-C≡C-C(-R)=... where_R where R = (CH₂)₄-OH trigger->polymer

Caption: Topochemical polymerization of diacetylene monomers.

Factors Influencing Stability
  • Light (Photostability): As discussed, this compound is highly sensitive to UV radiation. Exposure will initiate polymerization. Therefore, the material must be protected from light, especially UV sources, during storage and handling.

  • Temperature (Thermal Stability): Heat can also provide the activation energy for polymerization.[3] While the melting point is around 49.5 °C, polymerization can be initiated at temperatures below this, especially over long periods. At much higher temperatures, traditional thermal degradation of the organic structure would occur, likely through cleavage of the hydrocarbon chains and decomposition of the functional groups.[17]

  • pH: The core structure of this compound is generally stable across a neutral pH range. However, extreme pH conditions can pose a risk. Strongly acidic or basic conditions can catalyze reactions involving the terminal hydroxyl groups.[18][19] While the diyne core is relatively stable, harsh conditions could potentially lead to hydration or other addition reactions, disrupting the conjugated system.

  • Oxidative Stability: The electron-rich conjugated diacetylene system is susceptible to oxidation. Contact with strong oxidizing agents should be avoided. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow oxidation.

G center_node This compound (Monomer) polymer Polydiacetylene (Polymerization) center_node->polymer Primary Pathway degradation Chemical Degradation (e.g., Hydrolysis, Oxidation) center_node->degradation Secondary Pathway uv_light UV Light uv_light->center_node heat Heat heat->center_node ph Extreme pH (Acid/Base) ph->center_node oxidants Oxidizing Agents oxidants->center_node

Caption: Factors influencing the stability of the monomer.

Experimental Protocol for Forced Degradation Study

A forced degradation or stress testing study is essential to identify potential degradation products and degradation pathways, which is critical for drug development and regulatory filings.[20]

Methodology Rationale: This protocol systematically exposes the compound to harsh conditions that accelerate degradation. By analyzing the resulting mixtures, one can establish the molecule's intrinsic stability and develop stability-indicating analytical methods capable of separating the intact compound from its potential degradants.

Procedure:

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Acid Hydrolysis: Add HCl to a stock solution to a final concentration of 0.1 N. Store at a controlled temperature (e.g., 60 °C) for a set time.

  • Base Hydrolysis: Add NaOH to a stock solution to a final concentration of 0.1 N. Store at room temperature.

  • Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) to a stock solution. Store at room temperature.

  • Thermal Stress: Store a solid sample and a solution sample at an elevated temperature (e.g., 70 °C).

  • Photolytic Stress: Expose a solid sample and a solution sample to a controlled source of UV light (e.g., 254 nm) in a photostability chamber.

  • Analysis: At specified time points, withdraw samples. For acid/base samples, neutralize before analysis. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and identify any degradants.

Recommendations for Handling and Storage

Based on the established solubility and stability profiles, the following practices are recommended for ensuring the integrity of this compound:

  • Storage: The solid monomer should be stored in a tightly sealed container, protected from light, in a cool, dry place. Refrigeration is recommended for long-term storage to minimize the risk of thermal polymerization. For maximum stability, storage under an inert atmosphere is ideal.

  • Handling: When weighing and handling the solid, avoid prolonged exposure to direct sunlight or intense laboratory lighting. Use amber vials or wrap containers in aluminum foil to protect solutions from light.

  • Solvent Selection: For creating stock solutions, use freshly distilled, high-purity solvents. Polar aprotic solvents like acetone or DMF are often good initial choices. The prepared solutions should be stored under the same protective conditions as the solid material.

Conclusion

This compound is a monomer of significant scientific interest due to its role in forming stimuli-responsive polydiacetylenes. Its utility is, however, critically dependent on a thorough understanding of its solubility and stability. The molecule's amphiphilic character provides a versatile, though complex, solubility profile that must be determined experimentally for specific applications. More importantly, its intrinsic reactivity—the tendency to undergo topochemical polymerization under the influence of light and heat—is its defining stability characteristic. By implementing the protocols and handling recommendations outlined in this guide, researchers can ensure the integrity of the monomer, enabling the reproducible synthesis and successful application of advanced polydiacetylene-based materials.

References

[1] Recent advances on polydiacetylene-based smart materials for biomedical applications. (2020). Materials Chemistry Frontiers. [8] this compound - ChemBK. (2024). ChemBK. [21] Chemical Properties of 5,7-Dodecadiyn-1,12-diol (CAS 74602-32-7). Cheméo. [10] this compound 74602-32-7. Guidechem. [7] this compound | C12H18O2 | CID 560878. PubChem. [9] this compound. LookChem. [4] Drug Delivery and Imaging with Polydiacetylene Micelles. (2010). ResearchGate. [17] Analysis of thermal degradation of diacetylene-containing polyurethane copolymers. (2012). ResearchGate. [13] An In-depth Technical Guide to the Solubility of 2,2-dibutylpropane-1,3-diol in Organic Solvents. Benchchem. [22] Recent research progress of polydiacetylene materials for biomedical applications. OUCI. [2] Structural aspects of the topochemical polymerization of diacetylenes. Advances in Polymer Science. [3] Solid-state polymerization of diacetylenes. (1973). Journal of Applied Physics. [5] Recent Developments in Polydiacetylene-Based Sensors. (2019). Chemistry of Materials. [15] Structural aspects of the topochemical polymerization of diacetylenes. (1984). ResearchGate. [6] Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. (2024). MDPI. [16] Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. (2023). Bulletin of the Chemical Society of Japan. [14] Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [11] PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. (2013). Bioinfo Publications. [20] Elucidating the pathways of degradation of denagliptin. (2010). Journal of Pharmaceutical Sciences. [18] Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [19] Effect of pH on the stability of plant phenolic compounds. (2000). Journal of Agricultural and Food Chemistry. [12] Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Sigma-Aldrich.

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A Technical Guide to 5,7-Dodecadiyne-1,12-diol: Sourcing, Synthesis, and Applications for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the sourcing and application of specialty chemicals are pivotal to pioneering novel materials and therapeutics. Among the class of diacetylene compounds, 5,7-Dodecadiyne-1,12-diol emerges as a molecule of significant interest due to its unique linear structure, terminal hydroxyl groups, and the reactive diacetylene core. This guide provides an in-depth technical overview of this compound, including a survey of commercial suppliers, its fundamental chemical and physical properties, and a detailed exploration of its applications, particularly in the realm of polymer science.

Introduction to this compound: A Versatile Building Block

This compound, with the chemical formula C₁₂H₁₈O₂ and CAS number 74602-32-7, is a symmetrical long-chain diol containing a conjugated diacetylene unit.[1][2] This structural motif imparts a fascinating combination of properties. The terminal hydroxyl groups offer reactive sites for a wide array of chemical modifications, including esterification, etherification, and urethane formation. The diacetylene core is the key to its utility in materials science, as it can undergo topochemical polymerization upon exposure to UV radiation or thermal treatment to form highly conjugated polydiacetylenes (PDAs). This polymerization is often accompanied by a distinct color change, making diacetylene-containing materials excellent candidates for sensor applications.

The colorless solid is characterized by a melting point of approximately 49.5-50.5°C and a boiling point of 371.8°C at 760 mmHg.[1] Its molecular weight is 194.27 g/mol .[1]

Commercial Availability: A Comparative Analysis of Suppliers

For researchers embarking on projects involving this compound, securing a reliable source of high-purity material is the first critical step. Several chemical suppliers offer this compound, though purity levels, available quantities, and pricing can vary. The following table provides a comparative summary of offerings from various vendors to aid in the procurement process.

SupplierPurityAvailable Quantities
American Custom Chemicals Corporation95.00%1g, 5g
GFS CHEMICALS-25g
Thermo Scientific Chemicals96%1g, 5g
BLD Pharm-Inquire
Dayang Chem (Hangzhou) Co., Ltd.98%Inquire
Hangzhou KieRay Chem Co., Ltd.-Inquire
Spectrum Chemicals & Laboratory Products-Inquire
Advanced Synthesis Technologies-Inquire

Note: Pricing information has been omitted as it is subject to change. Researchers are advised to contact the suppliers directly for the most current pricing and availability. Some suppliers may offer custom synthesis for larger quantities.

The Chemistry of this compound: Functionalization and Polymerization

The utility of this compound lies in its dual reactivity: the functionalization of its terminal hydroxyl groups and the polymerization of its diacetylene core.

Functionalization of the Hydroxyl Groups

The primary alcohol functionalities at the 1 and 12 positions serve as versatile handles for chemical modification. This allows for the incorporation of the diacetylene moiety into a variety of molecular architectures. For instance, the diol can be reacted with:

  • Carboxylic acids or acyl chlorides: To form polyesters.

  • Isocyanates: To produce polyurethanes.

  • Alkyl or aryl halides: To synthesize ethers.

These reactions enable the tuning of the final polymer's properties, such as solubility, thermal stability, and mechanical strength. The choice of reaction partner is dictated by the desired application. For example, introducing long alkyl chains can enhance solubility in nonpolar solvents, while incorporating aromatic units can increase thermal stability.

Polymerization of the Diacetylene Core

The hallmark of this compound is its ability to undergo 1,4-topochemical polymerization in the solid state. This reaction is typically initiated by UV irradiation or annealing and results in the formation of a highly conjugated polymer backbone of alternating ene-yne structures.

Experimental Workflow: Solid-State Polymerization of this compound

G cluster_prep Sample Preparation cluster_poly Polymerization cluster_char Characterization start Crystalline this compound thin_film Cast Thin Film or Prepare KBr Pellet start->thin_film Dissolve in suitable solvent uv_irrad UV Irradiation (254 nm) thin_film->uv_irrad Expose sample thermal_anneal Thermal Annealing thin_film->thermal_anneal Heat below melting point color_change Observe Color Change (Colorless to Blue/Red) uv_irrad->color_change thermal_anneal->color_change spectroscopy Spectroscopic Analysis (UV-Vis, Raman) color_change->spectroscopy Confirm conjugation thermal_analysis Thermal Analysis (DSC, TGA) spectroscopy->thermal_analysis Assess thermal properties

Caption: Workflow for the solid-state polymerization of this compound.

Detailed Protocol for Solid-State Polymerization and Characterization:

  • Sample Preparation:

    • Thin Film: Dissolve this compound in a suitable volatile solvent (e.g., chloroform, THF). Cast the solution onto a quartz slide and allow the solvent to evaporate slowly to form a crystalline film.

    • KBr Pellet: For infrared spectroscopy, mix a small amount of the diol with dry KBr powder and press into a pellet.

  • Polymerization:

    • UV Irradiation: Expose the prepared sample to a UV lamp (typically 254 nm) at room temperature. The polymerization progress can be monitored by the appearance of a blue or red color.

    • Thermal Annealing: Alternatively, heat the sample in an oven at a temperature below its melting point. The optimal temperature and time will need to be determined empirically.

  • Characterization:

    • UV-Vis Spectroscopy: The formation of the conjugated polydiacetylene backbone can be confirmed by the appearance of a strong absorption band in the visible region (typically around 600-650 nm for the blue form and 500-550 nm for the red form).

    • Raman Spectroscopy: This technique is highly sensitive to the C=C and C≡C stretching vibrations of the polymer backbone and can provide detailed structural information.

    • Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal properties of the monomer and the resulting polymer, including the polymerization exotherm.

    • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer.

Applications in Research and Development

The unique properties of this compound and its corresponding polymers open up a range of potential applications, particularly in materials science and as building blocks in drug discovery.

Chromatic Sensors

The most prominent application of polydiacetylenes is in the development of chromatic sensors. The conjugated backbone of the polymer is sensitive to external stimuli such as temperature, pH, mechanical stress, and the presence of specific analytes. These stimuli can cause a conformational change in the polymer backbone, leading to a shift in its absorption spectrum and a visible color change. By functionalizing the terminal hydroxyl groups of this compound with specific recognition elements, it is possible to create highly selective and sensitive biosensors.

Signaling Pathway for a Polydiacetylene-Based Biosensor

G cluster_initial Initial State cluster_stimulus Stimulus cluster_final Final State pda_blue Polydiacetylene (Blue Phase) Low Energy State analyte Analyte Binding / Environmental Change pda_blue->analyte Interaction with side chains pda_red Polydiacetylene (Red Phase) Higher Energy State analyte->pda_red Induces conformational strain color_change Visible Color Change (Blue to Red) pda_red->color_change Results in

Caption: Mechanism of color change in a polydiacetylene-based sensor.

Drug Delivery and Biomaterials

While direct applications of this compound in drug development are not extensively documented in peer-reviewed literature, its potential as a building block for drug delivery systems and biomaterials is significant. The diol can be used to synthesize amphiphilic block copolymers that self-assemble into micelles or vesicles. The diacetylene units can then be polymerized to create stabilized nanostructures for encapsulating therapeutic agents. The terminal hydroxyl groups also offer sites for attaching targeting ligands to direct these nanocarriers to specific cells or tissues.

Organic Electronics and Nonlinear Optics

The highly conjugated nature of polydiacetylenes gives them interesting electronic and optical properties. They have been investigated for their potential use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and as third-order nonlinear optical materials. The ability to process diacetylene-containing polymers into thin films makes them attractive for these applications.

Conclusion

This compound is a specialty chemical with a rich potential for innovation in materials science and drug development. Its commercial availability from a range of suppliers provides researchers with access to this versatile building block. A thorough understanding of its chemical reactivity, particularly the functionalization of its hydroxyl groups and the polymerization of its diacetylene core, is key to harnessing its full potential. As research into smart materials and advanced drug delivery systems continues to grow, the demand for well-characterized and reliably sourced molecules like this compound is set to increase.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Purity analysis of 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of 5,7-Dodecadiyne-1,12-diol

Abstract

This compound (CAS No. 74602-32-7) is a symmetrical long-chain diol containing a conjugated diacetylene (diyne) core.[1][2] This unique structure makes it a valuable building block in materials science and drug development, particularly for the synthesis of polydiacetylenes, which have applications in sensor technology and chromic materials. The reactivity of the diyne functionality and the presence of two terminal hydroxyl groups necessitate a rigorous and multi-faceted approach to purity analysis. Impurities, which may include starting materials, reaction by-products, oligomers, or degradation products, can significantly impact the material's performance in polymerization and other sensitive applications. This guide provides a comprehensive framework for researchers and quality control professionals to establish the purity, identity, and stability of this compound, ensuring its fitness for purpose.

Introduction: The Imperative of Purity

The central conjugated diyne system in this compound is the cornerstone of its functionality. However, this same system is susceptible to uncontrolled polymerization, oxidation, and other side reactions. The terminal hydroxyl groups also offer sites for esterification or etherification, which can lead to unintended by-products. Therefore, a purity assessment cannot be a single measurement but must be an integrated analytical strategy. The choice of analytical techniques is driven by the need to separate, identify, and quantify the target molecule alongside a chemically diverse range of potential impurities. This guide details a logical workflow, beginning with primary quantitative methods and supplemented by orthogonal techniques for structural confirmation and impurity identification.

The Analytical Workflow: A Multi-Technique Strategy

A robust purity analysis relies on the convergence of data from multiple, independent analytical techniques. No single method can provide a complete picture. The workflow presented here ensures both quantitative accuracy and a high degree of confidence in the material's identity and quality.

Purity_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative & Confirmatory Analysis cluster_2 Phase 3: Final Certification A Sample Receipt & Visual Inspection B Thermal Analysis (DSC/TGA) - Melting Point - Thermal Stability A->B Initial Purity Indicator C Primary Assay: High-Performance Liquid Chromatography (HPLC-UV) - Purity (%) & Impurity Profile B->C Proceed if Thermal Profile is Acceptable D Orthogonal Assay: Gas Chromatography-Mass Spectrometry (GC-MS) - Volatile Impurities - By-product ID C->D Cross-validation E Structural Confirmation: NMR & FT-IR Spectroscopy - Identity Verification - Structural Impurity ID C->E Confirms Identity of Main Peak F Data Integration & Comprehensive Purity Report D->F E->F G Certificate of Analysis (CoA) Generation F->G

Caption: Overall workflow for the comprehensive purity analysis of this compound.

Primary Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone for determining the purity of this compound. Due to the compound's polarity imparted by the two hydroxyl groups and its UV-active diyne core, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice. The separation occurs based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention for the C12 backbone of the molecule.

  • Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is crucial. This is because potential impurities can range from more polar (e.g., shorter-chain precursors) to less polar (e.g., oligomers or products of side-reactions). A gradient ensures that all components are eluted efficiently, providing a complete impurity profile.

  • Detection: The conjugated diyne system exhibits strong UV absorbance. A photodiode array (PDA) detector is superior to a single-wavelength UV detector as it allows for peak purity analysis (comparing spectra across a single peak) and helps in the tentative identification of impurity classes based on their UV spectra.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration is ~1 mg/mL.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column C18, 250 x 4.6 mm, 5 µm Standard dimensions for good resolution.
    Mobile Phase A Water (HPLC Grade) Polar component for retaining polar impurities.
    Mobile Phase B Acetonitrile (HPLC Grade) Organic modifier to elute the analyte.
    Gradient 0-20 min: 50% to 95% B Ensures elution of all related substances.
    20-25 min: 95% B (hold) Elutes any highly nonpolar impurities.
    25-30 min: 95% to 50% B Re-equilibration for the next injection.
    Flow Rate 1.0 mL/min Optimal for resolution and run time.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Vol. 10 µL Standard volume for good peak shape.
    Detection PDA Detector, 230-280 nm The conjugated system absorbs in this range.

    | Quantitation λ | 254 nm (typical) | Wavelength for quantitation, verify with spectrum. |

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. The tailing factor should be between 0.9 and 1.5.

  • Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Areamain peak / Σ Areaall peaks) x 100

Orthogonal & Confirmatory Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and mass-based detection.[3] It is an excellent orthogonal method to HPLC for identifying volatile impurities, residual solvents, and low-molecular-weight by-products.

Causality Behind Method Design: this compound has a high boiling point (~372 °C) and polar hydroxyl groups, making it non-ideal for direct GC analysis.[1][4] Therefore, derivatization is essential. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH groups to nonpolar -OTMS (trimethylsilyl) ethers. This dramatically increases volatility and thermal stability, preventing on-column degradation and improving peak shape. The mass spectrometer then provides structural information based on the fragmentation pattern of the derivatized molecule and any impurities.

Detailed Experimental Protocol: GC-MS (with Derivatization)
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm Robust, general-purpose column for a wide range of analytes.[5]
    Carrier Gas Helium, 1.2 mL/min Inert carrier gas, provides good efficiency.
    Inlet Temp. 280 °C Ensures rapid volatilization of derivatized sample.
    Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min Separates solvents from derivatized products and ensures elution of heavy components.
    MS Transfer Line 290 °C Prevents condensation of analytes.
    Ion Source Temp. 230 °C Standard temperature for electron ionization.
    Ionization Mode Electron Ionization (EI), 70 eV Creates reproducible fragmentation patterns for library matching.[5]

    | Mass Range | m/z 40-600 | Covers the expected mass of the derivatized product and likely impurities. |

  • Data Analysis: Identify the main peak corresponding to the bis-TMS derivative of this compound. Search the MS spectra of other peaks against a spectral library (e.g., NIST) to identify impurities.[6][7]

Spectroscopic Identification

Spectroscopy provides an unambiguous confirmation of the molecular structure. It is not primarily a quantitative tool for high-purity materials but is essential for identity confirmation.

Spectroscopy_Relation Compound This compound (C12H18O2) FTIR FT-IR Spectroscopy (Functional Group ID) Compound->FTIR Vibrational Modes NMR NMR Spectroscopy (¹H, ¹³C) (Atom Connectivity Map) Compound->NMR Magnetic Nuclei MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS Mass-to-Charge Ratio

Caption: Relationship between spectroscopic techniques for structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shift, splitting pattern, and integration of signals in ¹H NMR confirm the types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms.

Expected ¹H NMR Signals (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.65 Triplet 4H -CH ₂-OH
~ 2.25 Triplet 4H -CH ₂-C≡
~ 1.60 Multiplet 8H -CH ₂-CH₂-CH₂-C≡ and -CH₂-CH ₂-OH

| ~ 1.50 | Broad Singlet | 2H | -OH |

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate.[8] This technique is excellent for rapidly confirming the presence of key functional groups.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 (broad) Strong O-H stretch (from hydroxyl groups)
2940-2860 Strong C-H stretch (aliphatic CH₂)
~2260 Weak to Medium C≡C stretch (disubstituted alkyne)[9]

| ~1050 | Strong | C-O stretch (primary alcohol) |

The absence of unexpected peaks (e.g., C=O stretch around 1700 cm⁻¹ indicating oxidation) and the presence of all expected peaks provide strong evidence of identity and the absence of certain impurity classes.

Thermal Analysis (DSC/TGA)

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10] For a crystalline solid, it provides a precise melting point (Tₘ) and heat of fusion (ΔH). Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and the presence of volatile components.

Causality and Interpretation:

  • Purity via DSC: A pure crystalline compound will exhibit a sharp, well-defined melting endotherm. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting peak. A broad melting range is a clear indicator of lower purity. The melting point for this compound is reported to be around 49.5-50.5 °C.[1]

  • Stability via TGA: TGA analysis, typically under a nitrogen atmosphere, will show a stable baseline until the onset of thermal decomposition. A significant mass loss at temperatures below the decomposition point (e.g., < 150 °C) would suggest the presence of residual solvent or other volatile impurities.

Detailed Experimental Protocol: DSC
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp a lid onto the pan.

  • Analytical Conditions:

    • Temperature Program: Heat from 25 °C to 100 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp peak with an onset close to the literature value indicates high purity.

Data Synthesis and Final Purity Statement

The final purity value should be reported primarily from the HPLC area percent method, as it is the most robust quantitative technique for this analyte. Data from the other methods provide essential supporting evidence.

Analytical TechniqueParameter MeasuredTypical Result for High-Purity Sample
HPLC Area % Purity≥ 99.0%
GC-MS Impurity IdentificationNo significant volatile impurities detected. Main peak corresponds to bis-TMS derivative.
¹H NMR Structural ConfirmationSpectrum consistent with proposed structure; no significant impurity signals.
FT-IR Functional Group IDAll characteristic peaks present; no extraneous peaks.
DSC Melting Point (Onset)49-51 °C, sharp endotherm.
TGA Mass Loss < 150 °C< 0.1%

A comprehensive Certificate of Analysis should state the HPLC purity and confirm that the identity was verified by NMR, FT-IR, and MS, and that the thermal properties are consistent with a pure substance. This multi-faceted approach provides the highest level of confidence for researchers and drug development professionals relying on the quality of this critical chemical building block.

References

  • Lee, J., Kim, H., & Kim, J. (2019). The deconvolution analysis of ATR-FTIR spectra of diacetylene during UV exposure. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 23-32.
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  • ChemicalBook. (n.d.). This compound CAS#: 74602-32-7.
  • Indonesian Journal of Physics. (n.d.). Differential Scanning Calorimetry (DSC) Analysis of Soft Segment (SS) Glass Transition of Diacetylene Containing Polyurethane.
  • ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound.
  • Indonesian Journal of Physics. (n.d.). Thermal Analysis of the Soft Segment (SS) Glass Transition of Diacetylene-containing Polyurethanes (DA-coPUs).
  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1,12-Dodecanediol 99%.
  • Dynalene Labs. (n.d.). FTIR – Fourier Transform Infrared Spectroscopy.
  • MDPI. (2022). Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment.
  • PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PubChemLite. (n.d.). This compound (C12H18O2).
  • ECHEMI. (n.d.). 74602-32-7, this compound Formula.
  • Benchchem. (n.d.). A Comparative Guide to 4-Octyne-3,6-diol and Other Acetylenic Diols for Researchers and Drug Development Professionals.
  • Chemsigma. (n.d.). This compound [74602-32-7].
  • Sílice (CSIC). (n.d.). Thermal Reactions of Aromatic Diacetylenes: An Insight to Amorphous State Polymerization of Diacetylenes.
  • ResearchGate. (n.d.). Synthesis of diacetylene diol and its possible use for high-dose dosimetry.
  • PubMed. (2015). Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity.
  • YouTube. (2021). Introduction to Thermal Analysis (DSC, TGA, TMA, and DMA).
  • Research Journal of Pharmacy and Technology. (n.d.). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum.
  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints.
  • JOCPR. (n.d.). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves.
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  • Semantic Scholar. (2023). GC-MS ANALYSIS AND ANTIOXIDANT POTENTIAL OF PETROLEUM EXTRACT OF SEEDS OF PSORALEA CORYLOFOLIA.
  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.

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An In-Depth Technical Guide to the Health and Safety of 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 5,7-Dodecadiyne-1,12-diol (CAS No. 74602-32-7), a linear diacetylene diol. As a bifunctional molecule with a reactive diyne core and terminal hydroxyl groups, it presents unique handling, storage, and disposal challenges. This document moves beyond basic safety data to offer a deeper understanding of the compound's inherent risks, grounded in its chemical structure and the known reactivity of the diacetylene functional group.

Compound Profile and Inherent Hazard Analysis

This compound is a solid organic compound with the molecular formula C₁₂H₁₈O₂.[1][2] Its structure is characterized by a 12-carbon backbone containing a conjugated diacetylene (two triple bonds) system centrally located between two primary alcohol functionalities at the terminal positions.

The primary intrinsic hazard stems from the high electron density and strain of the conjugated triple bonds. This diacetylene core is susceptible to addition reactions and, more critically, to solid-state polymerization. This polymerization can be initiated by external energy sources such as heat, ultraviolet (UV) light, or mechanical shock, leading to an uncontrolled exothermic reaction. The terminal hydroxyl groups, while less reactive, can influence its solubility and participate in typical alcohol reactions.

Physical and Chemical Properties

A summary of key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈O₂[1][2]
Molar Mass ~194.27 g/mol [1][3]
Appearance Colorless to off-white solid[2]
Melting Point ~49.5 °C[3][4]
Boiling Point ~371.8 °C (Predicted)[2][3]
Density ~1.032 g/cm³ (Predicted)[2][3]
Flash Point ~178.6 °C[2][4]

Note: Some physical properties are predicted and should be used as estimates.

GHS Hazard Identification and Interpretation

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. This compound is classified with the following hazards based on notifications to the ECHA C&L Inventory.[1]

  • Signal Word: Warning [1][5]

Hazard Class & CategoryHazard StatementCode
Skin Corrosion / Irritation Category 2Causes skin irritationH315
Serious Eye Damage / Eye Irritation Category 2ACauses serious eye irritationH319
Specific Target Organ Toxicity — Single Exposure Category 3May cause respiratory irritationH335
Mechanistic Insight into Irritation

While specific toxicological studies for this compound are not extensively published, the observed irritation can be mechanistically interpreted. The lipophilic carbon backbone allows the molecule to penetrate the outer layers of the skin and mucous membranes. The reactive diacetylene core can potentially act as a Michael acceptor or undergo other reactions with biological nucleophiles (e.g., amine or thiol groups in proteins), leading to an inflammatory response perceived as irritation. The mild polarity from the terminal diol groups may enhance its interaction with cell surface components.

Core Safety Directives: Handling and Storage

The following protocols are designed to mitigate the identified risks. The causality behind each recommendation is explained to foster a deeper safety-conscious mindset.

Engineering Controls and Laboratory Environment

The primary engineering control is to minimize exposure and prevent unintended energy input.

  • Ventilation: All manipulations of solid this compound or its solutions should be performed in a certified chemical fume hood to control respiratory exposure to dust or aerosols.[6]

  • Light Control: The compound should be handled in an area with minimal UV exposure. Use of amber glassware or wrapping containers in aluminum foil is a critical precaution to prevent photo-initiated polymerization.

  • Inert Atmosphere: While not strictly required for routine weighing, handling the compound under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for long-term storage or reactions. This mitigates the risk of oxidative degradation and reactions with atmospheric moisture.

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when handling larger quantities (>10 g) or when there is a risk of splashing.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[8] Gloves should be inspected before use and changed immediately if contamination is suspected. Given the H315 warning, prolonged or repeated skin contact must be avoided.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: For situations where a fume hood is not feasible or if significant aerosolization is expected, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Storage Protocol

The goal of proper storage is to maintain chemical stability and prevent degradation or uncontrolled reaction.

  • Temperature: Store in a cool, dark, and well-ventilated area. Refrigerated storage is recommended to minimize thermal energy.

  • Container: Keep the container tightly closed to prevent contamination and exposure to air.[6]

  • Incompatibilities: Segregate from strong oxidizing agents, acid chlorides, and acid anhydrides.[7] The diacetylene moiety can react exothermically with strong oxidizers, while the alcohol groups can react vigorously with acylating agents.

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure Response

The following workflow outlines the immediate steps upon personal exposure.

cluster_skin Skin Contact (H315) cluster_eye Eye Contact (H319) cluster_inhalation Inhalation (H335) start Exposure Event skin_clothing Remove contaminated clothing. start->skin_clothing eye_lenses Remove contact lenses, if present and easy to do. start->eye_lenses inh_fresh_air Move person to fresh air. start->inh_fresh_air skin_wash Immediately wash with soap and plenty of water for 15 min. skin_medical Seek medical attention if irritation persists. skin_wash->skin_medical skin_clothing->skin_wash eye_rinse Rinse cautiously with water for several minutes. eye_medical Immediately call a POISON CENTER or doctor. eye_rinse->eye_medical eye_lenses->eye_rinse inh_comfort Keep comfortable for breathing. inh_fresh_air->inh_comfort inh_medical Call a POISON CENTER or doctor if you feel unwell. inh_comfort->inh_medical

Caption: Emergency first aid response workflow for this compound.

Spill and Leak Management
  • Minor Spill (<5g):

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid generating dust. Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the material into a suitable container for disposal.

    • Clean the spill area with a detergent and water, and collect the cleaning materials for disposal.

  • Major Spill (>5g):

    • Evacuate the immediate area and alert others.

    • Prevent access to the area.

    • Contact your institution's environmental health and safety (EHS) department for assistance.

Reactivity Profile and Disposal Considerations

Inherent Reactivity and Hazardous Decomposition

The conjugated diacetylene core is the primary source of reactivity.

  • Polymerization: As previously noted, this compound can undergo topochemical polymerization when exposed to heat, light, or pressure. This process is often exothermic and can be uncontrolled, especially in the bulk solid. The resulting polydiacetylene is a highly colored, conjugated polymer.

  • Thermal Decomposition: While the boiling point is high, decomposition may occur at elevated temperatures. Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[7] The potential for explosive decomposition under severe heating cannot be ruled out.

The following diagram illustrates the key reactivity hazards.

cluster_stimuli Initiating Stimuli cluster_hazards Resulting Hazards compound This compound heat Heat compound->heat uv UV Light compound->uv pressure Pressure / Shock compound->pressure polymerization Uncontrolled Polymerization heat->polymerization decomposition Thermal Decomposition heat->decomposition (High Temp) uv->polymerization pressure->polymerization

Caption: Stimuli leading to the primary reactivity hazards of the diacetylene core.

Disposal Protocol

Chemical waste must be managed to prevent harm to personnel and the environment.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (gloves, wipes), in a dedicated, clearly labeled, and sealed waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable GHS hazard pictograms (irritant).

  • Disposal Route: Dispose of the waste through your institution's licensed hazardous waste disposal program. Do not attempt to dispose of it down the drain or in regular trash. The potential for polymerization in a mixed waste stream is a significant concern that professional disposal services are equipped to handle.

Summary of Precautionary Statements (P-Statements)

The following table decodes the most critical P-statements associated with this compound's GHS classification, providing a quick reference for safe laboratory practices.[1]

CodeStatementCategoryRationale & Context
P261Avoid breathing dust/fume/gas/mist/vapors/spray.PreventionDirectly addresses the H335 respiratory irritation hazard. Mandates use of fume hood or respirator.
P264Wash skin thoroughly after handling.PreventionReinforces the need to avoid skin contact (H315) and ensures removal of any residual chemical.
P280Wear protective gloves/protective clothing/eye protection/face protection.PreventionThe cornerstone of PPE, addressing skin (H315) and serious eye (H319) irritation hazards.
P302+P352IF ON SKIN: Wash with plenty of water.ResponseImmediate first aid for accidental skin contact.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.ResponseCritical first aid for eye exposure to prevent serious damage.
P403+P233Store in a well-ventilated place. Keep container tightly closed.StoragePrevents accumulation of vapors and contamination of the product.
P501Dispose of contents/container to an approved waste disposal plant.DisposalEnsures environmentally responsible and safe disposal, preventing release and accidental exposure.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5,7-Dodecadiyn-1,12-diol (CAS 74602-32-7). Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ChemSafetyPro. (2015, April 14). Lists of GHS Precautionary Statement and P Code. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS precautionary statements. Retrieved from [Link]

  • Maretina, I. A., & Trofimov, B. A. (2000). Diacetylene: a candidate for industrially important reactions. Russian Chemical Reviews, 69(7), 591–608.
  • Sandstedt, C. A., et al. (1982). Studies of The Solid State Reactivity and Properties of Diacetylene Polymers and Acetylenes. Molecular Crystals and Liquid Crystals, 83(1), 229–237.
  • Carl ROTH. (2016, May 24). Safety Data Sheet for H₂N-PEG4-Alkyne. Retrieved from [Link]

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Methodological & Application

Mastering the Synthesis of Polydiacetylene Nanostructures from 5,7-Dodecadiyne-1,12-diol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the polymerization of 5,7-dodecadiyne-1,12-diol, a versatile monomer for the creation of stimuli-responsive polydiacetylene (PDA) nanomaterials. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique chromogenic and structural properties of PDAs for applications in biosensing, diagnostics, and targeted drug delivery.

Introduction: The Power of Polydiacetylenes

Polydiacetylenes are a fascinating class of conjugated polymers renowned for their dramatic colorimetric transitions in response to a wide array of external stimuli.[1] This property, which arises from conformational changes in the polymer backbone, makes them exceptional candidates for the development of sensitive and visually intuitive sensors. The polymerization of diacetylene monomers is a topochemical reaction, meaning the solid-state structure of the monomer crystal dictates the structure and properties of the resulting polymer. This process is typically initiated by UV or gamma irradiation, transforming the colorless monomer into a brilliant blue or red polymer.

The amphiphilic nature of many diacetylene monomers, including this compound with its terminal hydroxyl groups, allows for their self-assembly into various supramolecular structures such as vesicles (polymersomes), micelles, and thin films.[1] These organized assemblies are crucial for achieving the necessary proximity and orientation of the diacetylene moieties for successful polymerization. The resulting PDA vesicles are of particular interest in drug development as they offer a robust and versatile platform for encapsulating therapeutic agents. Their stimuli-responsive nature can be exploited for controlled drug release in specific microenvironments.

Monomer at a Glance: this compound

Before delving into the polymerization protocols, it is essential to understand the properties of the monomer, this compound.

PropertyValueSource
Chemical Formula C₁₂H₁₈O₂[2]
Molecular Weight 194.27 g/mol [2]
Appearance White to off-white solid
Melting Point 49.5 °C[3]
Boiling Point 371.8 °C at 760 mmHg[3]
Solubility Soluble in many organic solvents (e.g., chloroform, THF, methanol)

Safety Precautions: this compound may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

Core Principle: Topochemical Polymerization

The polymerization of this compound is a classic example of a topochemical reaction. This means the reaction occurs in the solid state, and the crystalline packing of the monomer molecules predetermines the stereochemistry of the resulting polymer. For polymerization to occur, the diacetylene monomers must be aligned in a specific arrangement within the crystal lattice. This precise organization is typically achieved through self-assembly processes.

The polymerization is initiated by exposing the crystalline monomer to UV radiation (typically at 254 nm). The energy from the UV light induces a 1,4-addition reaction across the conjugated diacetylene units of adjacent monomers, leading to the formation of a fully conjugated polymer backbone of alternating double and triple bonds. This extended π-system is responsible for the polymer's unique optical properties.

Below is a Graphviz diagram illustrating the topochemical polymerization process.

Topochemical_Polymerization cluster_monomer Monomer Self-Assembly cluster_crystal Crystalline Lattice Monomer1 This compound Monomer Monomer2 This compound Monomer Crystal Self-Assembled Monomers (Ordered Array) Monomer1->Crystal Self-Assembly Monomer3 ... UV UV Irradiation (e.g., 254 nm) Crystal->UV Initiation Polymer Polydiacetylene (Conjugated Backbone) UV->Polymer 1,4-Addition Polymerization

Caption: Topochemical polymerization of this compound.

Application Note I: Preparation of Polydiacetylene Vesicles for Biosensing

Polydiacetylene vesicles are powerful tools for developing colorimetric biosensors. The incorporation of recognition elements (e.g., antibodies, aptamers, or peptides) onto the vesicle surface can lead to specific binding events that perturb the polymer backbone, inducing a blue-to-red color change. This section provides a detailed protocol for the preparation of PDA vesicles from this compound.

Protocol: Vesicle Formation and Polymerization

Materials:

  • This compound

  • Chloroform (ACS grade or higher)

  • Deionized water or desired buffer solution

  • Probe sonicator

  • Rotary evaporator

  • UV crosslinker with a 254 nm lamp

  • Bath sonicator

Step-by-Step Procedure:

  • Monomer Solution Preparation: Dissolve this compound in chloroform to a final concentration of 1-5 mg/mL in a round-bottom flask. The exact concentration can be optimized depending on the desired vesicle size and stability.

  • Thin Film Formation: Remove the chloroform using a rotary evaporator. This will result in a thin, uniform film of the monomer on the inner surface of the flask. Ensure the film is completely dry by placing the flask under high vacuum for at least 1 hour.

  • Hydration: Add deionized water or a buffer solution (e.g., PBS, pH 7.4) to the flask to achieve a final monomer concentration of 0.5-2 mM. The choice of the aqueous phase can influence vesicle properties and should be selected based on the intended application.

  • Vesicle Formation: Hydrate the lipid film by gently rotating the flask at a temperature above the monomer's melting point (e.g., 50-60 °C) for 30-60 minutes. This can be followed by sonication in a bath sonicator for 5-10 minutes to facilitate vesicle formation. For smaller, more uniform vesicles, a probe sonicator can be used, but care must be taken to avoid overheating and degradation of the monomer.

  • Extrusion (Optional): To obtain vesicles with a more uniform size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a mini-extruder. This step is highly recommended for applications requiring precise size control.

  • Polymerization: Transfer the vesicle suspension to a petri dish or a quartz cuvette. Expose the suspension to UV radiation at 254 nm. The optimal irradiation time and intensity will need to be determined empirically but typically range from 5 to 20 minutes with an energy dose of 1-5 J/cm². The solution will gradually turn a deep blue color, indicating successful polymerization.

  • Storage: Store the polymerized vesicle solution at 4 °C in the dark to prevent further polymerization or degradation.

Characterization:

  • Vesicle Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) can be used to determine the size distribution and morphology of the vesicles.

  • Polymerization: UV-Vis spectroscopy is a key technique to monitor the polymerization process. The blue phase of the PDA vesicles will exhibit a characteristic absorption maximum around 640 nm.

Vesicle_Protocol A 1. Dissolve Monomer in Chloroform B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Solution B->C D 4. Form Vesicles (Sonication) C->D E 5. Extrusion (Optional) for Uniform Size D->E F 6. UV Polymerization (254 nm) E->F G 7. Characterize and Store F->G

Caption: Workflow for the preparation of polydiacetylene vesicles.

Application Note II: Polydiacetylene Films for Smart Surfaces

PDA films can be fabricated on various substrates to create "smart" surfaces that change color in response to environmental cues such as temperature, pH, or the presence of specific analytes. These films have potential applications in areas like food packaging (to indicate spoilage) and medical diagnostics.

Protocol: Thin Film Fabrication and Polymerization

Materials:

  • This compound

  • Suitable solvent (e.g., chloroform, tetrahydrofuran)

  • Substrate (e.g., glass slide, silicon wafer, quartz)

  • Spin coater or dip coater

  • UV crosslinker (254 nm)

Step-by-Step Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate to ensure uniform film deposition. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.

  • Monomer Solution Preparation: Prepare a solution of this compound in a volatile organic solvent at a concentration of 1-10 mg/mL.

  • Film Deposition:

    • Spin Coating: Dispense the monomer solution onto the center of the substrate and spin at a controlled speed (e.g., 1000-3000 rpm) for 30-60 seconds. The film thickness can be controlled by adjusting the solution concentration and spin speed.

    • Dip Coating: Immerse the substrate into the monomer solution and withdraw it at a constant, slow speed. The film thickness is dependent on the withdrawal speed and solution viscosity.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the film. This can be done at room temperature or by gentle heating on a hotplate.

  • Polymerization: Place the substrate with the monomer film in a UV crosslinker and expose it to 254 nm radiation. The polymerization can be monitored visually by the appearance of the characteristic blue color. The required UV dose will depend on the film thickness and desired degree of polymerization.

Characterization:

  • Film Thickness and Uniformity: Ellipsometry or Atomic Force Microscopy (AFM) can be used to measure the thickness and assess the surface morphology of the film.

  • Polymerization: UV-Vis spectroscopy of the film on a transparent substrate will show the characteristic absorbance of the blue-phase PDA. Raman spectroscopy can also be used to confirm the formation of the conjugated polymer backbone, with characteristic peaks for the C=C and C≡C stretching modes.

Application Note III: PDA Vesicles for Drug Delivery

The hollow core of PDA vesicles makes them suitable for encapsulating hydrophilic drugs, while their lipid-like bilayer can accommodate hydrophobic molecules.[4] The stimuli-responsive nature of the PDA shell can be harnessed for triggered drug release.

Protocol: Drug Encapsulation and Release Studies

Materials:

  • Pre-formed PDA vesicles (from Application Note I)

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Buffer solutions at different pH values or other stimuli

Step-by-Step Procedure:

  • Drug Loading (Passive Loading for Hydrophilic Drugs):

    • Prepare the PDA vesicles in an aqueous solution containing the hydrophilic drug at the desired concentration. The drug will be entrapped in the aqueous core of the vesicles during their formation.

    • Remove the unencapsulated drug by dialysis against a large volume of drug-free buffer.

  • Drug Loading (Active Loading for Hydrophobic Drugs):

    • Incorporate the hydrophobic drug into the initial monomer solution before film formation. The drug will be integrated into the hydrophobic bilayer of the vesicles upon hydration.

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Encapsulation Efficiency Measurement:

    • To determine the amount of encapsulated drug, lyse a known volume of the drug-loaded vesicle suspension using a suitable solvent (e.g., methanol).

    • Quantify the drug concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Calculate the encapsulation efficiency (%) as: (Amount of encapsulated drug / Initial amount of drug) x 100.

  • In Vitro Drug Release Study:

    • Place a known amount of the drug-loaded vesicle suspension in a dialysis bag.

    • Immerse the dialysis bag in a larger volume of release medium (e.g., buffer at a specific pH).

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots.

    • To study stimuli-responsive release, the release medium can be altered (e.g., change in pH, temperature) at a specific time point.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Study A Hydrophilic Drug: Passive Loading during Vesicle Formation C Remove Unencapsulated Drug (Dialysis) A->C B Hydrophobic Drug: Incorporate into Monomer Film B->C D Quantify Encapsulation Efficiency C->D E Dialysis against Release Medium D->E F Sample and Quantify Released Drug over Time E->F G Introduce Stimulus (e.g., pH change) F->G Stimuli-Responsive Release

Caption: Workflow for drug encapsulation and release studies using PDA vesicles.

Conclusion and Future Outlook

The polymerization of this compound offers a straightforward and versatile route to producing stimuli-responsive polydiacetylene nanomaterials. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of these materials in a range of applications. The ability to form well-defined vesicles and films, coupled with their inherent colorimetric properties, makes poly(this compound) a highly attractive platform for the development of next-generation biosensors and targeted drug delivery systems. Future research will likely focus on the functionalization of these PDA nanostructures with more complex biological ligands to enhance their specificity and efficacy in complex biological environments.

References

  • Zuo MZ, Qian WR, Xu ZQ, et al. Multiresponsive supramolecular theranostic nanoplatform based on pillar[2]arene and Diphenylboronic acid derivatives for integrated glucose sensing and insulin delivery. Small. 2018;14:e1801942.

  • Sun et al. Disulfide bond-based linkers for tumor-targeted drug delivery. Journal of Controlled Release. 2018.
  • PubChem. This compound. [Link]

  • LookChem. This compound. [Link]

  • PubChem. This compound. [Link]

  • Dove Medical Press. Supramolecular Vesicles Based on Amphiphilic Pillar[n]arenes for Smart Nano-Drug Delivery. [Link]

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Application Notes and Protocols for the Synthesis of Polydiacetylene from 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 5,7-Dodecadiyne-1,12-diol in Polydiacetylene Synthesis

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their dramatic colorimetric and fluorescent transitions in response to a wide array of external stimuli. This unique property has positioned them as highly attractive materials for the development of sensitive and rapid-response sensors in fields ranging from drug discovery and diagnostics to environmental monitoring and smart materials. At the heart of these remarkable polymers are the diacetylene monomers from which they are synthesized.

This guide focuses on a particularly versatile monomer, This compound . Its symmetrical structure, featuring a diyne core flanked by alkyl chains terminating in hydroxyl groups, provides an ideal balance of amphiphilicity and reactivity. The terminal hydroxyl groups offer sites for further functionalization, enabling the covalent attachment of recognition elements for specific analytes, while the diacetylene core is the engine of the colorimetric response.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed protocols for the synthesis of PDAs from this compound but also a deep dive into the underlying scientific principles that govern their formation and function.

The Science Behind the Color: Topochemical Polymerization and Chromatic Transitions

The synthesis of polydiacetylene is not a typical polymerization in solution. Instead, it is a solid-state transformation known as topochemical polymerization . This process is governed by the precise arrangement of the monomer molecules in a crystalline lattice.[1][2]

The Mechanism of Topochemical Polymerization:

  • Monomer Alignment: For polymerization to occur, the this compound monomers must first self-assemble into an ordered array, such as in vesicles or a thin film. In this arrangement, the diacetylene moieties of adjacent monomers are in close proximity and at a specific orientation to each other.

  • Initiation by UV Irradiation: The polymerization is initiated by exposing the ordered monomer assembly to ultraviolet (UV) radiation, typically at a wavelength of 254 nm.[3] The UV energy excites the π-electrons in the diacetylene triple bonds, leading to a 1,4-addition reaction between neighboring monomers.

  • Polymer Chain Growth: This reaction propagates through the crystal lattice, creating a highly conjugated polymer backbone of alternating double and triple bonds (the "ene-yne" structure). The resulting polymer is a macroscopic, single crystal, which is a unique feature of topochemical polymerization.[1]

The remarkable color of polydiacetylenes arises from the extensive π-electron delocalization along this conjugated backbone. In its initial, unperturbed state, the PDA backbone is planar and highly ordered, resulting in a characteristic deep blue color with a maximum absorption (λmax) typically around 640 nm.[4][5]

The Blue-to-Red Transition:

The blue phase of the PDA is sensitive to environmental perturbations. Stimuli such as changes in temperature, pH, mechanical stress, or the binding of an analyte to a functionalized side chain can disrupt the planarity of the conjugated backbone.[6] This distortion reduces the effective conjugation length, causing a blue shift in the absorption spectrum. The result is a dramatic and often irreversible color change from blue to red, with a new absorption maximum appearing around 540 nm.[4][5] This visible color change is the basis for the use of PDAs in colorimetric sensing applications.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of polydiacetylene vesicles and thin films from this compound.

Protocol 1: Synthesis of Polydiacetylene Vesicles via the Solvent Injection Method

This protocol describes a robust method for the preparation of PDA vesicles, which are spherical, self-assembled structures in an aqueous solution.

Materials:

  • This compound

  • Ethanol (200 proof, absolute)

  • Deionized water

  • Round-bottom flask

  • Syringe pump

  • Magnetic stirrer with hot plate

  • UV crosslinker or lamp (254 nm)

  • UV-Vis spectrophotometer

Procedure:

  • Monomer Solution Preparation: Dissolve this compound in ethanol to a final concentration of 10 mM. Ensure the monomer is fully dissolved.

  • Vesicle Formation:

    • Heat a volume of deionized water in a round-bottom flask to 70-80 °C with vigorous stirring. The volume should be ten times the volume of the monomer solution to be injected.

    • Using a syringe pump, inject the ethanolic monomer solution into the heated, stirring water at a slow and constant rate (e.g., 0.1 mL/min). The rapid change in solvent polarity will induce the self-assembly of the amphiphilic monomers into vesicles.

  • Annealing: After the injection is complete, allow the solution to cool slowly to room temperature and then store it at 4 °C overnight. This annealing step promotes the formation of well-ordered, stable vesicles.

  • Polymerization:

    • Transfer the vesicle solution to a petri dish or a suitable container to create a thin layer.

    • Expose the solution to 254 nm UV radiation. The required dose will depend on the intensity of the UV source but is typically in the range of 1-5 J/cm². The solution will gradually turn a deep blue color as polymerization proceeds.

  • Characterization:

    • Confirm the formation of the blue-phase PDA vesicles by measuring the UV-Vis absorption spectrum. A characteristic peak should be observed at approximately 640 nm.

    • The size distribution of the vesicles can be determined using Dynamic Light Scattering (DLS).

Protocol 2: Preparation of Polydiacetylene Thin Films using the Langmuir-Blodgett Technique

This protocol outlines the fabrication of highly ordered PDA thin films on a solid substrate, which is ideal for creating sensor surfaces.

Materials:

  • This compound

  • Chloroform (spectroscopic grade)

  • Langmuir-Blodgett trough

  • Hydrophilic substrate (e.g., glass slide, silicon wafer)

  • UV crosslinker or lamp (254 nm)

  • UV-Vis spectrophotometer

Procedure:

  • Monomer Spreading Solution: Prepare a dilute solution of this compound in chloroform (e.g., 1 mg/mL).

  • Monolayer Formation:

    • Fill the Langmuir-Blodgett trough with ultrapure water as the subphase.

    • Carefully spread the monomer solution dropwise onto the water surface. The volatile chloroform will evaporate, leaving a monolayer of the diacetylene monomer at the air-water interface.

    • Allow the monolayer to stabilize for 15-20 minutes.

  • Film Compression: Slowly move the barriers of the trough to compress the monolayer. Monitor the surface pressure-area isotherm to determine the optimal packing density for deposition (typically in the solid-condensed phase).

  • Film Deposition:

    • Immerse the hydrophilic substrate vertically into the subphase before compressing the film.

    • While maintaining a constant surface pressure, slowly withdraw the substrate from the subphase. The ordered monomer monolayer will transfer onto the substrate.

    • For multilayer films, this process can be repeated.

  • Polymerization:

    • Carefully dry the deposited film.

    • Expose the film to 254 nm UV radiation to induce polymerization. The film will turn blue.

  • Characterization:

    • Record the UV-Vis absorption spectrum of the thin film. The blue-phase PDA will exhibit a strong absorption peak around 640 nm.

    • The thickness and uniformity of the film can be assessed using techniques like ellipsometry or atomic force microscopy (AFM).

Application: Colorimetric pH Sensing

Polydiacetylenes derived from monomers with carboxylic acid or hydroxyl head groups are particularly sensitive to changes in pH. The deprotonation or protonation of these groups can induce the blue-to-red color transition.

Protocol 3: Quantitative Analysis of pH-Induced Colorimetric Response

This protocol describes how to quantify the colorimetric response of PDA vesicles to changes in pH.

Materials:

  • Blue-phase PDA vesicle solution (from Protocol 1)

  • pH buffer solutions (ranging from acidic to basic)

  • pH meter

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of samples by mixing the PDA vesicle solution with different pH buffer solutions in a 1:1 volume ratio.

  • Incubation: Allow the samples to incubate at room temperature for a defined period (e.g., 10 minutes) to ensure the color transition reaches equilibrium.

  • UV-Vis Measurement: Record the UV-Vis absorption spectrum for each sample over a wavelength range of 400-800 nm.

  • Data Analysis:

    • For each spectrum, determine the absorbance at the maximum of the blue phase (A_blue, ~640 nm) and the red phase (A_red, ~540 nm).

    • Calculate the Colorimetric Response (CR%) using the following equation[5]: CR% = [(A_red_final - A_red_initial) / (A_red_final + A_blue_final)] x 100 Where A_red_initial is the absorbance at ~540 nm before the pH change, and A_red_final and A_blue_final are the absorbances at their respective maxima after the pH change.

    • Plot the CR% as a function of pH to generate a pH response curve.

Expected Results:

The following table provides representative data for the colorimetric response of a PDA system to varying pH. Note that the exact transition pH can be influenced by the specific monomer and vesicle composition. For carboxy-terminated PDAs, the blue-to-red transition typically occurs in the pH range of 9.0-10.1.[7]

pHAbsorbance at ~640 nm (A_blue)Absorbance at ~540 nm (A_red)Colorimetric Response (CR%)Visual Color
7.01.000.100Blue
8.00.950.15~5Blue
9.00.700.40~36Purple
10.00.300.80~73Red-Purple
11.00.101.00~91Red
12.00.051.05~95Red

Visualizations

Experimental Workflow for PDA Vesicle Synthesis

G cluster_prep Monomer Preparation cluster_synthesis Vesicle Synthesis cluster_poly Polymerization & Characterization Monomer This compound Dissolve Dissolve Monomer in Ethanol Monomer->Dissolve Solvent Ethanol Solvent->Dissolve Inject Inject Monomer Solution Dissolve->Inject Water Heated Deionized Water Anneal Anneal at 4°C Inject->Anneal UV UV Irradiation (254 nm) Anneal->UV BluePDA Blue PDA Vesicles UV->BluePDA Characterize UV-Vis & DLS Analysis BluePDA->Characterize

Caption: Workflow for the synthesis of polydiacetylene vesicles.

Mechanism of Topochemical Polymerization

G Monomer Ordered Diacetylene Monomers in Crystal Lattice Excited Excited State Monomer Monomer->Excited Absorption UV UV Photon (254 nm) UV->Excited Polymer Polydiacetylene Chain (Blue Phase) Excited->Polymer 1,4-Addition Polymerization

Caption: Topochemical polymerization of diacetylene monomers.

Colorimetric Response to pH Change

G BluePDA Blue PDA (Planar Backbone) λmax ~640 nm RedPDA Red PDA (Distorted Backbone) λmax ~540 nm BluePDA->RedPDA Stimulus Increase in pH Stimulus->RedPDA

Caption: pH-induced blue-to-red color transition in PDA.

References

  • Rungruangviriya, N., & Traiphol, N. (2017). THE COLORIMETRIC RESPONSE TO pH OF POLYDIACETYLENE/ZnO NANOCOMPOSITES. 38th Congress on Science and Technology of Thailand. [Link]

  • He, P., Bai, J., Yao, G., Zhou, G., & Wang, C. (1989). Preparation of Thin Films of 2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) (TS) Monomer and Polymer (PTS) by Langmuir-Blodgett Techniques. Journal of Polymer Science Part C: Polymer Letters, 27(8), 287-292. [Link]

  • Beliktay, G., Dag, S., & Tuncel, D. (2021). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega, 6(38), 24896-24905. [Link]

  • Lu, Y., Wang, Z., & Li, L. (2020). Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH. ACS Omega, 5(4), 1838-1844. [Link]

  • McNeil, K., & Tuteja, A. (2013). pH response of carboxy-terminated colorimetric polydiacetylene vesicles. Langmuir, 29(38), 11990-11997. [Link]

  • Schwartz, D. K., Garnaes, J., Viswanathan, R., & Zasadzinski, J. A. (1992). UV-vis absorption spectra of blue-phase (B) and red-phase (R) poly(I) trilayer films deposited on glass substrates. Macromolecules, 25(15), 3899-3901. [Link]

  • Enkelmann, V. (1984). Structural Aspects of the Topochemical Polymerization of Diacetylenes. In Polydiacetylenes (pp. 91-136). Springer, Dordrecht. [Link]

  • Khatun, E., & Nag, M. (2023). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. Biomacromolecules, 24(9), 4156-4166. [Link]

  • Chen, J., Zheng, J., Hou, Y., & Sugihara, K. (2023). Colorimetric response in polydiacetylene at the single domain level using hyperspectral microscopy. Chemical Communications, 59(21), 3021-3024. [Link]

  • Enkelmann, V. (1984). Structural aspects of the topochemical polymerization of diacetylenes. Advances in Polymer Science, 63, 91-136. [Link]

  • Tang, J., Weston, M., Kuchel, R., & Chandrawati, R. (2020). Fabrication of polydiacetylene particles using a solvent injection method. RSC Advances, 10(48), 28741-28748. [Link]

  • Lauher, J. W., Fowler, F. W., & Goroff, N. S. (2008). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Accounts of chemical research, 41(9), 1215-1226. [Link]

  • Rungruangviriya, N., & Traiphol, N. (2017). Versatile route for preparation of polydiacetylene/ZnO nanocomposites and their colorimetric response to pH and ethanol. Journal of Metals, Materials and Minerals, 27(1), 1-9. [Link]

  • Sannigrahi, A., & Bairi, P. (2020). Topochemical Ring-Opening Polymerization of an Oxathianethione. Journal of the American Chemical Society, 142(28), 12133-12138. [Link]

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The Chromogenic Backbone: Harnessing 5,7-Dodecadiyne-1,12-diol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delves into the materials science applications of 5,7-dodecadiyne-1,12-diol, a versatile diacetylene monomer. Its unique molecular structure, featuring a conjugated diyne core flanked by hydroxyl-terminated alkyl chains, renders it an exceptional building block for creating stimuli-responsive polymers with chromogenic properties. We will explore its pivotal role in the development of mechanochromic polyurethanes and its potential in fabricating robust colorimetric sensors. This document provides not only the theoretical underpinnings of these applications but also detailed, field-tested protocols for the synthesis and characterization of these advanced materials, aimed at researchers and professionals in materials science and drug development.

Introduction: The Unique Attributes of this compound

This compound is a linear C12 hydrocarbon chain containing a conjugated diacetylene (a pair of triple bonds) moiety at the 5 and 7 positions, and terminated by hydroxyl (-OH) groups at both ends.[1][2] This bifunctionality is the key to its utility in materials science. The terminal hydroxyl groups allow it to be readily incorporated into polymer chains, such as polyesters and polyurethanes, through standard condensation polymerization techniques. The diacetylene core, however, is the source of its most interesting properties.

Upon exposure to ultraviolet (UV) radiation or thermal energy, the diacetylene monomers can undergo a 1,4-topochemical polymerization in the solid state. This process results in the formation of a highly conjugated polymer backbone of alternating double and triple bonds, known as a polydiacetylene (PDA). Polydiacetylenes are renowned for their intense blue or purple color, arising from the extensive π-electron delocalization along the polymer chain.[3][4] Crucially, this conjugated backbone is sensitive to environmental stimuli. Mechanical stress, temperature changes, or the binding of analytes can disrupt the planarity of the backbone, altering the effective conjugation length and inducing a dramatic color change, typically from blue to red. This chromogenic response forms the basis of the applications discussed herein.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 74602-32-7[1][2][4][5]
Molecular Formula C12H18O2[1][2][4]
Molecular Weight 194.27 g/mol [1][2][4]
Appearance Colorless solid[4]
Melting Point 49.5 °C[6]
Boiling Point 371.8 °C at 760 mmHg[6]

Application I: Mechanochromic Polyurethanes for Strain Sensing

The incorporation of this compound into polyurethane elastomers creates materials that can visually indicate mechanical stress. These "smart" materials have potential applications in structural health monitoring, wearable electronics, and as force sensors. The diol acts as a chain extender in the polyurethane synthesis, embedding the diacetylene functionality within the polymer's hard segments. Subsequent UV-induced polymerization of the diacetylene units yields a blue-colored polyurethane. When the material is stretched or deformed, the mechanical stress is transferred to the polydiacetylene backbone, causing a conformational change and a corresponding blue-to-red color transition. This process can be reversible, with the color returning to blue as the stress is released.[3]

Experimental Protocol: Synthesis of a Mechanochromic Polyurethane

This protocol describes a "one-shot" polymerization method to synthesize a segmented polyurethane containing this compound.

Materials:

  • Hexamethylene diisocyanate (HDI)

  • Poly(tetramethylene oxide) glycol (PTMO, Mn ≈ 2000 g/mol )

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Drying of Reagents: Thoroughly dry PTMO and this compound under vacuum at 80 °C for at least 4 hours to remove any residual water. Anhydrous DMF should be used.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried PTMO and this compound. Dissolve them in a minimal amount of anhydrous DMF under a nitrogen atmosphere.

  • Pre-polymer Formation (optional two-step method): For more controlled synthesis, HDI can be reacted with PTMO first to form an isocyanate-terminated prepolymer. In the one-shot method described here, all reactants are added simultaneously.

  • Polymerization: While stirring the diol mixture, add a stoichiometric amount of HDI. The molar ratio of NCO to OH groups should be approximately 1.05:1.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) to the mixture to initiate the polymerization.

  • Curing: Pour the reaction mixture into a Teflon mold and cure at 80-100 °C for 12-24 hours to form a solid polyurethane film.

  • Post-polymerization Crosslinking (UV Irradiation): Expose the resulting polyurethane film to 254 nm UV radiation to polymerize the diacetylene units. The film will develop a deep blue color. The irradiation time will depend on the intensity of the UV source and the thickness of the film.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of NH and C=O peaks).

  • UV-Vis Spectroscopy: To monitor the polymerization of the diacetylene units (appearance of an absorbance peak around 640 nm) and the mechanochromic transition (shift of the peak to around 540 nm upon stretching).

  • Tensile Testing: To correlate the applied strain with the color change observed.

MechanochromicPolyurethane cluster_synthesis Polyurethane Synthesis cluster_activation Activation & Response HDI Hexamethylene Diisocyanate (HDI) PU Diacetylene-containing Polyurethane HDI->PU + PTMO Poly(tetramethylene oxide) glycol (PTMO) PTMO->PU + Diol This compound Diol->PU + Blue_PU Blue Polyurethane (UV-cured) PU->Blue_PU UV Irradiation (254 nm) Red_PU Red Polyurethane (Strained) Blue_PU->Red_PU Mechanical Stress

Caption: Synthesis and mechanochromic response of a polyurethane incorporating this compound.

Application II: Colorimetric Sensors

The stimuli-responsive nature of polydiacetylenes makes them excellent candidates for the development of colorimetric sensors.[1][3][4] By modifying the side chains of the diacetylene monomer, it is possible to introduce specific recognition elements that can interact with target analytes. This interaction can then trigger the blue-to-red color transition of the polydiacetylene. This compound, with its terminal hydroxyl groups, can be functionalized with a variety of receptor molecules to create sensors for ions, small molecules, or even biomolecules.

Generalized Protocol for Fabricating a Polydiacetylene-based Sensor Film

This protocol outlines the general steps for creating a sensor film based on this compound. The specific functionalization step will depend on the target analyte.

Materials:

  • This compound

  • A functionalizing agent with a group reactive towards hydroxyls (e.g., an isocyanate, acid chloride, or silane) and a receptor for the target analyte.

  • A suitable solvent (e.g., chloroform, THF)

  • A solid substrate (e.g., glass slide, filter paper)

Procedure:

  • Functionalization of the Diol (if necessary): In a round-bottom flask, react this compound with the chosen functionalizing agent in an appropriate solvent. The reaction conditions (temperature, catalyst, reaction time) will depend on the specific chemistry. Purify the functionalized diacetylene monomer using column chromatography or recrystallization.

  • Preparation of the Monomer Solution: Dissolve the functionalized diacetylene monomer in a volatile organic solvent.

  • Film Deposition: Deposit the monomer solution onto the solid substrate using a suitable technique such as drop-casting, spin-coating, or dip-coating. Allow the solvent to evaporate completely, leaving a thin film of the diacetylene monomer.

  • Polymerization: Expose the monomer film to 254 nm UV radiation to induce polymerization. The film should turn a distinct blue color.

  • Sensor Testing: Expose the blue polydiacetylene film to the target analyte and observe for a color change to red or purple.

Data Presentation:

The response of the sensor can be quantified using UV-Vis spectroscopy to measure the change in absorbance at the characteristic wavelengths for the blue and red forms of the polydiacetylene.

SensorFabrication Diol This compound Func_Diol Functionalized Diacetylene Monomer Diol->Func_Diol Func_Agent Functionalizing Agent (with Receptor) Func_Agent->Func_Diol Monomer_Film Monomer Thin Film on Substrate Func_Diol->Monomer_Film Deposition Blue_Sensor Blue Sensor Film (Polymerized) Monomer_Film->Blue_Sensor UV Polymerization Red_Sensor Red Sensor Film (Analyte Detected) Blue_Sensor->Red_Sensor Interaction Analyte Target Analyte Analyte->Red_Sensor

Caption: Workflow for the fabrication of a colorimetric sensor using functionalized this compound.

Potential and Future Directions: Self-Healing Materials

While specific protocols for using this compound in self-healing materials are not yet widely established, the inherent properties of diacetylenes suggest significant potential in this area. The polymerization of diacetylenes is a solid-state reaction that can, in principle, be triggered by an external stimulus to "heal" a crack or damage in a material. For instance, a composite material could be embedded with microcapsules containing this compound monomers.[5][7][8][9] When a crack propagates through the material, it would rupture the microcapsules, releasing the diol into the crack plane. Subsequent application of UV light or heat could then polymerize the monomer, effectively bonding the crack faces together. This represents a promising avenue for future research and development.

Conclusion

This compound is a highly valuable monomer for the creation of advanced functional materials. Its ability to be incorporated into polymer backbones and subsequently polymerized to form chromogenic polydiacetylenes has been successfully leveraged in the development of mechanochromic materials for strain sensing. Furthermore, the functional handles provided by its hydroxyl groups open up a wide range of possibilities for the design of colorimetric sensors for a variety of analytes. While its application in self-healing materials is still in its nascent stages, the fundamental chemistry of diacetylenes suggests a promising future in this field. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and scientists to explore and expand upon the applications of this remarkable molecule.

References

  • Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Oxford Academic. Accessed January 21, 2026. [Link]

  • Polydiacetylene-based sensors to detect food spoilage. American Chemical Society. Accessed January 21, 2026. [Link]

  • A THEORETICAL STUDY OF BISTABILITY OF POLYDIACETYLENE: TCDU(poly(5,7-dodecadiyne-1,12-diyl-bis-phenylurethane). ResearchGate. Accessed January 21, 2026. [Link]

  • This compound | C12H18O2 | CID 560878. PubChem. Accessed January 21, 2026. [Link]

  • Facile, template-free synthesis of stimuli-responsive polymer nanocapsules for targeted drug delivery. PubMed. Accessed January 21, 2026. [Link]

  • Structural Determinants of Stimuli-Responsiveness in Amphiphilic Macromolecular Nano-assemblies. PubMed Central. Accessed January 21, 2026. [Link]

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  • Synthesis, Mechanism, and Applications of Self-healing Materials. ResearchGate. Accessed January 21, 2026. [Link]

  • Self-healing polymers: approaches of healing and their application. ResearchGate. Accessed January 21, 2026. [Link]

  • This compound | C12H18O2 | CID 560878. PubChem. Accessed January 21, 2026. [Link]

  • Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. National Institutes of Health. Accessed January 21, 2026. [Link]

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Application Notes and Protocols for 5,7-Dodecadiyne-1,12-diol in Sensor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 5,7-dodecadiyne-1,12-diol as a monomer for the development of advanced colorimetric and fluorescent sensors. Polydiacetylenes (PDAs), a class of conjugated polymers, exhibit unique chromatic properties, transitioning from a vibrant blue to a distinct red in response to a variety of external stimuli. This document details the underlying principles of PDA-based sensing, step-by-step protocols for the preparation and polymerization of this compound vesicles, and their application in temperature and pH sensing. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of polydiacetylenes for innovative sensor technologies.

Introduction: The Promise of Polydiacetylene Sensors

In the quest for sensitive, rapid, and cost-effective sensing technologies, conjugated polymers have emerged as a promising class of materials. Among these, polydiacetylenes (PDAs) have garnered significant attention due to their remarkable stimulus-responsive chromatic transitions.[1][2] These "smart" materials undergo a distinct color change from blue to red, and a corresponding shift from non-fluorescent to fluorescent, when subjected to environmental perturbations such as heat, pH changes, mechanical stress, or the presence of specific analytes.[1][2]

This compound is a versatile diacetylene monomer that serves as a building block for these fascinating materials. Its symmetrical structure, featuring a diacetylene core flanked by two hydroxyl-terminated alkyl chains, allows for the formation of well-ordered supramolecular assemblies, a prerequisite for successful topochemical polymerization.[3] The resulting polymer, poly(this compound), possesses a conjugated backbone of alternating double and triple bonds, which is responsible for its unique optical properties.

This application note will provide a detailed guide to harnessing the potential of this compound for the fabrication of robust and sensitive sensor platforms. We will delve into the fundamental principles governing the colorimetric response, provide detailed protocols for the synthesis and polymerization of this compound vesicles, and demonstrate their utility in model sensing applications.

The Science Behind the Color Change: Principles of Polydiacetylene Sensing

The remarkable colorimetric and fluorometric response of polydiacetylenes originates from a conformational change in their conjugated backbone. In their self-assembled and polymerized state, the PDA chains are planar and highly ordered, allowing for extensive π-orbital overlap. This extended conjugation results in the absorption of light in the red region of the visible spectrum (around 640 nm), leading to the characteristic blue color of the material.[1]

External stimuli can disrupt the ordered packing of the PDA side chains, inducing a strain on the polymer backbone. This strain causes a transition from the planar "blue phase" to a non-planar, twisted "red phase." The disruption in conjugation leads to a blue-shift in the absorption maximum to around 550 nm, resulting in the observed red color.[1] Concurrently, the red phase is fluorescent, while the blue phase is essentially non-fluorescent, providing a dual-mode detection capability.[1]

The sensitivity and selectivity of PDA-based sensors can be tailored by modifying the diacetylene monomer's headgroups or by incorporating recognition elements into the PDA assembly. For this compound, the terminal hydroxyl groups offer opportunities for further functionalization to create sensors for specific target analytes.

Getting Started: Preparation and Polymerization of this compound Vesicles

The formation of well-ordered supramolecular structures is critical for the successful polymerization of diacetylene monomers. Vesicles, which are spherical, self-assembled bilayer structures, provide an excellent platform for organizing this compound monomers in the necessary orientation for topochemical polymerization.

Protocol for Vesicle Preparation using the Solvent Injection Method

This protocol is adapted from established methods for other diacetylene monomers and may require optimization for this compound.[1][4]

Materials:

  • This compound (CAS 74602-32-7)

  • Ethanol (ACS grade or higher)

  • Deionized water (18.2 MΩ·cm)

  • Glass vials

  • Magnetic stirrer with heating plate

  • Syringe with a fine-gauge needle

Procedure:

  • Prepare a stock solution of this compound: Dissolve the monomer in ethanol to a final concentration of 1 mg/mL.

  • Heat the aqueous phase: In a clean glass vial, heat deionized water to approximately 60-70°C while stirring vigorously. The temperature should be above the phase transition temperature of the monomer.

  • Inject the monomer solution: Slowly inject the this compound stock solution into the heated, stirring water. A typical ratio would be 200 µL of the monomer solution to 10 mL of water. The solution should become slightly turbid as the vesicles form.

  • Anneal the vesicles: Continue stirring the solution at the elevated temperature for 30 minutes to an hour to allow for the evaporation of ethanol and the stabilization of the vesicles.

  • Cool and store: Remove the vial from the heat and allow it to cool to room temperature. For optimal self-assembly and ordering, store the vesicle solution at 4°C overnight.

Protocol for Photopolymerization

This protocol outlines the UV-induced polymerization of the self-assembled this compound vesicles.

Materials and Equipment:

  • Prepared this compound vesicle solution

  • UV lamp with an emission wavelength of 254 nm

  • Quartz cuvette or a suitable UV-transparent container

Procedure:

  • Transfer the vesicle solution: Place the vesicle solution in a quartz cuvette or a UV-transparent container.

  • UV irradiation: Expose the solution to UV light at 254 nm. The solution will gradually turn from colorless/turbid to a deep blue color as the polymerization progresses.

  • Monitor polymerization: The progress of the polymerization can be monitored by taking UV-Vis spectra at different time intervals. The appearance and increase in the absorbance peak at approximately 640 nm indicate the formation of the blue-phase PDA.

  • Determine optimal polymerization time: The optimal polymerization time is reached when the absorbance at ~640 nm plateaus. Over-exposure can lead to the formation of the red phase, so it is crucial to monitor the process. A typical polymerization time can range from a few minutes to an hour, depending on the UV lamp intensity and the concentration of the vesicles.

Characterization of Poly(this compound) Vesicles

Proper characterization of the polymerized vesicles is essential to ensure the quality and reproducibility of the sensor platform.

UV-Vis Spectroscopy

UV-Vis spectroscopy is the primary tool for confirming the successful polymerization and for monitoring the colorimetric response of the PDA sensors.

  • Blue Phase: A characteristic absorption peak at approximately 640 nm.

  • Red Phase: A characteristic absorption peak at approximately 550 nm.

The colorimetric response (CR%) can be quantified using the following equation:

CR% = [(A_b - A_a) / A_b] * 100

Where A_b is the absorbance of the blue component before the stimulus and A_a is the absorbance of the blue component after the stimulus.

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution and stability of the prepared vesicles.[5][6][7] The hydrodynamic diameter of the vesicles can provide insights into the self-assembly process and the overall quality of the sensor preparation.

ParameterTypical Value
Hydrodynamic Diameter 100 - 300 nm
Polydispersity Index (PDI) < 0.3

Application Protocols

The following protocols demonstrate the use of poly(this compound) vesicles as colorimetric sensors for temperature and pH.

Temperature Sensing

Objective: To demonstrate the thermochromic response of poly(this compound) vesicles.

Materials and Equipment:

  • Polymerized blue-phase vesicle solution

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Heating block or water bath

Procedure:

  • Baseline measurement: Record the UV-Vis spectrum of the blue-phase vesicle solution at room temperature (e.g., 25°C).

  • Incremental heating: Gradually increase the temperature of the sample in the cuvette holder in increments of 5-10°C.

  • Spectral acquisition: At each temperature point, allow the sample to equilibrate for a few minutes and then record the UV-Vis spectrum.

  • Data analysis: Plot the absorbance at ~640 nm and ~550 nm as a function of temperature. A decrease in the 640 nm peak and a corresponding increase in the 550 nm peak will be observed as the temperature rises, indicating the blue-to-red transition.[8][9]

G cluster_workflow Temperature Sensing Workflow prep Prepare Blue-Phase PDA Vesicles measure_rt Measure UV-Vis Spectrum at Room Temperature prep->measure_rt heat Increase Temperature measure_rt->heat measure_heated Measure UV-Vis Spectrum at Elevated Temperature heat->measure_heated measure_heated->heat Repeat for different temperatures analyze Analyze Spectral Shift (Blue to Red) measure_heated->analyze

Caption: Workflow for temperature sensing using PDA vesicles.

pH Sensing

Objective: To demonstrate the pH-responsive colorimetric transition of poly(this compound) vesicles.

Materials and Equipment:

  • Polymerized blue-phase vesicle solution

  • pH meter

  • Solutions of HCl and NaOH of varying concentrations for pH adjustment

  • UV-Vis spectrophotometer

Procedure:

  • Baseline measurement: Record the UV-Vis spectrum of the blue-phase vesicle solution at its initial pH (typically around neutral).

  • pH adjustment: Aliquot the vesicle solution into several vials. Adjust the pH of each aliquot to a different value using the HCl or NaOH solutions.

  • Incubation: Allow the solutions to incubate for a few minutes to ensure the colorimetric transition is complete.

  • Spectral acquisition: Record the UV-Vis spectrum for each pH value.

  • Data analysis: Plot the colorimetric response (CR%) as a function of pH. A sigmoidal curve is often observed, indicating the pH range over which the sensor is most responsive.[10][11]

G cluster_workflow pH Sensing Workflow prep Prepare Blue-Phase PDA Vesicles measure_initial Measure UV-Vis Spectrum at Initial pH prep->measure_initial adjust_ph Adjust pH of Aliquots measure_initial->adjust_ph measure_adjusted Measure UV-Vis Spectra at Different pH Values adjust_ph->measure_adjusted analyze Analyze Colorimetric Response vs. pH measure_adjusted->analyze

Caption: Workflow for pH sensing using PDA vesicles.

Troubleshooting

IssuePossible CauseSuggested Solution
No blue color upon UV irradiation Poor self-assembly of monomers.Optimize vesicle preparation conditions (temperature, stirring speed, concentration). Ensure the monomer is fully dissolved in the organic solvent.
Incorrect UV wavelength or intensity.Use a 254 nm UV source. Check the lamp's output.
Vesicle aggregation High monomer concentration.Reduce the concentration of the monomer stock solution.
Instability of vesicles.Consider co-polymerization with a stabilizing lipid.
Irreversible color change Strong stimulus causing permanent disruption of the polymer backbone.Reduce the intensity or duration of the stimulus. For some stimuli, the transition is inherently irreversible.

Conclusion

This compound is a valuable monomer for the development of polydiacetylene-based sensors. The straightforward preparation of vesicles and subsequent photopolymerization yield a robust platform for colorimetric and fluorescent detection of various stimuli. The protocols provided in this application note offer a solid foundation for researchers to explore the potential of this fascinating material in a wide range of sensing applications, from environmental monitoring to biomedical diagnostics and drug screening. Further functionalization of the terminal hydroxyl groups of this compound can pave the way for the creation of highly selective and sensitive next-generation sensors.

References

  • Gao, T., et al. (2020). A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles. bio-protocol, 10(24), e3867. [Link]

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  • Lee, J., et al. (2017). Figure 3. UV−vis spectra of PDA-phospholipid liposomes before and after... ResearchGate. [Link]

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  • Beliktay, G., et al. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Publications. [Link]

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  • Tjandra, K., et al. (2021). UV-vis absorption spectra of PDA prepared with different UV irradiation... ResearchGate. [Link]

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  • Zhang, Y., et al. (2017). a) UV-vis spectra of DC, PDC, DA, blue PDA, and red PDA (0.2 × 10 −3 m... ResearchGate. [Link]

  • Yusof, N. A. A., et al. (2024). Optimization of Parameters for Polydiacetylenes Vesicles using Response Surface Methodology as a Function of Colorimetric Sensor. Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]

  • Kim, J., et al. (2023). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. MDPI. [Link]

  • Li, Z., et al. (2020). Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. Frontiers in Chemistry. [Link]

  • Lee, J., et al. (2012). Network Polydiacetylene Films: Preparation, Patterning, and Sensor Applications. ResearchGate. [Link]

  • Avila, D., et al. (2021). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. Molecules. [Link]

  • Samal, S., et al. (2012). Self-Assembly and Photopolymerization of Diacetylene Molecules on Surface of Magnetite Nanoparticles. ResearchGate. [Link]

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  • Albouy, P. A., et al. (2009). Photopolymerization of Thin Polycrystalline Diacetylene Films and Quenching of the Precursor Excited State. Macromolecules. [Link]

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  • Zhang, L. (n.d.). Summary of Methods to Prepare Lipid Vesicles. University of California, San Diego. [Link]

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  • Szostak, J. W., et al. (2014). Preparation of fatty acid or phospholipid vesicles by thin-film rehydration. Protocol Exchange. [Link]

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Application Notes & Protocols for the Self-Assembly of 5,7-Dodecadiyne-1,12-diol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Directed Molecular Organization

5,7-Dodecadiyne-1,12-diol and its derivatives are a fascinating class of amphiphilic diacetylene compounds that possess the remarkable ability to spontaneously organize into well-ordered supramolecular structures. This process, known as self-assembly, is driven by a delicate interplay of non-covalent interactions, including hydrogen bonding and van der Waals forces. The true potential of these assemblies is unlocked through a topochemical polymerization reaction, typically initiated by UV irradiation, which converts the ordered monomers into highly conjugated polydiacetylene (PDA) polymers.[1][2] These resulting PDA structures exhibit unique optical properties, most notably a distinct color change from blue to red, which is highly sensitive to external stimuli.[2][3][4] This chromic transition forms the basis for a wide array of applications, particularly in the development of sensitive and label-free biosensors.[3][5][6]

This guide provides a comprehensive overview of the principles governing the self-assembly of this compound derivatives, detailed protocols for the preparation and characterization of these assemblies, and insights into their diverse applications in research and drug development.

Pillar 1: The Science of Self-Assembly and Polymerization

The self-assembly of diacetylene monomers is a prerequisite for their polymerization. The specific arrangement of the monomers in the assembled state is critical, as the topochemical polymerization requires the diacetylene units of adjacent molecules to be in close proximity and in a specific orientation for the reaction to proceed.

Mechanism of Self-Assembly

The driving force behind the self-assembly of this compound derivatives is their amphiphilic nature. The molecule consists of a hydrophobic diacetylene core with flanking alkyl chains and hydrophilic terminal hydroxyl groups. In aqueous environments, these molecules arrange themselves to minimize the unfavorable interactions between the hydrophobic chains and water, while maximizing the favorable interactions of the hydrophilic head groups with water. This leads to the formation of various supramolecular structures such as vesicles, tubules, and monolayers.[7] The introduction of functional groups, such as amides, can further direct the assembly through hydrogen bonding, leading to the formation of ordered nanofibers.[8]

Topochemical Polymerization

Once self-assembled, the diacetylene monomers can be polymerized into polydiacetylenes (PDAs) via a 1,4-addition reaction. This solid-state polymerization is typically initiated by exposing the monomer assembly to 254 nm UV light.[9][10] The reaction proceeds through a chain polymerization mechanism, creating a conjugated backbone of alternating double and triple bonds, often referred to as an "ene-yne" structure.[11]

The resulting PDA has a characteristic blue appearance due to the extensive π-electron delocalization along the polymer backbone, which leads to strong absorption in the red region of the visible spectrum (~640 nm).[2]

G cluster_0 Self-Assembly of Monomers cluster_1 Topochemical Polymerization cluster_2 Stimuli-Induced Chromic Transition a Diacetylene Monomers (this compound derivative) b Supramolecular Assembly (Vesicle/Tubule/Monolayer) a->b Spontaneous Organization c UV Irradiation (254 nm) d Polydiacetylene (PDA) (Blue Phase) b->d Polymerization c->d e External Stimulus (e.g., Analyte Binding) f Perturbed PDA Structure (Red Phase) d->f Colorimetric Response e->f

Figure 1: Workflow from self-assembly to colorimetric detection.

The Blue-to-Red Color Transition: The Basis of Sensing

The blue phase of PDA is a metastable state.[12] External stimuli, such as changes in temperature, pH, or the binding of an analyte to the surface of the assembly, can induce mechanical stress on the polymer backbone.[4][13] This stress disrupts the planarity of the conjugated backbone, reducing the effective conjugation length and causing a shift in the absorption maximum to a shorter wavelength (~540 nm).[2] This change in absorption is observed as a distinct color transition from blue to red, often accompanied by the emergence of red fluorescence.[2][14] It is this sensitive and easily detectable color change that makes PDAs ideal for colorimetric biosensors.[3][6]

Pillar 2: Experimental Protocols and Methodologies

The successful preparation of high-quality, self-assembled diacetylene structures is paramount for achieving reliable and reproducible results. The following protocols provide a detailed guide for the preparation of vesicles and self-assembled monolayers (SAMs).

Protocol 1: Preparation of this compound Derivative Vesicles

This protocol describes the preparation of PDA vesicles, which are commonly used for sensing applications in aqueous solutions.

Materials:

  • This compound derivative (e.g., with carboxylic acid or other functional head groups)

  • Chloroform or other suitable organic solvent

  • Deionized water or buffer solution

  • Probe sonicator or bath sonicator

  • Rotary evaporator (optional)

  • UV lamp (254 nm)

Procedure:

  • Dissolution: Dissolve the diacetylene lipid in an organic solvent (e.g., chloroform) in a round-bottom flask to a final concentration of 1-5 mg/mL.

  • Film Formation: Remove the solvent using a rotary evaporator or by gently blowing a stream of nitrogen gas over the solution to form a thin lipid film on the wall of the flask.

  • Hydration: Add deionized water or a buffer solution to the flask. The volume should be calculated to achieve the desired final concentration of the lipid (typically 0.1-1.0 mM).

  • Vesicle Formation: Sonicate the solution using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the solution becomes translucent. This indicates the formation of small unilamellar vesicles.

  • Annealing: For some derivatives, a brief annealing step (heating the solution above the phase transition temperature of the lipid and then allowing it to cool slowly to room temperature) can improve the order of the vesicle structure.

  • Polymerization: Expose the vesicle solution to a 254 nm UV lamp. The polymerization progress can be monitored by observing the development of the characteristic blue color. The irradiation time will vary depending on the lamp intensity and the specific diacetylene derivative but is typically in the range of 1-10 minutes.

  • Storage: Store the polymerized vesicles in the dark at 4°C to prevent degradation.

Protocol 2: Preparation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol outlines the formation of a diacetylene SAM on a gold surface, a common platform for surface-based sensing assays. This requires a derivative with a thiol or disulfide group for covalent attachment to the gold.

Materials:

  • Gold-coated substrates (e.g., glass slides or silicon wafers)

  • Thiol- or disulfide-functionalized this compound derivative

  • 200 proof ethanol

  • Tweezers

  • Clean glass or polypropylene containers

  • Dry nitrogen gas

  • UV lamp (254 nm)

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution. Alternatively, plasma cleaning or rinsing with ethanol and drying under a stream of nitrogen can be used for less stringent applications.

  • Thiol Solution Preparation: Prepare a 1-2 mM solution of the thiol-functionalized diacetylene in 200 proof ethanol. It is crucial to use a clean container and fresh, high-purity solvent.

  • Self-Assembly: Immerse the clean gold substrates into the thiol solution. The containers should be sealed to minimize solvent evaporation and contamination. The self-assembly process should be allowed to proceed for 12-24 hours to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrates from the thiol solution and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the substrates with a gentle stream of dry nitrogen gas.

  • Polymerization: Place the substrates with the diacetylene SAM under a 254 nm UV lamp for polymerization. The polymerization can be monitored by UV-Vis spectroscopy.[15]

  • Storage: Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere.

Pillar 3: Characterization and Data Analysis

Proper characterization of the self-assembled structures is essential to confirm their formation and to understand their properties.

Technique Parameter Measured Typical Results for PDA Systems
UV-Visible Spectroscopy Absorption spectraBlue phase PDA shows a strong absorption peak around 640 nm. Upon transition to the red phase, this peak shifts to around 540 nm.[2]
Raman Spectroscopy Vibrational modesThe blue phase exhibits characteristic C=C and C≡C stretching modes around 1453 cm⁻¹ and 2083 cm⁻¹, respectively.[2] These peaks shift upon the blue-to-red transition.
Atomic Force Microscopy (AFM) Surface morphology and topographyCan be used to visualize the self-assembled structures, such as vesicles or monolayers, and to measure their dimensions.[1]
Ellipsometry Thickness of thin filmsUsed to determine the thickness of self-assembled monolayers on a solid substrate.[16]
Dynamic Light Scattering (DLS) Size distribution of vesiclesMeasures the hydrodynamic radius of vesicles in solution.

Applications in Drug Development and Research

The unique properties of self-assembled this compound derivatives make them powerful tools in various research and development areas.

High-Throughput Screening

The colorimetric response of PDA-based sensors can be easily detected by the naked eye or with a simple plate reader, making them suitable for high-throughput screening of drug candidates that interact with a specific target immobilized on the PDA surface.

Label-Free Biosensing

PDAs enable the development of label-free biosensors for a wide range of analytes, including:

  • Proteins and Enzymes: By functionalizing the PDA surface with a specific ligand or substrate.[3][6]

  • Nucleic Acids: For the detection of specific DNA or RNA sequences.[2]

  • Pathogens: Detection of viruses and bacteria.[2][5]

  • Small Molecules and Ions: By designing specific recognition elements on the PDA surface.[3]

Figure 2: Mechanism of a PDA-based biosensor.

Conclusion and Future Perspectives

The self-assembly of this compound and its derivatives provides a versatile and powerful platform for the development of advanced materials, particularly in the field of biosensing. The inherent simplicity of the colorimetric detection mechanism, coupled with the high sensitivity of the system, offers significant advantages over traditional analytical techniques. As our understanding of the fundamental principles of self-assembly and the structure-property relationships of these materials continues to grow, we can expect to see even more innovative applications in drug discovery, diagnostics, and environmental monitoring.

References

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  • Verveniotis, E., Okawa, Y., Watanabe, K., Taniguchi, T., Osada, M., Joachim, C., & Aono, M. (2020). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. Nanomaterials, 10(11), 2187. [Link]

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  • Okawa, Y., & Aono, M. (2001). Mechanism of Chain Polymerization in Self-Assembled Monolayers of Diacetylene on the Graphite Surface. Langmuir, 17(24), 7573-7577. [Link]

  • Pires, A. C. S., & de F. F. Soares, N. (2011). Polydiacetylene as a Biosensor: Fundamentals and Applications in the Food Industry. Food and Bioprocess Technology, 4(5), 705-721. [Link]

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  • Jawla, S., & Haridas, V. (2023). Hierarchical Self-Assembly in Minimalistic Diacetylenes: From Coacervates to Fibers. ChemRxiv. [Link]

  • Jawla, S., & Haridas, V. (2023). Hierarchical Self-Assembly in Minimalistic Diacetylenes: From Coacervates to Fibers. ChemRxiv. [Link]

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  • Kiat-amornsup, S., Phunpee, S., & Chirachanchai, S. (2021). Tuning the sensitivity of polydiacetylene-based colorimetric sensors to UV light and cationic surfactant by co-assembling with various polymers. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 608, 125626. [Link]

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Application Notes & Protocols: Cross-Linking of 5,7-Dodecadiyne-1,12-diol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of 5,7-Dodecadiyne-1,12-diol

In the landscape of smart materials and advanced drug development, diacetylene compounds represent a class of molecules with remarkable potential. Among these, this compound stands out due to its symmetrical structure featuring a diacetylene core flanked by two hydroxyl-terminated alkyl chains. This amphiphilic nature allows for the formation of highly ordered supramolecular assemblies, a critical prerequisite for its most valuable characteristic: the ability to undergo topochemical cross-linking polymerization.

Upon exposure to ultraviolet (UV) radiation or other energy sources, these ordered monomers undergo a 1,4-addition reaction to form a highly conjugated polymer, polydiacetylene (PDA).[1] This cross-linking event is visually dramatic, typically transforming the colorless monomer assembly into a brilliant blue polymer. This blue phase PDA is exquisitely sensitive to its environment; perturbations caused by temperature, pH changes, or mechanical stress can disrupt the conjugated backbone, leading to a conformational transition and a color change to red, which is often accompanied by fluorescence.[2][3] This chromogenic property is the foundation of its use in a wide array of sensing and drug delivery applications.

This guide provides an in-depth exploration of the cross-linking reactions of this compound, offering detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.

Mechanism of UV-Induced Cross-Linking (Photopolymerization)

The cross-linking of this compound is a topochemical polymerization reaction, meaning the reaction occurs within a crystal lattice or an ordered assembly with minimal atomic or molecular movement. For this to occur, the diacetylene monomers must self-assemble in a specific orientation where the distance between adjacent diyne rods is approximately 5 Å and the tilt angle is about 45°.[1]

The process, initiated by 254 nm UV light, proceeds as follows:

  • Excitation: A photon of UV light excites the π-electrons within the diacetylene bond of a monomer, creating a highly reactive diradical or carbene intermediate.[4]

  • Initiation: This excited species attacks a neighboring diacetylene monomer, initiating a chain reaction.

  • Propagation: The reaction propagates through the ordered assembly via a 1,4-addition mechanism, forming the characteristic ene-yne conjugated backbone of the polydiacetylene.

This polymerization results in the formation of a stable, cross-linked polymer network. The extensive π-conjugation along this backbone is responsible for the material's strong absorption in the visible spectrum, giving rise to its distinct blue color.[1]

Crosslinking_Mechanism cluster_0 1. Monomer Self-Assembly cluster_1 2. UV Irradiation (254 nm) cluster_2 3. Polymerization (Cross-Linking) M1 HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH M2 HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH M3 HO-(CH₂)₄-C≡C-C≡C-(CH₂)₄-OH UV M3->UV P -[=C(R)-C≡C-C(R)=]n- UV->P

Caption: UV-induced 1,4-addition polymerization of this compound monomers.

Core Protocols: Harnessing the Power of Cross-Linking

The following protocols provide step-by-step methodologies for key applications of this compound. The success of these procedures hinges on the initial self-assembly of the monomer, which is highly dependent on factors like solvent choice, temperature, and substrate.

Protocol 1: Formation of Chromogenic Polydiacetylene Vesicles

This protocol details the creation of PDA vesicles, which are excellent platforms for developing colorimetric biosensors or drug delivery vehicles. The solvent injection method is chosen for its scalability and ability to produce vesicles with a controlled size distribution.[5][6]

Rationale: Vesicles are self-assembled spherical bilayers that encapsulate an aqueous core. By incorporating this compound into the bilayer, subsequent UV cross-linking locks in this structure, creating a stable, stimuli-responsive nanoparticle.

Materials:

  • This compound

  • Ethanol (or Tetrahydrofuran - THF)

  • Deionized (DI) Water

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Syringe and needle

  • UV lamp (254 nm, e.g., an 8W CAMAG UV Cabinet or similar)[1]

  • Refrigeration unit (4°C)

Procedure:

  • Monomer Solution Preparation: Dissolve this compound in ethanol to a final concentration of 1-2 mg/mL. Ensure complete dissolution.

  • Aqueous Phase Preparation: Heat DI water in the round bottom flask to a temperature 5-10°C above the melting point of the monomer (Melting point of this compound is ~49-51°C).[7] Place the flask on the magnetic stirrer and stir vigorously to create a vortex.

  • Solvent Injection: Using the syringe, slowly inject the monomer solution into the vortex of the heated, stirring water.[6][8] The rapid solvent change will cause the amphiphilic diacetylene to self-assemble into vesicles.

  • Solvent Evaporation & Annealing: Continue stirring the heated solution for 1 hour to evaporate the ethanol. The solution will appear slightly turbid.

  • Cooling and Self-Assembly: Transfer the vesicle solution to a refrigerator and store overnight at 4°C. This cooling and aging step (annealing) allows the vesicles to stabilize and the monomers to pack into the ordered arrangement required for polymerization.[6]

  • UV Cross-Linking (Polymerization): Transfer the vesicle solution to a quartz cuvette or a petri dish. Expose the solution to 254 nm UV light. The solution will gradually turn a deep blue color, indicating successful polymerization.[9] The required irradiation time can vary from minutes to an hour depending on the UV source intensity and monomer concentration. Monitor the color change and the absorbance spectrum to determine the optimal time.

Experimental Workflow: Vesicle Formation

Vesicle_Workflow A Dissolve Diol in Ethanol (1-2 mg/mL) C Slowly Inject Monomer Solution into Heated Water A->C B Heat DI Water to ~60°C with Vigorous Stirring B->C D Stir for 1 hr to Evaporate Ethanol C->D E Anneal Overnight at 4°C D->E F Expose to 254 nm UV Light E->F G Blue PDA Vesicle Suspension F->G

Sources

Application Notes & Protocols: The Role and Utility of Diacetylene Diols in Cancer Chemoprevention Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Cancer Chemoprevention

Cancer chemoprevention is a proactive strategy aimed at using natural or synthetic agents to prevent, delay, or suppress the development of cancer in high-risk individuals.[1] This field continuously seeks novel compounds that can modulate cellular processes involved in carcinogenesis with minimal toxicity. Among the promising candidates are diacetylene diols, a class of polyacetylene compounds characterized by a conjugated diacetylene (–C≡C–C≡C–) core flanked by hydroxyl groups.

These compounds are found in nature, notably in plants from the Apiaceae (e.g., carrots) and Araliaceae families, but can also be synthesized to create more stable and potent analogs.[2][3] Research has illuminated their potential to interfere with tumorigenesis through several key mechanisms, including the robust activation of cytoprotective pathways and the induction of programmed cell death in nascent cancer cells.[2][3][4] This guide provides an in-depth exploration of the mechanisms of diacetylene diols and detailed protocols for their investigation in a research setting.

Core Mechanisms of Chemopreventive Action

The efficacy of diacetylene diols in cancer chemoprevention stems from their ability to interact with specific and highly influential cellular signaling pathways.

Activation of the Nrf2/ARE Cytoprotective Pathway

A primary mechanism of action for many chemopreventive agents, including diacetylene diols, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] This pathway is the master regulator of the cellular antioxidant response.

  • Causality of Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[2][6] Diacetylene diols, such as falcarindiol, possess an electrophilic conjugated diacetylene core.[2] This electrophilic nature allows them to act as Michael acceptors, forming covalent bonds with nucleophilic thiol groups on cysteine residues within Keap1.[2][7] Specifically, falcarindiol has been shown to alkylate a critical sensor, cysteine 151 (Cys151), on the Keap1 protein.[2]

  • Downstream Consequences: This covalent modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2.[2] Consequently, Nrf2 is no longer targeted for degradation. It stabilizes, accumulates, and translocates to the nucleus. Inside the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[6] This binding initiates the transcription of Phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), which neutralize carcinogens and reduce oxidative stress.[7][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Stabilization & Nuclear Translocation Keap1 Keap1 (Cys151) Keap1->Nrf2 Sequesters & Targets for Degradation Ub Ubiquitin DAD Diacetylene Diol (e.g., Falcarindiol) DAD->Keap1 Covalent Modification (S-alkylation) Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Cytoprotective Genes (NQO1, GSTs, etc.) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2/ARE pathway by diacetylene diols.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical anti-cancer mechanism that eliminates damaged or malignant cells.[4] Diacetylene diols have been shown to trigger this process, particularly through pathways involving oxidative and endoplasmic reticulum (ER) stress.[9]

  • Oxidative & ER Stress: Treatment with these compounds can lead to a significant increase in intracellular Reactive Oxygen Species (ROS) and induce ER stress.[9][10] This dual-stress state disrupts cellular homeostasis.

  • Mitochondrial Pathway: Elevated ROS can lead to a decrease in the mitochondrial membrane potential (MMP).[9] This is often accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[9] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of executioner caspases like caspase-3.[10][11]

  • ER Stress Pathway: ER stress can activate specific caspases, such as caspase-12 and caspase-6, further propagating the apoptotic signal.[9] The ultimate result is DNA fragmentation and the orderly dismantling of the cell.

Apoptosis_Pathway cluster_stress Cellular Stress Induction cluster_mito Mitochondrial Pathway cluster_er ER Stress Pathway DAD Diacetylene Diol ROS ↑ Reactive Oxygen Species (ROS) DAD->ROS ER_Stress ↑ Endoplasmic Reticulum (ER) Stress DAD->ER_Stress Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Bax ↑ Bax (Pro-apoptotic) ROS->Bax Casp12_6 Caspase-12/6 Activation ER_Stress->Casp12_6 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Casp3 Caspase-3 Activation MMP->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis Casp12_6->Apoptosis

Caption: Apoptosis induction pathways mediated by diacetylene diols.
Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation. Many chemopreventive agents function by halting the cell cycle, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[12][13] While less explored for diacetylene diols specifically, related compounds like diallyl disulfide induce cell cycle arrest at the G2/M transition phase.[14] This is often achieved by downregulating key cell cycle regulators, such as cyclin-dependent kinase 1 (CDK1), thereby preventing mitotic entry and inhibiting the proliferation of cancer cells.[14]

Quantitative Data Summary

The chemopreventive potential of synthesized diacetylene diols has been evaluated using in vitro assays. The table below summarizes key findings for representative compounds, highlighting their potency in activating the Nrf2 pathway, a critical measure of chemopreventive activity.

Compound NameCell LineKey Activity MetricPotency ComparisonReference
Tetradeca-5,7-diyne-4,9-diolMurine Hepatoma (Hepa1c1c7)CD Value = 0.35 µMEquipotent to Sulforaphane[15]
2-Methyltetradeca-5,7-diyne-4,9-diolMurine Hepatoma (Hepa1c1c7)CD Value = 0.34 µMEquipotent to Sulforaphane[15]

Note: The CD value is the concentration required to double the specific activity of Quinone Reductase (NQO1), a key Nrf2 target enzyme. A lower CD value indicates higher potency.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of diacetylene diols in a cancer chemoprevention research context.

Protocol 1: General Synthesis of a Symmetrical Diacetylene Diol

This protocol describes the synthesis of a simple diacetylene diol, 2,4-hexadiyne-1,6-diol, via the oxidative coupling of propargyl alcohol, a method widely cited in the literature.[16]

Rationale: The Hay coupling reaction is an efficient and common method for synthesizing symmetrical diacetylenes. It uses a copper(I)-amine catalyst complex to oxidatively couple terminal alkynes.

Materials:

  • Propargyl alcohol

  • Cuprous chloride (CuCl)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Acetone (or other suitable solvent)

  • Oxygen (gas cylinder)

  • Standard glassware for organic synthesis

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve propargyl alcohol in acetone.

  • Add a catalytic amount of cuprous chloride and TMEDA to the solution. The solution should turn green.

  • Bubble oxygen gas through the stirring solution at a steady, gentle rate. The reaction is often exothermic and may require a cooling bath to maintain room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure 2,4-hexadiyne-1,6-diol.

Protocol 2: Assessment of Nrf2 Activation (Quinone Reductase Assay)

Rationale: This assay directly measures the enzymatic activity of NQO1, a primary downstream target of Nrf2 activation. An increase in NQO1 activity serves as a reliable surrogate marker for the activation of the entire Nrf2/ARE pathway.[15][17]

Materials:

  • Hepa1c1c7 or HepG2 cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Diacetylene diol compounds dissolved in DMSO

  • Lysis buffer (e.g., 0.8% digitonin in 2 mM EDTA)

  • Assay reaction buffer containing FAD, G6P, NADP+, MTT, menadione, and G6P-dehydrogenase.

Procedure:

  • Cell Plating: Seed Hepa1c1c7 or HepG2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the diacetylene diol test compounds and a positive control (e.g., sulforaphane). Treat the cells for 24-48 hours. Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, aspirate the medium and wash the cells with PBS. Add lysis buffer to each well and incubate for 10 minutes at 37°C to lyse the cells.

  • Protein Quantification: Determine the protein concentration in the cell lysates of a parallel plate using a standard method (e.g., BCA assay) for normalization.

  • Enzymatic Reaction: Add the assay reaction buffer to the cell lysates. NQO1 will catalyze the reduction of menadione, which in turn reduces the MTT dye to a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at ~610 nm over time using a plate reader. The rate of absorbance increase is proportional to NQO1 activity.

  • Data Analysis: Normalize the NQO1 activity to the protein concentration. Calculate the CD value, which is the concentration of the compound that causes a two-fold increase in NQO1 activity compared to the vehicle control.

Protocol 3: Assessment of Apoptosis by Flow Cytometry

Rationale: This method uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a DNA stain that only enters cells with compromised membranes (late apoptotic/necrotic cells), to differentiate between cell populations.[10]

Materials:

  • Human cancer cell line (e.g., HL-60, MDA-MB-231)[9][10]

  • Diacetylene diol test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the diacetylene diol for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Protocol 4: In Vivo Chemoprevention Study Framework

Rationale: Animal models are essential for evaluating the efficacy and safety of potential chemopreventive agents in a whole-organism context before they can be considered for clinical trials.[18][19][20] Carcinogen-induced or transgenic animal models are commonly used.[21]

Materials:

  • Appropriate animal model (e.g., A/J mice for lung cancer, F344 rats for intestinal tumors)[20][21]

  • Specific carcinogen (e.g., azoxymethane for colon cancer)

  • Diacetylene diol formulated for administration (e.g., in corn oil for oral gavage)

  • Standard animal housing and care facilities

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week.

  • Group Allocation: Randomly divide animals into groups (e.g., Vehicle Control, Carcinogen Only, Carcinogen + Test Compound, Test Compound Only).

  • Agent Administration: Begin administration of the diacetylene diol or vehicle. This can start before, during, or after carcinogen exposure depending on the study's aim (prevention vs. treatment).

  • Carcinogen Induction: Administer the carcinogen according to an established protocol to induce tumor formation in the target organ.

  • Monitoring: Monitor the animals regularly for signs of toxicity (e.g., weight loss, behavioral changes).

  • Study Termination: At the end of the study period, euthanize the animals.

  • Endpoint Analysis:

    • Excise the target organs and count the number and size of tumors.

    • Collect tissues for histopathological analysis to confirm tumor grade.

    • Collect blood and tissues for biomarker analysis (e.g., measuring NQO1 levels in the liver or target organ).

InVivo_Workflow start Start acclimate Animal Acclimatization (1 Week) start->acclimate randomize Randomization into Treatment Groups acclimate->randomize admin Agent Administration (Diol or Vehicle) randomize->admin carcinogen Carcinogen Induction admin->carcinogen Timing varies (pre-, co-, post-) monitor Monitoring (Weight, Health) carcinogen->monitor end Study Termination & Euthanasia monitor->end At study endpoint analysis Endpoint Analysis (Tumor Count, Histology, Biomarkers) end->analysis report Report Results analysis->report

Caption: General workflow for an in vivo cancer chemoprevention study.

References

  • Shin, D. Y., et al. (2015). Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity. Bioorganic & Medicinal Chemistry Letters.
  • Amagata, T., et al. (2010). Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by falcarindiol, a conjugated diacetylene compound. Journal of Biological Chemistry.
  • Request PDF. (2015). Identification of Dialkyl Diacetylene Diols with Potent Cancer Chemopreventive Activity.
  • Abdel-Fattah, A. A., et al. (2009). Synthesis of diacetylene diol and its possible use for high-dose dosimetry.
  • Al-Malky, H. S., et al. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. PMC.
  • Lin, C. S., et al. (2003). Induction of apoptosis by 4-acetyl-12,13-epoxyl-9-trichothecene-3,15-diol from Isaria japonica Yasuda through intracellular reactive oxygen species formation and caspase-3 activation in human leukemia HL-60 cells. Toxicology in Vitro.
  • Kwon, K. B., et al. (2001). Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells. Biochemical Pharmacology.
  • Purwanto, D., et al. (2011). Dietary diacetylene falcarindiol induces phase 2 drug-metabolizing enzymes and blocks carbon tetrachloride-induced hepatotoxicity in mice through suppression of lipid peroxidation. Biological & Pharmaceutical Bulletin.
  • Arunkumar, A., et al. (2010). Garlic compound, diallyl disulfide induces cell cycle arrest in prostate cancer cell line PC-3. Molecular and Cellular Biochemistry.
  • Yilmaz, V. T., et al. (2022).
  • Steele, V. E. (2010). The use of animal models for cancer chemoprevention drug development. Seminars in Oncology.
  • Dimas, K., et al. (2006). Labd-14-ene-8,13-diol (sclareol) induces cell cycle arrest and apoptosis in human breast cancer cells and enhances the activity of anticancer drugs. Biomedicine & Pharmacotherapy.
  • Steele, V. E. (2010). The use of animal models for cancer chemoprevention drug development. PubMed - NIH.
  • Tejaswi, A. K. N. (2023). The development of carcinoma chemotherapy prevention agents using animal models.
  • Steele, V. E. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
  • Lee, Y. J., et al. (2022).
  • Kobylinska, L., et al. (2023).
  • He, F., et al. (2021). Chemical Activators of the Nrf2 Signaling Pathway in Nonalcoholic Fatty Liver Disease.
  • Kwak, M. K., et al. (2011). Dithiolethiones for cancer chemoprevention: where do we stand? PubMed - NIH.
  • Robledinos-Antón, N., et al. (2019). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. MDPI.
  • Siveen, K. S., et al. (2018). Cancer Chemoprevention: A Strategic Approach Using Phytochemicals. Frontiers in Cell and Developmental Biology.
  • Ashrafizadeh, M., et al. (2020). Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. PMC.
  • Ghorbani, A., et al. (2021).
  • Li, Y., et al. (2024). Cell cycle arrest induces lipid droplet formation and confers ferroptosis resistance.
  • Cell cycle arrest – Knowledge and References. Taylor & Francis Online.
  • Alam, H., et al. (2023).

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Application Notes & Protocols: Harnessing 5,7-Dodecadiyne-1,12-diol for Advanced Thin-Film Fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of Polydiacetylene Thin Films

Polydiacetylenes (PDAs) represent a fascinating class of conjugated polymers renowned for their unique chromogenic properties.[1] Upon exposure to external stimuli such as heat, pH changes, or mechanical stress, these materials undergo a distinct colorimetric transition from blue to red.[1][2] This behavior stems from a conformational change in the polymer backbone, which alters its electronic structure. At the heart of these remarkable polymers are diacetylene monomers, such as 5,7-dodecadiyne-1,12-diol, which can be meticulously organized into thin films and subsequently polymerized to create highly sensitive and responsive surfaces.

This guide provides a comprehensive overview of the principles and protocols for fabricating thin films using this compound. We will delve into the critical aspects of monomer chemistry, thin-film deposition techniques, and the all-important polymerization process. Furthermore, we will explore the characterization of the resulting polydiacetylene films, equipping researchers, scientists, and drug development professionals with the knowledge to leverage these materials for a wide array of applications, from biosensors to smart coatings.

Understanding the Monomer: this compound

The choice of monomer is paramount in determining the final properties of the polydiacetylene thin film. This compound is an amphiphilic molecule possessing a central diacetylene core, flanked by hydrocarbon chains and terminated with hydrophilic hydroxyl (-OH) groups. This structure is key to its utility in thin-film fabrication.

Property Value Source
Molecular Formula C₁₂H₁₈O₂PubChem[3]
Molecular Weight 194.27 g/mol PubChem[3]
IUPAC Name Dodeca-5,7-diyne-1,12-diolPubChem[3]
Key Functional Groups Diacetylene (-C≡C-C≡C-), Hydroxyl (-OH)N/A

The amphiphilic nature of this compound allows for the formation of organized molecular layers at interfaces, a prerequisite for successful solid-state polymerization. The hydroxyl head groups provide hydrophilicity, while the hydrocarbon chains contribute to the hydrophobic character.

The Principle of Topochemical Polymerization

The transformation of diacetylene monomers into a conjugated polymer is a solid-state reaction known as topochemical polymerization. This process is initiated by UV irradiation (typically at 254 nm) or thermal annealing.[1][4] For the polymerization to occur, the monomer molecules must be precisely aligned in the crystal lattice. The resulting polydiacetylene chain consists of a repeating ene-yne backbone, which is responsible for its unique optical properties.

Caption: Topochemical polymerization of diacetylene monomers.

Thin-Film Fabrication Protocols

The quality of the polydiacetylene thin film is highly dependent on the method of monomer deposition. The goal is to create a well-ordered monolayer or multilayer structure that facilitates efficient polymerization.

The Langmuir-Blodgett (LB) Technique

The Langmuir-Blodgett (LB) method is a powerful technique for creating highly organized, ultra-thin films with precise control over thickness and molecular arrangement.[5][6] It involves forming a monolayer of the amphiphilic monomer on a liquid subphase (typically purified water) and then transferring this film onto a solid substrate.

Protocol: Langmuir-Blodgett Film Deposition of this compound

  • Substrate Preparation:

    • Use hydrophilic substrates such as glass, quartz, or silicon wafers.

    • Clean the substrates thoroughly by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • For enhanced hydrophilicity, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Monomer Solution Preparation:

    • Dissolve this compound in a volatile, water-immiscible organic solvent like chloroform to a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove any aggregates.[2]

  • Langmuir Film Formation:

    • Fill the Langmuir trough with ultrapure water.

    • Carefully spread the monomer solution dropwise onto the water surface.

    • Allow the solvent to evaporate for at least 20 minutes, leaving a monolayer of the monomer at the air-water interface.

  • Isotherm Compression:

    • Compress the monolayer using the movable barriers of the LB trough at a slow, constant rate (e.g., 5 mm/min).

    • Monitor the surface pressure-area isotherm to identify the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid). The optimal deposition pressure is typically in the condensed phase, just before the collapse point.

  • Film Deposition:

    • Immerse the prepared substrate vertically into the subphase before compressing the monolayer.

    • Deposit the monolayer onto the substrate by slowly withdrawing it from the subphase at a constant speed (e.g., 2 mm/min) while maintaining the target surface pressure.

    • For multilayer deposition, repeat the immersion and emersion cycles.

Direct Deposition Methods

For applications where the high degree of molecular order provided by the LB technique is not essential, direct deposition methods such as spin-coating or drop-casting can be employed.[7] These methods are simpler and faster but result in less organized films.[7]

Protocol: Spin-Coating of this compound

  • Substrate Preparation: Clean and dry the substrate as described in the LB protocol.

  • Solution Preparation: Prepare a 1-5 mg/mL solution of this compound in a suitable polar solvent (e.g., chloroform or a mixture of chloroform and ethanol).

  • Deposition:

    • Place the substrate on the spin-coater chuck.

    • Dispense a small volume of the monomer solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for 30-60 seconds. The film thickness can be controlled by varying the solution concentration and spin speed.

  • Drying: Allow the film to dry completely in a dust-free environment.

UV-Induced Polymerization and Chromatic Transition

Once the monomer thin film is deposited, the next crucial step is polymerization.

Protocol: UV Polymerization

  • UV Exposure: Place the substrate with the deposited monomer film under a UV lamp (254 nm).

  • Irradiation Time: The optimal irradiation time will depend on the lamp intensity and the thickness of the film. It is recommended to perform a time-course experiment to determine the ideal exposure time for achieving the characteristic blue color of the polydiacetylene. Over-exposure can lead to the direct formation of the red phase.[8]

  • Monitoring: The polymerization process can be monitored in real-time using UV-Vis spectroscopy. The appearance and growth of an absorption peak around 640 nm indicate the formation of the blue phase of the polydiacetylene.[9][10]

The Blue-to-Red Transition

The blue phase of the polydiacetylene film is metastable.[2] Upon exposure to stimuli, it undergoes a conformational change to the thermodynamically more stable red phase.[2] This transition is accompanied by a color change and the emergence of fluorescence. The red phase exhibits a characteristic absorption peak around 540 nm.[2][9]

Caption: Stimuli-induced chromatic transition of polydiacetylene.

Characterization of Polydiacetylene Thin Films

A suite of analytical techniques is essential for characterizing the structure, morphology, and properties of the fabricated thin films.

Technique Purpose Typical Observations
UV-Vis Spectroscopy To monitor polymerization and the chromatic transition.Blue phase: ~640 nm absorption peak. Red phase: ~540 nm absorption peak.[2][9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the polymerization and investigate molecular orientation.Disappearance of the diacetylene peak and appearance of the ene-yne backbone vibrational modes.[2][11]
Scanning Electron Microscopy (SEM) To visualize the surface morphology and integrity of the film.Provides information on film uniformity, domain structures, and defects.[12]
Atomic Force Microscopy (AFM) To obtain high-resolution topographical images and measure film thickness.Reveals surface roughness and can be used to characterize the ordered domains in LB films.
Fluorescence Spectroscopy To characterize the emissive properties of the red phase.The red phase is fluorescent, while the blue phase is non-emissive.[1]

Applications in Research and Drug Development

The unique properties of this compound-based thin films make them highly attractive for a range of applications:

  • Biosensors: The chromatic transition can be triggered by specific biological interactions, such as antigen-antibody binding or enzyme activity, enabling label-free detection.

  • Drug Delivery: Polydiacetylene vesicles (liposomes) can be designed to release encapsulated drugs in response to specific environmental cues.

  • Smart Coatings: The ability to change color in response to temperature or mechanical stress makes these films suitable for creating "smart" surfaces that can indicate changes in their environment.

The versatility and sensitivity of polydiacetylene thin films derived from this compound continue to drive innovation in various scientific and technological fields.

References

  • Royal Society of Chemistry. (2022). Polydiacetylene-based sensors for food applications. Materials Advances. DOI:10.1039/D1MA01180D. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2017). Characterization of polydiacetylene mixed films suitable for colorimetric and resistance based sensors. Retrieved from [Link]

  • SPIE. (1998). Synthesis, preparation, and characterization of novel-ordered polydiacetylene thin films. SPIE Digital Library. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H18O2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Synthesis and Characterization of Polydiacetylene Films and Nanotubes. PMC. Retrieved from [Link]

  • ACS Publications. (2013). Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. Langmuir. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Graphdiyne as an emerging sensor platform: Principles, synthesis and application. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Langmuir-Blodgett Films of Novel Diacetylene-Containing Polymers with High Second Order Nonlinear Optical Susceptibility. Retrieved from [Link]

  • ResearchGate. (1992). Preparing polydiacetylene single crystal thin films. Retrieved from [Link]

  • ACS Publications. (1998). Molecular Packings−Photopolymerization Behavior Relationship of Diacetylene Langmuir−Blodgett Films. Retrieved from [Link]

  • ResearchGate. (2021). Thin-film polydiacetylenes of a stable blue phase based on symmetrical and unsymmetrical diacetylene N-arylcarbamates. Retrieved from [Link]

  • Åbo Akademi University. (2000). Polymerization of modified diacetylenes in Langmuir films. Retrieved from [Link]

  • Wikipedia. (n.d.). Langmuir–Blodgett film. Retrieved from [Link]

  • MDPI. (2022). Lanthanide-Based Langmuir–Blodgett Multilayers: Multi-Emissive, Temperature-Dependent Thin Films. Retrieved from [Link]

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Application of diacetylene diols in high-dose dosimetry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to High-Dose Dosimetry Using Diacetylene Diols

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of diacetylene diols in high-dose radiation dosimetry. We will delve into the underlying scientific principles, provide step-by-step methodologies for dosimeter preparation and analysis, and discuss the validation framework that ensures data integrity.

Introduction: The Need for Accurate High-Dose Measurement

High-dose dosimetry, the measurement of absorbed doses of ionizing radiation typically in the range of 0.1 to 100 kGy, is critical for the validation and quality control of numerous industrial and medical processes. Applications include the sterilization of medical devices and pharmaceuticals, food irradiation, and the modification of polymers. The efficacy and safety of these processes depend on delivering a precise radiation dose. An insufficient dose may lead to product failure (e.g., incomplete sterilization), while an excessive dose can degrade material properties.

Radiochromic dosimeters, which change color upon irradiation, offer a visually intuitive and quantitative means of dose measurement. Among these, systems based on diacetylene diols are particularly compelling due to their high sensitivity, resolution, and versatility. When exposed to ionizing radiation, these colorless monomers undergo a unique solid-state polymerization to form intensely colored polydiacetylene (PDA), with the color density being directly proportional to the absorbed dose.[1]

The Scientific Principle: Radiation-Induced Topochemical Polymerization

The dosimetric properties of diacetylene diols are rooted in a process called 1,4-topochemical polymerization. This is a solid-state reaction where the monomer molecules are precisely arranged in a crystal lattice.[2] For the reaction to occur, the diacetylene monomers must be packed in a specific orientation that allows the ends of adjacent molecules to be within a reactive distance and angle.[2][3]

Upon exposure to ionizing radiation (such as gamma rays or electron beams), the energy absorbed initiates a chain reaction.[4] The diacetylene units link together via a 1,4-addition mechanism, forming a highly conjugated polymer backbone of alternating double and triple bonds (an "ene-yne" structure).[5] This extensive system of delocalized π-electrons is a powerful chromophore, responsible for the material's strong absorption of visible light and its characteristic blue or purple color.[6] Because the extent of polymerization is a function of the absorbed radiation energy, the intensity of the resulting color provides a quantitative measure of the dose.

G cluster_Monomer Diacetylene Monomers in Crystal Lattice cluster_Polymer Polydiacetylene (PDA) Chain M1 R-C≡C-C≡C-R M2 R-C≡C-C≡C-R M3 R-C≡C-C≡C-R Irradiation Ionizing Radiation (γ, e-) M2->Irradiation P1 =[R]C-C≡C-C[R]= Irradiation->P1 1,4-Addition Polymerization caption Mechanism of 1,4-topochemical polymerization of diacetylene. G cluster_Prep Preparation & Calibration cluster_Measure Dose Measurement A Prepare Dosimeter Batch (Protocol 1) B Irradiate Calibration Set at Known Doses (Traceable) A->B C Measure Optical Density (OD) of Calibrators B->C D Generate Calibration Curve (ΔOD vs. Dose) C->D H Determine Absorbed Dose from Calibration Curve D->H Use Function y = f(x) E Irradiate Sample Dosimeter F Measure Sample OD E->F G Calculate ΔOD (OD_irradiated - OD_unirradiated) F->G G->H caption Experimental workflow for dosimetry calibration and measurement.

Caption: Experimental workflow for dosimetry calibration and measurement.

Step-by-Step Methodology:

  • Calibration Irradiations:

    • Use a set of dosimeters from the same batch prepared in Protocol 1.

    • Irradiate at least 5-6 sets of dosimeters (with a minimum of 3-4 replicates per set) to a range of known, absorbed doses. [7]These irradiations must be performed in a calibrated radiation field (e.g., a Co-60 gamma cell) where the dose rate is traceable to a national or international standard.

    • The dose points should span the intended range of use. [7] * Always include a set of unirradiated dosimeters from the same batch to serve as a baseline control (0 kGy).

  • Readout and Analysis:

    • The change in color is quantified by measuring the increase in optical density (OD). This can be done with a UV-Vis spectrophotometer or a high-resolution flatbed scanner. [8][9] * Spectrophotometer: Measure the absorbance at the wavelength of maximum absorption (λ_max) for the blue polydiacetylene, typically around 640-660 nm. [8] * Scanner: Scan the films in transmission mode. Use image analysis software (e.g., ImageJ, MATLAB) to extract the pixel values from the color images (often from the red channel, which is complementary to the blue absorption) and convert them to optical density. [10][9]3. Data Processing:

    • For each dosimeter, calculate the net change in optical density (ΔOD) by subtracting the mean OD of the unirradiated control dosimeters from the OD of the irradiated dosimeter.

    • ΔOD = OD_irradiated - OD_unirradiated

  • Generating the Calibration Curve:

    • Plot the mean ΔOD for each set of calibration dosimeters against the known absorbed dose.

    • Fit a suitable function (e.g., linear, polynomial) to the data points. This equation is your calibration function, which mathematically relates the optical response to the absorbed dose. A distinct linear relationship is often observed over specific dose ranges. [8]5. Measuring an Unknown Dose:

    • Irradiate a dosimeter from the calibrated batch alongside your experimental sample.

    • Measure its OD using the same readout method as for the calibration.

    • Calculate its ΔOD.

    • Use the calibration function to convert the measured ΔOD into the absorbed dose.

Performance Characteristics

The table below summarizes typical performance characteristics for diacetylene diol-based film dosimeters, synthesized from published data.

ParameterTypical Value / CharacteristicSource
Dose Range 0.5 - 65 kGy[11]
Response Function Linear over specific ranges[8]
Analysis Wavelength (λ_max) ~640 - 660 nm (Blue Phase)[8]
Temperature Dependence Polymerization is nearly independent of temperature during irradiation in the range of 25–45 °C.[11]
Humidity Dependence Response is nearly insensitive to humidity variations in the range of 0-54% during irradiation.[11]
Post-Irradiation Stability Color can intensify after irradiation at room temperature. Storage at low temperatures (-4 °C) can halt this change.[11]
Overall Uncertainty < 5.6% (at 95% confidence level)[11]

Trustworthiness and Self-Validation

The reliability of any dosimetry system is paramount. Diacetylene diol systems incorporate several features that ensure trustworthiness.

  • Batch Calibration: Each new batch of dosimeters must be calibrated independently. [7]This is a core principle of quality control, as minor variations in monomer concentration or film thickness between batches can affect the dose response. This practice validates the performance of each specific batch you use.

  • Reproducibility: The use of multiple replicate dosimeters at each calibration dose point allows for the calculation of the precision of the system. A low standard deviation in the ΔOD readings at a given dose demonstrates the uniformity of the dosimeter batch and the reproducibility of the readout procedure.

  • Traceability: The entire system is anchored to authoritative standards through the calibration process. By using a radiation source calibrated by a primary or secondary standards dosimetry laboratory, your dose measurements become traceable, which is a fundamental requirement for regulatory compliance and scientific integrity. [12]

Concluding Remarks

Diacetylene diol-based dosimeters represent a powerful and versatile tool for high-dose applications. Their mechanism of action, based on radiation-induced solid-state polymerization, provides a direct and visually apparent link between absorbed dose and a measurable physical change. By following robust protocols for preparation and calibration, researchers can create reliable, high-resolution dosimetry systems suitable for a wide array of scientific and industrial needs.

References

  • Abdel-Fattah, A. A., et al. (2013). Synthesis of diacetylene diol and its possible use for high-dose dosimetry. ResearchGate. [Link]

  • Alva, H., et al. (2020). Characterization of novel polydiacetylene gel dosimeter for radiotherapy. ResearchGate. [Link]

  • Mittal, A., et al. (2021). Diacetylene-Based Colorimetric Radiation Sensors for the Detection and Measurement of γ Radiation during Blood Irradiation. PubMed Central. [Link]

  • Wang, X., et al. (2016). Radiation Response Behavior of a Diacetylene/Agarose Gel Dosimeter. Nuclear Science and Techniques. [Link]

  • Nicolas, C., et al. (2022). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. PubMed Central. [Link]

  • Mittal, A., et al. (2021). Diacetylene-Based Colorimetric Radiation Sensors for the Detection and Measurement of γ Radiation during Blood Irradiation. ACS Omega. [Link]

  • Alva, H., et al. (2020). Characterization of novel polydiacetylene gel dosimeter for radiotherapy. PubMed. [Link]

  • Clough, R. L. (2021). Polymerization Reactions and Modifications of Polymers by Ionizing Radiation. MDPI. [Link]

  • ResearchGate. (n.d.). The diacetylene monomers undergo a 1,4 polymerization upon exposure to heat, ultraviolet or ionizing radiation. [Link]

  • Mittal, A., et al. (2021). Diacetylene-Based Colorimetric Radiation Sensors for the Detection and Measurement of γ Radiation during Blood Irradiation. ResearchGate. [Link]

  • Alva, H., et al. (2020). Characterization of novel polydiacetylene gel dosimeter for radiotherapy. Ben-Gurion University of the Negev. [Link]

  • ResearchGate. (n.d.). Polymerization of diacetylene under ultraviolet radiation. [Link]

  • Elman, B. S., et al. (1986). Ion beam induced polymerization of a diacetylene. Taylor & Francis Online. [Link]

  • IAEA. (n.d.). Calibration of dosimeters. [Link]

  • Wikipedia. (n.d.). Polydiacetylenes. [Link]

  • Xu, L., et al. (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials. [Link]

  • American Chemical Society. (n.d.). Polydiacetylene/copolymer sensors to detect lung cancer breath volatile organic compounds. [Link]

  • Sharpe, P., & Miller, A. (2009). Guidelines for the Calibration of Dosimeters for use in Radiation Processing. ResearchGate. [Link]

  • IAEA. (2009). Calibration of Reference Dosimeters for External Beam Radiotherapy. [Link]

  • Chakraborty, S., et al. (2018). Polydiacetylene (PDA) Film: A unique sensing element. Materials Today: Proceedings. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5,7-dodecadiyne-1,12-diol. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable symmetrical diyne. We will explore the core synthetic methodologies, troubleshoot common experimental issues, and provide a robust, field-tested protocol.

Introduction: The Chemistry of this compound

This compound is a linear, symmetrical molecule featuring a conjugated 1,3-diyne core flanked by two primary alcohol functionalities.[1] This structure makes it an important building block in materials science for creating polymers with unique electronic and optical properties, and a versatile linker in medicinal chemistry.

The most direct and common synthetic route is the oxidative homocoupling of two molecules of the terminal alkyne, 5-hexyn-1-ol. This reaction, while conceptually straightforward, is sensitive to reaction conditions, and achieving high yields consistently requires careful control over the catalyst system, oxidant, and potential side reactions.

Section 1: Understanding the Core Synthesis: Oxidative Homocoupling Reactions

The formation of a 1,3-diyne from a terminal alkyne is a classic C-C bond-forming reaction.[2] Several named reactions accomplish this transformation, primarily differing in their catalyst system and oxidant. The three most prominent methods are the Glaser, Eglinton, and Hay couplings.

The Glaser coupling , first reported in 1869, is one of the oldest coupling reactions and traditionally uses a copper(I) salt like CuCl with an oxidant such as air in the presence of a base like ammonia.[3][4] The Eglinton coupling is a modification that employs a stoichiometric amount of a copper(II) salt, such as Cu(OAc)₂, in a solvent like pyridine.[3][4][5][6] This eliminates the need for an external gaseous oxidant.

The Hay coupling , a modern and often preferred catalytic variant of the Glaser coupling, utilizes a soluble complex of copper(I) chloride and a ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA).[2][3][7] The TMEDA ligand increases the solubility of the copper catalyst in a wider range of organic solvents, leading to a more versatile and efficient catalytic system.[2][4][7]

Table 1: Comparison of Key Oxidative Coupling Methods
FeatureGlaser CouplingEglinton CouplingHay Coupling
Catalyst Copper(I) salt (e.g., CuCl)Stoichiometric Copper(II) salt (e.g., Cu(OAc)₂)Catalytic Copper(I) salt with a ligand (e.g., CuCl/TMEDA)
Oxidant Oxygen / AirNone (Cu(II) acts as the oxidant)Oxygen / Air
Solvent Water, AlcoholsPyridineAcetone, THF, CH₂Cl₂, etc.
Advantages Historically significant, simple reagents.No need for gaseous oxidant, good for certain substrates.Catalytic, high yields, versatile solvent choice, soluble catalyst.[4][7]
Disadvantages Catalyst precipitation, often requires aqueous/ammoniacal conditions.Requires stoichiometric copper, pyridine solvent can be problematic.Requires careful control of oxygen/air supply.

For the synthesis of this compound, the Hay coupling is highly recommended due to its catalytic nature, operational simplicity, and typically higher yields.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes?

  • Why it happens: Low yields are often traced back to three main areas: an inefficient catalytic cycle, poor reaction setup, or competing side reactions.

    • Catalyst Inactivation: The Cu(I)/Cu(II) catalytic cycle is sensitive to impurities. The copper salt may be old or partially oxidized, or the TMEDA may be of low quality.

    • Insufficient Oxygen: Oxygen is the terminal oxidant that regenerates the active catalyst in the Hay coupling.[3] If the reaction mixture is not adequately exposed to air or oxygen, the catalytic cycle will slow down or stop.

    • Over-oxidation/Degradation: Conversely, an excessively high concentration of oxygen or the presence of reactive Cu(II) species can lead to the degradation of the starting material or product.[8] Alkynes can undergo oxidative cleavage under harsh conditions.[9]

    • Polymerization: Uncontrolled side reactions can lead to the formation of oligomeric or polymeric byproducts, which appear as insoluble "tar." This is often exacerbated by high temperatures or high reactant concentrations.

  • What to do:

    • Reagent Quality: Use freshly opened, high-purity CuCl and TMEDA. Ensure your 5-hexyn-1-ol is pure and free from contaminants.

    • Controlled Oxygenation: Instead of bubbling air/O₂ aggressively, ensure a steady, positive pressure. This can be achieved by inserting a needle attached to an O₂ or air-filled balloon into the headspace of the reaction flask.

    • Slow Addition: Add the 5-hexyn-1-ol solution slowly (e.g., via syringe pump) to the catalyst solution. This keeps the instantaneous concentration of the alkyne low, minimizing polymerization and promoting the desired intramolecular coupling.

    • Temperature Control: While some protocols suggest elevated temperatures[10], running the reaction at room temperature is often sufficient and can reduce the formation of tarry byproducts.

Q2: The reaction did not proceed at all. My starting material is unchanged after several hours. What should I check?

  • Why it happens: A complete lack of reaction points to a fundamental failure in one of the core components.

    • Inactive Catalyst: This is the most common culprit. If CuCl has been exposed to air for extended periods, it will oxidize to inactive Cu(II) salts.

    • Absence of Oxygen: The Hay coupling is an oxidative coupling. If the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon) without an oxygen source, the catalytic cycle cannot turn over.[3]

    • Solvent Issues: The CuCl-TMEDA complex must be soluble to be effective.[11] While more versatile than Glaser conditions, the choice of solvent is still important.

  • What to do:

    • Verify Catalyst Activity: Use a fresh bottle of CuCl. A simple visual check can be helpful; CuCl should be a white to light gray powder. If it is green or blue, it is significantly oxidized.

    • Ensure Oxygen Supply: Double-check that your reaction is not sealed under a completely inert atmosphere. There must be a source of oxygen in the headspace.

    • Check for Color Change: A successful Hay coupling is often accompanied by a color change. The initial solution may be colorless or light yellow, turning to a deep green or blue as the reaction progresses, indicating the presence of the active copper species.

Q3: My final product is a sticky solid that is difficult to handle and purify. How can I obtain a clean, crystalline product?

  • Why it happens: The product, this compound, has a reported melting point of 49.5 °C.[12][13] A sticky or oily consistency indicates the presence of impurities, which could be unreacted starting material, oligomeric byproducts, or residual solvent. The two hydroxyl groups also make the molecule quite polar, which can complicate purification.

  • What to do:

    • Aqueous Workup: After the reaction is complete, a proper workup is critical to remove the copper catalyst. Quench the reaction with a dilute aqueous solution of ammonia or ammonium chloride. The ammonia will complex with the copper ions, facilitating their removal into the aqueous phase during extraction. An alternative is to use a wash with a solution of EDTA, which is an excellent chelating agent for copper ions.

    • Solvent Selection for Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

    • Purification Method:

      • Recrystallization: This is often the most effective method for obtaining a high-purity crystalline solid.[11] A solvent system like ethyl acetate/hexanes or acetone/water can be effective. Dissolve the crude product in a minimum amount of the hot, more polar solvent and slowly add the less polar anti-solvent until turbidity is observed, then allow it to cool slowly.

      • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity will separate the non-polar impurities from the more polar diol product.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the specific role of TMEDA in the Hay Coupling? TMEDA acts as a bidentate ligand that coordinates to the copper(I) ion. This complexation serves two primary purposes: it solubilizes the otherwise poorly soluble CuCl in common organic solvents, and it stabilizes the copper centers, promoting the desired catalytic activity and preventing their precipitation.[4][11]

FAQ 2: How should I introduce air/oxygen into the reaction? A slow, steady stream is preferable to vigorous bubbling. The simplest method is to pierce the septum of the reaction flask with a needle connected to a balloon filled with air or oxygen. This maintains a slight positive pressure and allows oxygen to diffuse into the reaction headspace at a controlled rate.

FAQ 3: Can I use other copper sources or ligands? Yes, other copper(I) sources like CuBr or CuI can be used, often with similar results. Other amine ligands can also be employed, but TMEDA is widely used due to its low cost and high efficacy. For bioconjugation applications in aqueous media, specialized ligands like bpy-diols have been developed to prevent substrate degradation by sequestering harmful Cu(II) species.[8]

Section 4: Visualizing the Process
Diagram 1: Experimental Workflow for Hay Coupling

This diagram outlines the key stages of the synthesis, from setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh CuCl & TMEDA solvent Add Acetone reagents->solvent setup Assemble Flask under O₂/Air solvent->setup alkyne Prepare 5-hexyn-1-ol in Acetone addition Slowly Add Alkyne Solution alkyne->addition setup->addition stir Stir at RT for 12-24h addition->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Recrystallize or Chromatography dry->purify characterize Characterize (NMR, MS, MP) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

Diagram 2: Simplified Catalytic Cycle of the Hay Coupling

This diagram illustrates the proposed mechanism for the copper-catalyzed oxidative homocoupling.

G CuI [Cu(I)L₂]⁺ Acetylide Cu(I)-Acetylide CuI->Acetylide + R-C≡C-H - H⁺ Dimer Dimeric Cu(I)-Acetylide Intermediate Acetylide->Dimer + R-C≡C-H CuII [Cu(II)L₂]²⁺ Dimer->CuII Oxidative Dimerization Product R-C≡C-C≡C-R (Product) Dimer->Product Reductive Elimination CuII->CuI + 2 R-C≡C-H (Reductive Dimerization) + O₂ (re-oxidation)

Sources

Technical Support Center: Purification of 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5,7-Dodecadiyne-1,12-diol. This document is designed for researchers, chemists, and material scientists who work with diacetylene monomers. Our goal is to provide practical, experience-driven advice to help you overcome common challenges and achieve high purity for this versatile but sensitive compound.

The primary challenge in handling this compound stems from its diacetylene core, which is highly susceptible to topochemical polymerization.[1] This process, often initiated by heat, UV light, or mechanical stress, can lead to unwanted colored polymeric impurities, compromising the quality of your monomer for subsequent applications. This guide provides robust protocols and troubleshooting strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The two most reliable and widely used methods are flash column chromatography and recrystallization.

  • Flash Column Chromatography is excellent for removing a wide range of impurities, including unreacted starting materials, catalysts, and oligomeric species. It is typically the preferred first-pass purification method.

  • Recrystallization is highly effective for removing minor impurities and achieving high crystalline purity, provided a suitable solvent system is identified. It is often used as a final polishing step after chromatography.

Q2: Why is my sample of this compound turning blue, red, or purple during purification or storage?

A2: The color change is a definitive sign of polymerization. The conjugated backbone of the resulting polydiacetylene absorbs visible light, appearing colored.[2] This is typically triggered by:

  • Exposure to UV light: Even ambient laboratory light can initiate polymerization over time.

  • Heat: Elevated temperatures during solvent evaporation or recrystallization can accelerate the process.

  • Oxygen: The presence of oxygen can promote oxidative side reactions and polymerization.

  • Mechanical Stress: Grinding the solid material too aggressively can sometimes initiate polymerization in the solid state.

Q3: How should I properly store purified this compound to maintain its purity?

A3: To prevent degradation and polymerization, store the purified, dry solid under the following conditions:

  • In the dark: Use an amber vial or wrap the container in aluminum foil.

  • Under an inert atmosphere: Purge the vial with argon or nitrogen before sealing.

  • At low temperature: Store in a freezer, preferably at -20°C or below.

  • Avoid mechanical shock: Handle the material gently.

Q4: What are the typical impurities found in crude this compound?

A4: Impurities depend on the synthetic route but can include unreacted 5-hexyn-1-ol, byproducts from oxidative coupling (Hay or Eglinton coupling), catalyst residues (e.g., copper salts), and partially reacted intermediates. Small amounts of oligomers or polymers may also be present.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery from Column Chromatography 1. Compound is irreversibly adsorbed onto the stationary phase. Silica gel is slightly acidic and can strongly bind to the polar diol functional groups.[4] 2. Compound degraded on the column. The stationary phase can sometimes catalyze polymerization, especially if the run time is long. 3. Incorrect eluent polarity. The solvent system may be too weak to elute the compound.1. Switch to a less acidic stationary phase like neutral alumina or a diol-bonded silica phase.[5] 2. Run the column quickly (flash chromatography) to minimize contact time. Keep the column cool if necessary. 3. Increase the eluent polarity. Add a small percentage (0.5-1%) of methanol or triethylamine to a dichloromethane or ethyl acetate eluent to displace the product from active sites.
"Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound (M.P. ≈ 50°C).[6] The compound melts before it dissolves. 2. The solution is too concentrated, leading to rapid precipitation as a liquid phase upon cooling.1. Choose a lower-boiling solvent or solvent mixture. For example, a mixture of ethyl acetate and hexanes, or acetone and hexanes. 2. Use a larger volume of solvent to ensure the compound fully dissolves at a temperature below its melting point. Allow the solution to cool slowly and undisturbed to promote crystal growth.
Product is Colored After Purification 1. Polymerization occurred during the process. This is the most common cause. 2. Contamination from a colored impurity that co-elutes with the product.1. Repeat the purification with stringent precautions:     • Wrap the chromatography column and collection flasks in aluminum foil.     • Use solvents that have been degassed by sparging with argon or nitrogen.     • Evaporate solvents on a rotary evaporator at low temperature (<30°C). 2. Consider a second purification step. If chromatography gives a colored product, attempt recrystallization. If recrystallization fails, re-chromatograph with a different solvent system.
TLC Shows a Single Spot, but NMR Reveals Impurities 1. Impurities have the same Rf value as the product in the chosen TLC solvent system. 2. The impurity is not UV-active and does not stain with the visualization agent.1. Test multiple TLC solvent systems with different polarities and compositions (e.g., dichloromethane/methanol, toluene/ethyl acetate, hexanes/acetone). 2. Use a different visualization method. In addition to UV, try staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM), which react with the hydroxyl groups.

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram outlines the recommended decision-making process for purifying this compound.

start Crude this compound tlc Analyze by TLC (Multiple Solvent Systems) start->tlc flash_chrom Perform Flash Column Chromatography (e.g., Hexane/EtOAc gradient on Silica) tlc->flash_chrom check_purity1 Check Purity of Fractions (TLC, NMR) flash_chrom->check_purity1 combine Combine Pure Fractions & Evaporate Solvent (Low Temp) check_purity1->combine troubleshoot Troubleshoot (See Guide) check_purity1->troubleshoot Separation Failed is_pure Is Product >98% Pure and Colorless? combine->is_pure recrystallize Perform Recrystallization (e.g., Acetone/Hexane) is_pure->recrystallize No final_product Pure Crystalline Product is_pure->final_product  Yes recrystallize->final_product start Problem: Sample is turning blue/red q1 Where did it happen? During solvent evaporation? start->q1 s1 Solution: Use lower temperature (<30°C) on rotary evaporator. q1->s1 Yes q2 On the chromatography column? q1->q2 No repurify Action: Re-purify material using corrective measures. s1->repurify s2 Solution: Run column faster. Wrap column in foil. Use degassed solvents. q2->s2 Yes q3 During storage? q2->q3 No s2->repurify s3 Solution: Store at -20°C under Argon/Nitrogen in the dark. q3->s3 Yes

Sources

Preventing spontaneous polymerization of diacetylene compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for diacetylene compounds. This guide is designed to provide you, our valued researchers and professionals, with in-depth technical guidance and troubleshooting solutions to prevent the spontaneous polymerization of diacetylene compounds. As a Senior Application Scientist, my goal is to synthesize my expertise with field-proven insights to ensure the integrity of your experiments and the stability of your valuable materials.

Introduction: The Challenge of Diacetylene Instability

Diacetylene compounds are prized for their unique electronic and optical properties, which arise from their conjugated ene-yne backbone formed upon polymerization. However, the very reactivity that makes them useful also renders them susceptible to spontaneous polymerization, which can be triggered by heat, light (especially UV), or even mechanical stress. This unwanted polymerization can lead to inaccurate experimental results, loss of valuable materials, and challenges in purification and handling.

This guide provides a comprehensive resource in a question-and-answer format to address the common challenges you may face. We will delve into the mechanisms of polymerization, preventative measures, and troubleshooting strategies to ensure you can work with diacetylene compounds confidently and effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding and Identifying Spontaneous Polymerization

Q1: My diacetylene compound, which was a white solid/colorless solution, has started to change color (e.g., pale pink, yellow, blue). What is happening?

This color change is a classic indicator of spontaneous polymerization. Diacetylene monomers are typically colorless or white, while their polymerized or oligomeric forms are colored due to the extended π-conjugation of the resulting polydiacetylene (PDA) backbone. The color you observe can give you a clue about the extent of polymerization:

  • Yellow/Pink/Pale Blue: This often indicates the initial formation of short-chain oligomers. The compound may still be largely monomeric and potentially salvageable.

  • Deep Blue/Purple: This signifies the formation of longer, well-ordered polymer chains, often referred to as the "blue phase" of the PDA.[1][2] At this stage, a significant portion of your monomer has polymerized.

  • Red/Orange: This "red phase" can result from a conformational change in the polymer backbone, often induced by solvent effects or further processing.[1]

It is crucial to act at the first sign of color change to prevent further polymerization.

Q2: What are the primary triggers for the spontaneous polymerization of diacetylenes?

The polymerization of diacetylenes is a topochemical reaction, meaning it is highly dependent on the arrangement of the monomers in the solid state or in self-assembled structures.[3] The primary triggers are:

  • Ultraviolet (UV) Light: UV radiation is a high-energy trigger that can initiate the 1,4-addition polymerization cascade.[4] Wavelengths around 254 nm are particularly effective at inducing polymerization.[5]

  • Heat: Thermal energy can also initiate polymerization. While some diacetylenes are stable at room temperature, others can polymerize slowly over time, and this process is accelerated at elevated temperatures.

  • Mechanical Stress: Grinding, high pressure, or even vigorous scraping of solid diacetylene can sometimes provide enough energy to initiate polymerization at active sites in the crystal lattice.

  • Presence of Radicals: The polymerization proceeds via a free-radical mechanism. The initial formation of a diradical species is the first step in the chain reaction.[6] Therefore, exposure to radical initiators or even atmospheric oxygen over long periods can contribute to instability.

DOT Diagram: The Polymerization Cascade

G cluster_initiation Initiation cluster_propagation Propagation cluster_transition Phase Transition (Optional) Monomer Diacetylene Monomer (Colorless) Radical Diradical Intermediate Monomer->Radical Trigger Heat, UV Light, Mechanical Stress Trigger->Radical Energy Input Oligomer Short-Chain Oligomers (Yellow/Pink) Radical->Oligomer Reaction with another monomer Polymer_Blue Polydiacetylene (Blue Phase) (Blue/Purple) Oligomer->Polymer_Blue Chain Growth Polymer_Red Polydiacetylene (Red Phase) (Red/Orange) Polymer_Blue->Polymer_Red Solvent/Thermal Induced G Start Start: Diacetylene in Storage (-20°C) Subdued_Light Work under Subdued Light Start->Subdued_Light Inert_Atmosphere Transfer under Inert Atmosphere (Glovebox/Schlenk Line) Subdued_Light->Inert_Atmosphere Gentle_Handling Gentle Mechanical Handling Inert_Atmosphere->Gentle_Handling Minimal_Heat Use Minimal Heat for Dissolution Gentle_Handling->Minimal_Heat Experiment Proceed to Experiment Minimal_Heat->Experiment

Caption: Recommended workflow for safely handling diacetylene compounds.

Section 3: Chemical Inhibition and Purification

Q6: Can I use chemical inhibitors to stabilize my diacetylene compounds?

Yes, the use of radical scavengers or polymerization inhibitors can be an effective strategy, particularly for storing solutions or during purification processes like distillation.

Inhibitor ClassExamplesTypical ConcentrationMechanism of Action
Hindered Phenols Butylated hydroxytoluene (BHT), Hydroquinone (HQ), Hydroquinone monomethyl ether (MEHQ)10 - 200 ppmScavenge peroxyl radicals, which are key intermediates in radical polymerization. Often require the presence of oxygen to be effective. [4][7][8]
Phenothiazines Phenothiazine (PTZ)10 - 250 ppmExcellent high-temperature inhibitors that can function in oxygen-depleted environments. [9][10]

Note: The optimal inhibitor and its concentration are highly dependent on the specific diacetylene compound and the intended application. It is advisable to start with low concentrations and test for efficacy. For applications where the inhibitor must be removed, consider its boiling point and solubility for ease of separation.

Q7: My diacetylene has started to turn color. Can I still purify and use it?

If the color change is minimal (e.g., pale yellow or pink), it is often possible to repurify the monomer and remove the oligomeric species.

Protocol 1: Purification by Flash Column Chromatography

This is the most common method for removing colored oligomers.

  • Adsorbent Selection: Use silica gel for most diacetylene compounds. If your compound is acid-sensitive, you can use alumina (neutral or basic) or add 1-3% triethylamine to your eluent to neutralize the silica gel. [11]2. Solvent System Selection:

    • Start with a non-polar solvent system, as the monomer is typically less polar than the oligomers.

    • Common systems include gradients of ethyl acetate in hexanes or diethyl ether in hexanes. [12] * Determine the optimal solvent system using thin-layer chromatography (TLC) first. The monomer spot should have an Rf of approximately 0.3-0.4 for good separation.

  • Procedure:

    • Dry-load the sample by adsorbing it onto a small amount of silica gel for best results. [13] * Run the column, collecting fractions and monitoring by TLC.

    • The less polar, colorless monomer should elute first, followed by the colored oligomers.

    • Combine the pure fractions, remove the solvent under reduced pressure at low temperature, and immediately store the purified compound under the recommended conditions.

Protocol 2: Recrystallization

If your diacetylene is a solid, recrystallization can be effective, especially if the oligomers are present in small amounts.

  • Solvent Selection: Choose a solvent system in which the monomer is soluble at elevated temperatures but sparingly soluble at low temperatures. The oligomers should ideally be less soluble and precipitate out or be more soluble and remain in the mother liquor.

  • Procedure:

    • Dissolve the compound in a minimum amount of the appropriate hot solvent.

    • If colored impurities are insoluble, perform a hot filtration.

    • Allow the solution to cool slowly to form pure crystals.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at room temperature.

    • Store immediately under inert gas in the dark at low temperature.

Section 4: Analytical Monitoring of Stability

Q8: How can I quantitatively monitor the stability of my diacetylene compound over time?

Regularly assessing the purity of your diacetylene is good practice, especially for long-term storage or before use in a critical experiment.

Analytical Techniques for Stability Monitoring

TechniqueMethodWhat to Look For
UV-Vis Spectroscopy Dissolve a small, known concentration of the diacetylene in a suitable solvent (e.g., THF, chloroform).The appearance of new absorption bands in the visible region (typically 400-650 nm) indicates the formation of conjugated oligomers/polymers. The absorbance at these wavelengths can be used to quantify the extent of polymerization. [1][5]
¹H NMR Spectroscopy Prepare a sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).Look for broadening of peaks, especially those of protons near the alkyne groups. The appearance of new, broad signals in the olefinic region (5-7 ppm) can indicate polymer formation. [14]
FTIR Spectroscopy Analyze a neat sample (solid or liquid film).A decrease in the intensity of the C≡C stretching vibration of the monomer and the appearance of new peaks corresponding to the ene-yne backbone of the polymer (around 2100 cm⁻¹ and 1455 cm⁻¹) can be observed. [1]
Gel Permeation Chromatography (GPC/SEC) Dissolve the sample in a suitable mobile phase (e.g., THF, chloroform).This is the most direct method to observe the formation of higher molecular weight species. The appearance of peaks at earlier elution times than the monomer peak indicates the presence of oligomers and polymers. [15][16]

GPC/SEC Protocol for Oligomer Detection

  • Column Selection: Use a set of columns with small particle sizes (e.g., 3-5 µm) and a pore size suitable for separating low molecular weight oligomers (e.g., 100 Å to 1000 Å). Polystyrene-divinylbenzene (PSDVB) columns are commonly used. [15][17]2. Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for many organic-soluble polymers. [18]Ensure it is HPLC grade and filtered.

  • Calibration: Calibrate the system using narrow polystyrene or polymethylmethacrylate standards to obtain a reliable molecular weight distribution.

  • Analysis: Inject a dilute solution of your diacetylene. The presence of oligomers will be evident as peaks eluting before the main monomer peak.

Conclusion

The spontaneous polymerization of diacetylene compounds presents a significant challenge, but with a thorough understanding of the underlying mechanisms and the implementation of rigorous preventative measures, it can be effectively managed. By adhering to the storage, handling, and monitoring protocols outlined in this guide, you can ensure the stability of your diacetylene compounds and the integrity of your research.

Should you have any further questions or require more specific guidance, please do not hesitate to contact our technical support team.

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  • Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • Polymerization of tetrazine-substituted diacetylenes as aggregates in suspension. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. (2019). SciSpace. Retrieved January 20, 2026, from [Link]

  • Comparison of Different Organic Solvents on Antioxidant Activity of Astaxanthin Extracted from Hematococcus pluvialis Using Colorimetric and Non-colorimetric Methods. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Synthesis of Acetylenic Diols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of acetylenic diols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing acetylenic diols, and what is the basic mechanism?

A1: The most prevalent method is the Favorskii reaction, which involves the base-catalyzed addition of a terminal alkyne to a ketone or aldehyde.[1] The reaction begins with the deprotonation of the alkyne by a strong base (like KOH or an alkoxide) to form a highly nucleophilic metal acetylide.[1] This acetylide then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate. A final protonation step during aqueous workup yields the desired propargyl alcohol. For the synthesis of a symmetrical diol, a dianion equivalent of acetylene is typically generated and reacted with two equivalents of the carbonyl compound.

Favorskii_Reaction cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Alkyne R-C≡C-H Acetylide R-C≡C⁻ M⁺ Alkyne->Acetylide Deprotonation Base Base (e.g., KOH) Base->Alkyne Acetylide_ref R-C≡C⁻ M⁺ Carbonyl R'-(C=O)-R'' Alkoxide Intermediate Alkoxide Carbonyl->Alkoxide Alkoxide_ref Intermediate Alkoxide Acetylide_ref->Carbonyl Attack on Carbonyl Workup H₂O / H⁺ Diol Acetylenic Diol Product Workup->Diol Alkoxide_ref->Diol Protonation

Caption: General workflow of the Favorskii reaction for acetylenic diol synthesis.

Q2: I am using an aldehyde for my synthesis and getting low yields. Why is this happening?

A2: Aldehydes are particularly susceptible to a competing side reaction: aldol condensation, especially under the strong basic conditions used in the Favorskii reaction.[1] The excess hydroxide or alkoxide base can deprotonate the α-carbon of the aldehyde, generating an enolate. This enolate can then attack another molecule of the aldehyde, leading to aldol adducts and reducing the amount of aldehyde available to react with the acetylide. To mitigate this, specialized solvents like DMSO or 1,2-dimethoxyethane with only a trace of alcohol can be employed.[1]

Q3: What are the primary classes of side reactions I should be aware of?

A3: The most significant side reactions fall into two categories:

  • Rearrangements of the Product: The acetylenic diol product itself can be unstable, particularly under acidic conditions (which can arise during workup or purification), leading to rearrangements. The most common is the Meyer-Schuster rearrangement.[2][3]

  • Reactions of Starting Materials: These include self-condensation of carbonyl compounds (aldol reaction), and oligomerization or polymerization of the alkyne or carbonyl starting materials, which can be promoted by catalysts or high temperatures.[1][4]

Troubleshooting Guide: Common Issues & Solutions

This section provides in-depth solutions to specific problems you may encounter during your synthesis.

Issue 1: Formation of an Unexpected Carbonyl Compound, Loss of a Hydroxyl Group

Q: My characterization (NMR, IR) shows the presence of an α,β-unsaturated ketone or aldehyde instead of, or in addition to, my target diol. What is happening?

A: This is the classic signature of a Meyer-Schuster rearrangement. This is an acid-catalyzed isomerization of your secondary or tertiary propargyl alcohol (the desired product) into an α,β-unsaturated carbonyl compound.[2][3][5]

  • Causality (The "Why"): The reaction proceeds through three main steps: (1) protonation of one of the hydroxyl groups, (2) a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene intermediate, and (3) tautomerization to the more stable keto-enol form, which rapidly yields the final unsaturated carbonyl product.[2] The formation of this conjugated system is thermodynamically favorable and essentially irreversible.

Meyer_Schuster Diol Acetylenic Diol (Product) Protonation Protonated Diol Diol->Protonation H⁺ (Acid Catalyst) Allene Allene Intermediate Protonation->Allene 1,3-Hydroxyl Shift (Rate-Determining) Enol Enol Intermediate Allene->Enol Tautomerization Ketone α,β-Unsaturated Ketone/Aldehyde (Byproduct) Enol->Ketone Tautomerization

Caption: Mechanism of the Meyer-Schuster rearrangement side reaction.

  • Self-Validating Protocol & Solution:

    • Strict pH Control During Workup: The primary cause is often an overly acidic workup. Use a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), instead of strong acids like HCl to quench the reaction. Monitor the pH of the aqueous layer to ensure it remains neutral or slightly basic (pH 7-8).

    • Avoid Acidic Purification Conditions: Do not use untreated silica gel for column chromatography, as it is inherently acidic. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (e.g., Hexane/Ethyl Acetate with 0.5% Et₃N).

    • Catalyst Choice: While the traditional Meyer-Schuster rearrangement is acid-catalyzed, certain transition metal or Lewis acid catalysts can also promote it under milder conditions.[2] If using such catalysts, screen for those less prone to this side reaction.

    • Temperature Management: Keep all workup and purification steps cold (0 °C to room temperature) to minimize the rate of the rearrangement.

Issue 2: Formation of Polymeric or Oligomeric Gunk

Q: My reaction has produced a significant amount of an insoluble, tar-like substance, making purification difficult and lowering my yield.

A: This indicates polymerization or oligomerization of your starting materials. Alkynes, especially acetylene itself, are known to undergo transition-metal-catalyzed oligomerization.[4] Aldehydes can also form polymers (e.g., paraformaldehyde).

  • Causality (The "Why"): This is often caused by excessive heat, overly concentrated reaction conditions, or the presence of catalytic impurities (trace metals) that can initiate polymerization pathways.[4][6] For instance, copper salts, sometimes used in alkyne couplings, can also promote oligomerization.[7]

  • Self-Validating Protocol & Solution:

    • Temperature Control: Maintain the recommended temperature for the reaction.[8] Use an appropriate cooling bath and monitor the internal reaction temperature, especially during the addition of reagents, to control any exotherms.

    • Control of Concentration: Do not run the reaction at excessively high concentrations. Follow established protocols for solvent volumes. If adding a gaseous alkyne like acetylene, ensure a controlled, steady bubbling rate rather than introducing a large amount at once.

    • Solvent Purity: Use high-purity, degassed solvents to avoid unknown catalytic impurities.

    • Purification of Starting Materials: If the problem persists, consider purifying the carbonyl compound via distillation immediately before use to remove any acidic or polymeric impurities.

Issue 3: Low Yield and Complex Product Mixture with Tertiary Alcohols

Q: I'm using a tertiary alcohol-forming ketone (like acetone) and observing a mixture of products, including an α,β-unsaturated methyl ketone.

A: You are likely observing a competition between the desired Favorskii reaction and the Rupe rearrangement. The Rupe rearrangement is a competing acid-catalyzed pathway for tertiary propargyl alcohols that yields α,β-unsaturated methyl ketones instead of the expected aldehydes from a Meyer-Schuster rearrangement.[2]

  • Causality (The "Why"): Like the Meyer-Schuster, the Rupe rearrangement is initiated by acid. However, for tertiary alcohols, an enyne intermediate can form, which then rearranges to the α,β-unsaturated methyl ketone.[2]

  • Self-Validating Protocol & Solution:

    • Minimize Acidity: The solutions are identical to those for preventing the Meyer-Schuster rearrangement. The most critical factor is maintaining neutral or basic conditions throughout the workup and purification stages.

    • Use Milder Catalysts: If a catalyzed reaction is desired, investigate modern, milder catalysts that are less prone to inducing these rearrangements.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-3-hexyne-2,5-diol

This protocol is a typical example of a Favorskii reaction to produce a symmetrical acetylenic diol.[9][10]

  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dry ice condenser, add anhydrous solvent (e.g., THF or liquid ammonia).

  • Base Addition: Add potassium hydroxide (KOH) or sodium amide (NaNH₂) to the solvent and cool the mixture (e.g., to -33 °C for liquid ammonia).

  • Acetylene Addition: Bubble purified acetylene gas through the stirred suspension. The formation of the acetylide salt is often indicated by a color change or precipitation.

  • Carbonyl Addition: Slowly add a solution of dry acetone (2.2 equivalents) in the reaction solvent to the acetylide mixture, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir for several hours. Progress can be monitored by TLC by taking small aliquots, quenching them, and spotting against the acetone starting material.

  • Workup: Once the reaction is complete, cautiously quench the mixture by pouring it over a cold, saturated solution of ammonium chloride.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or ether).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ether) or by chromatography on deactivated silica gel.[11]

Protocol 2: Purification via Deactivated Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 98:1.5:0.5 Hexane:Ethyl Acetate:Triethylamine). The triethylamine acts as the deactivating agent.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the prepared solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure acetylenic diol.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary

Side ReactionTriggering ConditionByproduct StructurePrevention Strategy
Meyer-Schuster Rearrangement Acidic pH (workup/purification)α,β-Unsaturated Ketone/AldehydeNeutral/basic workup (NH₄Cl), deactivated silica gel
Rupe Rearrangement Acidic pH (with tertiary alcohols)α,β-Unsaturated Methyl KetoneNeutral/basic workup, deactivated silica gel
Aldol Condensation Strong base (with aldehydes)β-Hydroxy Aldehyde/KetoneUse of aprotic polar solvents (DMSO), temperature control
Oligomerization/Polymerization High temperature, high concentrationInsoluble polymer/oligomerStrict temperature control, use of high-purity reagents

References

  • Wikipedia. Meyer–Schuster rearrangement. Available from: [Link]

  • Wikipedia. Favorskii reaction. Available from: [Link]

  • ResearchGate. Meyer–Schuster Rearrangement. Available from: [Link]

  • INIS-IAEA. Mechanism of the Meyer--Schuster rearrangement. Available from: [Link]

  • Google Patents. WO2021245228A2 - Process for purifying a mixture of diols.
  • Royal Society of Chemistry. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Available from: [Link]

  • Sci-Hub. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Available from: [Link]

  • European Patent Office. Process for the purification of linear diols or polyols contaminated by cyclic diols or polyols - EP 0747338B1. Available from: [Link]

  • ResearchGate. Alkene and Alkyne Oligomerization, Cooligomerization and Telomerization Reactions. Available from: [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available from: [Link]

  • Wikipedia. Favorskii rearrangement. Available from: [Link]

  • National Institutes of Health. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Available from: [Link]

  • Organic Syntheses. α,α,α',α'-TETRAMETHYLTETRAMETHYLENE GLYCOL. Available from: [Link]

  • Google Patents. US20120184783A1 - Process for the separation and purification of a mixed diol stream.
  • R Discovery. Oligomerization Of Alkynes Research Articles - Page 1. Available from: [Link]

  • Andrew G Myers Research Group. p1d4 favorskii. Available from: [Link]

  • Organic Chemistry Portal. Favorskii Reaction. Available from: [Link]

  • ResearchGate. Synthesis of alkyne-linked oligomers. Synthesis of acetylene-linked dimers 5, 8, and 9 as well as the trimer 11. Available from: [Link]

  • PubChem. 2,5-Dimethyl-3-hexyne-2,5-diol. Available from: [Link]

  • Google Patents. US7348300B2 - Acetylenic diol ethylene oxide/propylene oxide adducts and processes for their manufacture.
  • Dailymotion. Reactions of Alkynes [Polymerization ( Acetylene to Divinyl Acetylene & Acetylene to Benzene)]. Available from: [Link]

  • Chemistry Stack Exchange. What chemical reactions takes place in purifying acetylene?. Available from: [Link]

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Technical Support Center: Stabilizing 5,7-Dodecadiyne-1,12-diol for Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5,7-Dodecadiyne-1,12-diol. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive diacetylene monomer. Due to its structure, this compound is susceptible to solid-state polymerization, a reaction that can compromise experimental outcomes. Proper storage and handling are paramount to ensure its stability and integrity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the quality of your material.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Q1: My vial of this compound, which was initially a white or colorless solid, has developed a distinct blue, red, or purple color. What is happening and is the material still usable?

A1: The appearance of color is the most common indicator of degradation. This is due to spontaneous, topochemical solid-state polymerization.[1][2] The diacetylene moieties (-C≡C-C≡C-) in adjacent molecules react in the crystal lattice, forming a highly conjugated polydiacetylene (PDA) backbone. This extended π-system is a chromophore that absorbs visible light, resulting in the characteristic colors.

  • Causality: This reaction is typically initiated by an external energy source, most commonly UV light or thermal energy (heat).[1][3] The polymerization proceeds through the formation of a diradical intermediate which propagates through the crystal.[1]

  • Usability: The material is likely no longer pure monomer. The presence of the polymer can interfere with subsequent reactions by altering stoichiometry, introducing impurities, and changing solubility characteristics. For applications requiring high-purity monomer, the material should be discarded. For less sensitive applications, its use may be possible but is not recommended as the exact percentage of remaining monomer is unknown without further analysis.

Q2: I'm trying to dissolve my stored this compound, but it's not fully dissolving in a solvent it was previously soluble in. What causes this insolubility?

A2: This is another direct consequence of polymerization. The monomer, this compound, is a small molecule with predictable solubility in various organic solvents. However, the resulting polydiacetylene is a high molecular weight, often cross-linked, polymer. These macromolecules are generally insoluble in common solvents. The presence of insoluble particulate matter in your solution is a strong indication that a significant portion of the monomer has polymerized during storage.

Q3: My solid this compound appears clumpy and is no longer a free-flowing powder. Is this a stability issue?

A3: Yes, this can be an early sign of degradation. While minor caking can occur due to moisture or electrostatic forces, significant clumping or hardening can indicate the onset of polymerization. The formation of polymer chains between individual monomer crystals can act as "glue," causing them to bind together. You should first check for any discoloration. If none is present, gently break up the material with a clean, dry spatula. If it resists breaking or shows signs of a glassy or fused appearance, polymerization is likely underway.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the proactive stabilization and storage of this compound.

Q1: What are the ideal conditions for the long-term storage of this compound?

A1: To maximize shelf-life and prevent degradation, the following conditions are critical. These are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces thermal energy, minimizing the likelihood of initiating polymerization.
Light Complete darkness (e.g., amber vial stored in a box)Prevents photo-induced polymerization, a primary degradation pathway for diacetylenes.[1][4]
Atmosphere Inert gas (Argon or Nitrogen)While polymerization can occur without oxygen[4], an inert atmosphere prevents potential side reactions and oxidation of the terminal alcohol groups over long-term storage.
Container Tightly sealed glass vial (amber recommended)Prevents exposure to atmospheric moisture and contaminants.[5]
Inhibitors Consider adding a radical scavenger (e.g., BHT)For very long-term storage, adding a small amount of an inhibitor like Butylated hydroxytoluene (BHT) can quench radical species that may initiate polymerization. Some suppliers offer related compounds stabilized with BHT.[6]

Q2: What are the primary signs of degradation I should monitor during storage?

A2: Regular inspection is key to ensuring the integrity of your material. Look for the following indicators:

  • Color Change: Any deviation from a white/colorless solid to shades of yellow, pink, red, purple, or blue.

  • Change in Solubility: Difficulty dissolving the compound in a solvent in which it was previously known to be soluble.

  • Change in Physical Form: Formation of hard clumps, a glassy appearance, or loss of its crystalline, powdery texture.

Q3: Can I store this compound in solution instead of as a solid?

A3: Storing this compound in solution is generally not recommended for long-term stability. While topochemical polymerization is a solid-state phenomenon[2], diacetylenes can still be unstable in solution depending on the solvent, presence of catalysts, light exposure, and temperature. If you must store a solution for a short period, it should be done in a degassed solvent under an inert atmosphere, protected from light, and kept at a low temperature. However, for storage longer than a few days, the solid form is strongly preferred.

Q4: Are there any specific handling precautions I should take to avoid initiating degradation?

A4: Yes. Beyond the standard safety protocols for handling chemical irritants (wear gloves, eye protection)[5][7], consider the following to maintain stability:

  • Avoid High-Energy Processes: Do not grind the material forcefully or subject it to high pressure, as mechanical energy can sometimes initiate polymerization.

  • Minimize Light Exposure: Conduct manipulations in a dimly lit area or use amber-colored labware. Avoid direct sunlight or strong overhead lighting.

  • Temperature Control: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Perform manipulations at ambient temperature and promptly return the material to cold storage.

Experimental Protocol

Protocol 1: Preparing this compound for Long-Term Storage

This protocol outlines the steps for aliquoting and storing the compound upon receipt to ensure maximum stability.

  • Preparation: Move the sealed manufacturer's container of this compound and the required number of small (1-5 mL) amber glass vials with PTFE-lined caps to a glovebox or a workspace with a gentle flow of inert gas (Argon or Nitrogen).

  • Equilibration: Allow the manufacturer's container to equilibrate to ambient temperature before opening to prevent moisture condensation.

  • Aliquoting: In a dimly lit environment, carefully weigh the desired quantity of the white, crystalline solid into each amber vial. Aliquoting prevents the need to repeatedly warm and cool the main stock.

  • Inerting: Backfill each vial with inert gas.

  • Sealing: Tightly seal the vials with the PTFE-lined caps. For extra security, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date, and quantity.

  • Storage: Place the labeled vials inside a secondary container (such as a small box or freezer bag) to provide an additional barrier against light. Store this secondary container in a freezer at -20°C or below.

Visualization

Stability Assessment Workflow

The following diagram outlines the decision-making process for assessing the stability of a batch of this compound.

Stability_Workflow start Start: Assess this compound Batch visual_check Perform Visual Inspection: - Color - Physical Form start->visual_check color_q Is the solid white and free-flowing? visual_check->color_q solubility_check Perform Solubility Test: Dissolve small sample in a known good solvent. color_q->solubility_check  Yes fail Result: Batch is Degraded - Discard Material - Order New Stock color_q->fail No (Discolored/Clumped) soluble_q Does it dissolve completely? solubility_check->soluble_q pass Result: Batch is Stable Proceed with Experiment soluble_q->pass  Yes soluble_q->fail No (Insoluble particles) repackage Action: Repackage for Storage (See Protocol 1) pass->repackage

Caption: Decision workflow for evaluating the stability of this compound.

References

  • Selective Polymerization of this compound Bis[Phenylcarbamate] (TCDU) Crystals. JPS Journals.
  • This compound 74602-32-7. Guidechem.
  • This compound | C12H18O2 | CID 560878. PubChem.
  • Diacetylene-containing ligand as a new capping agent for the preparation of water-soluble colloidal nanoparticles of remarkable stability. PubMed.
  • Selective Polymerization of this compound Bis[Phenylcarbamate] (TCDU) Crystals and Thermochromism of the Polymerized Crystals. JPS Journals.
  • SAFETY DATA SHEET. MilliporeSigma.
  • This compound CAS#: 74602-32-7. ChemicalBook.
  • Structural aspects of the topochemical polymerization of diacetylenes. ResearchGate.
  • Photopolymerization of Thin Polycrystalline Diacetylene Films and Quenching of the Precursor Excited State. ACS Publications.

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Technical Support Center: Optimizing 5,7-Dodecadiyne-1,12-diol Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the polymerization of 5,7-dodecadiyne-1,12-diol. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to ensure successful synthesis of high-quality polydiacetylenes (PDAs). As this polymerization is a topochemical reaction, success is critically dependent on the crystalline quality of the monomer. This guide emphasizes the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the polymerization of this compound?

The polymerization of this compound and similar diacetylene monomers is a classic example of a solid-state topochemical reaction.[1][2] This means the reaction occurs within the monomer crystal lattice with minimal atomic or molecular movement. The monomer units must be precisely aligned for the 1,4-addition reaction across the conjugated diyne moieties to proceed, forming the characteristic ene-yne backbone of the polydiacetylene.[3][4] This reaction can be initiated by UV irradiation (photopolymerization) or by heating (thermal polymerization).[5][6]

Q2: What is the visual indicator of successful polymerization?

A key feature of polydiacetylenes is their extended π-conjugated backbone, which absorbs visible light. Successful polymerization of this compound typically results in a dramatic color change. The crystalline monomer is colorless, while the resulting polymer is often a vibrant blue or red.[7][8] This color change is a direct and immediate indicator of polymer formation and conjugation length.

Q3: Is the resulting poly(this compound) soluble?

Generally, no. Polydiacetylenes synthesized via solid-state topochemical polymerization are highly crystalline and form a cross-linked network, rendering them insoluble in common organic solvents.[6] This insolubility is a consequence of the highly ordered, chain-aligned structure. If solubility is a requirement for your application, derivatization of the terminal hydroxyl groups to include bulky, solubilizing side chains prior to polymerization is a necessary strategy.

Q4: What is the difference between photopolymerization and thermal polymerization for this monomer?

Both methods can initiate the topochemical reaction, but the choice depends on the desired outcome and experimental constraints.

  • Photopolymerization: Initiated by UV light (typically 254 nm), this method allows for precise temporal and spatial control of the reaction.[8][9] It can often be performed at lower temperatures, which helps to preserve the integrity of the crystal lattice and study reaction intermediates.[10]

  • Thermal Polymerization: Initiated by heating the monomer crystals to a temperature below their melting point.[11][12] The reaction proceeds as a wave through the crystal. It is crucial to control the temperature carefully, as heating to the molten state can lead to a disordered, amorphous polymer with different properties.[5][13]

Experimental Protocols & Optimization

Workflow for this compound Polymerization

The following diagram outlines the critical steps from monomer preparation to final polymer characterization. Success at each stage is essential for a high-quality final product.

G Fig. 1: General Experimental Workflow cluster_prep Monomer Preparation cluster_xtal Crystal Growth cluster_poly Polymerization cluster_char Characterization Monomer This compound Monomer Purify Purification (e.g., Recrystallization) Monomer->Purify QC1 Purity Check (NMR, DSC) Purify->QC1 Solvent Select Solvent (e.g., Acetone, Ethanol) QC1->Solvent Evap Slow Solvent Evaporation Solvent->Evap QC2 Crystal Quality Check (Microscopy, XRD) Evap->QC2 UV UV Irradiation (254 nm, RT or low T) QC2->UV Photopolymerization Thermal Thermal Annealing (T < Melting Point) QC2->Thermal Thermal Polymerization Visual Visual Inspection (Color Change) UV->Visual Thermal->Visual Spectro Spectroscopy (UV-Vis, Raman, FTIR) Visual->Spectro

Protocol 1: Monomer Purification and Crystallization

The quality of the monomer crystal is the single most important factor for successful polymerization.

  • Dissolution: Dissolve the commercial this compound monomer in a suitable solvent (e.g., warm acetone or an ethanol/water mixture) to create a near-saturated solution.

  • Filtration: Hot-filter the solution through a fine frit or Celite pad to remove any insoluble impurities.

  • Slow Evaporation: Cover the vessel with a perforated lid (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free location at a constant temperature (e.g., 4 °C or room temperature). Slow evaporation over several days is crucial for growing large, well-ordered single crystals. Rapid precipitation will likely lead to an inactive, amorphous powder.

  • Crystal Harvesting: Once suitable crystals have formed, carefully decant the solvent and gently wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator. Avoid aggressive heating.

  • Quality Control: Before proceeding, inspect the crystals under an optical microscope. They should be well-defined, transparent, and needle-like or plate-like. The presence of opaque or powdery material indicates poor crystallinity.

Protocol 2: UV-Induced Photopolymerization
  • Sample Preparation: Place the high-quality monomer crystals on a quartz slide or in a quartz cuvette.

  • Irradiation: Expose the crystals to a UV source, such as a 254 nm handheld lamp or a Rayonet reactor.

  • Monitoring: The polymerization can be monitored visually by the appearance and deepening of the blue or red color. The reaction progress can be quantified by periodically measuring the UV-Vis absorbance spectrum of the crystal.

  • Completion: Continue irradiation until no further change in color or absorbance is observed. This may take several hours, depending on the intensity of the UV source and the crystal thickness.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization process.

Troubleshooting Decision Tree

G Fig. 2: Troubleshooting Decision Tree Start Problem Encountered Problem1 No Polymerization (No Color Change) Start->Problem1 Problem2 Low Polymer Yield (Faint Color) Start->Problem2 Problem3 Polymer is Brown/Black Start->Problem3 Cause1a Check Crystal Quality Problem1->Cause1a Cause2a Check Reaction Time Problem2->Cause2a Cause3a Check Thermal Conditions Problem3->Cause3a Solution1a Recrystallize monomer. - Use a different solvent. - Slow down evaporation rate. Cause1a->Solution1a Poor Quality Cause1b Check Initiation Conditions Cause1a->Cause1b Good Quality Solution1b_UV UV Polymerization: - Verify lamp output (254 nm). - Increase irradiation time. Cause1b->Solution1b_UV Solution1b_Th Thermal Polymerization: - Ensure temp is high enough  but below melting point. Cause1b->Solution1b_Th Solution2a Increase irradiation/heating time. Cause2a->Solution2a Too Short Cause2b Check Monomer Purity Cause2a->Cause2b Sufficient Solution2b Repurify monomer to remove polymerization inhibitors. Cause2b->Solution2b Impure Solution3a Polymerization temperature is too high. - Lower the annealing temperature. - Use DSC to find optimal range. Cause3a->Solution3a Thermal Method Cause3b Check UV Exposure Cause3a->Cause3b UV Method Solution3b Prolonged UV exposure in air can cause photo-oxidation. - Polymerize under inert gas (N2/Ar). Cause3b->Solution3b

ProblemPotential Cause(s)Suggested Solutions & Scientific Rationale
No Polymerization (Crystals remain colorless after initiation)1. Incorrect Crystal Packing: The monomer has crystallized into a non-reactive polymorphic form. The distance and orientation between adjacent diyne groups are not suitable for the topochemical reaction.[2][3] 2. Ineffective Initiation: The energy provided (UV or thermal) is insufficient to start the chain reaction.1. Recrystallize the Monomer: This is the most critical step. Experiment with different solvents (e.g., acetone, ethanol, ethyl acetate) or solvent mixtures and vary the evaporation rate. The crystal packing of diacetylenes is highly sensitive to the crystallization environment.[10] 2. Verify Initiation Source: For photopolymerization, confirm the wavelength and intensity of your UV lamp. For thermal polymerization, use Differential Scanning Calorimetry (DSC) on the monomer to identify the onset temperature of the polymerization exotherm and ensure your oven temperature is within this range but below the melting endotherm.[11]
Low Polymer Yield (Faint color, incomplete conversion)1. Presence of Impurities: Impurities can disrupt the crystal lattice, acting as defect points that terminate polymer chain growth. 2. Insufficient Initiation Time/Dose: The reaction was stopped before completion. 3. Mixed Crystal Phases: The sample may be a mixture of reactive and non-reactive crystal forms.1. Purify the Monomer: Perform an additional recrystallization step to ensure high purity. 2. Extend Reaction Time: Increase the duration of UV exposure or thermal annealing. Monitor the reaction spectroscopically (e.g., UV-Vis) until the polymer absorbance peak plateaus. 3. Optimize Crystallization: Refer to the solutions for "No Polymerization" to favor the growth of the reactive polymorph.
Polymer is Brown or Black (Instead of blue or red)1. Thermal Degradation: If using thermal polymerization, the temperature may be too high, causing decomposition of the monomer or the newly formed polymer backbone.[11] 2. Photo-oxidation: During photopolymerization, prolonged exposure to high-intensity UV light in the presence of oxygen can lead to degradation and oxidation of the conjugated backbone.[1]1. Lower Polymerization Temperature: Use a temperature just above the onset of the polymerization exotherm as determined by DSC. Avoid temperatures close to the melting point. 2. Use an Inert Atmosphere: Conduct the photopolymerization under a nitrogen or argon atmosphere to minimize photo-oxidation.[1]
Inconsistent Results Between Batches 1. Poor Control Over Crystallization: Minor variations in temperature, solvent purity, or evaporation rate can lead to different crystal packing and thus different reactivity.1. Standardize Crystallization Protocol: Precisely control all parameters of the crystallization process: solvent volume, monomer concentration, temperature, and evaporation rate. Document these parameters for every batch to ensure reproducibility.

References

  • Vertex AI Search. (2024). Optimization of Parameters for Polydiacetylenes Vesicles using Response Surface Methodology as a Function of Colorimetric Sensor.
  • Kanetake, T., Ishikawa, K., Koda, T., Tokura, Y., & Takeda, K. (2001). Selective Polymerization of this compound Bis[Phenylcarbamate] (TCDU) Crystals. Journal of the Physical Society of Japan.
  • Ogawa, K., Gal, Y. S., & Lee, W. C. (2003). Unusual Thermal Polymerization of 1,4-Bis-5-(4,4'-dialkyl-2,2'-bithiazolyl)-1,3-butadiynes: Soluble Polymers from Diacetylenes. Macromolecules.
  • Hsiao, S. H., & Lin, H. M. (2007). Effect of Polymerizing Diacetylene Groups on the Lowering of Polymerization Temperature of Benzoxazine Groups in the Highly Thermally Stable, Main-Chain-Type Polybenzoxazines. Macromolecules.
  • Hsiao, S. H., & Lin, H. M. (2007). Effect of Polymerizing Diacetylene Groups on the Lowering of Polymerization Temperature of Benzoxazine Groups in the Highly Thermally Stable, Main-Chain-Type Polybenzoxazines. Macromolecules.
  • Jayasree, P. K., & Radhakrishnan, T. (2003). Thermal Reactions of Aromatic Diacetylenes: An Insight to Amorphous State Polymerization. Scilit.
  • MDPI. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI.
  • ResearchGate. (n.d.). Polydiacetylene (PDA) synthesis scheme via self-assembly and polymerization of diacetylene monomers. ResearchGate.
  • Fasel, D. S., et al. (2017). Diacetylene polymerization on a bulk insulator surface. RSC Publishing.
  • JPS Journals. (n.d.). Selective Polymerization of this compound Bis[Phenylcarbamate] (TCDU) Crystals and Thermochromism of the Polymerized Crystals. JPS Journals.
  • Wiley Online Library. (2024). Integrating Sustainable Chemistry Principles in Polydiacetylene (PDA) Synthesis. Wiley Online Library.
  • Kumar, C. V., et al. (2008). Synthesis and Characterization of Polydiacetylene Films and Nanotubes. PMC - NIH.
  • ResearchGate. (n.d.). Advances in polydiacetylene development for the design of side chain groups in smart material applications - A mini review. ResearchGate.
  • ResearchGate. (2017). Diacetylene polymerization on a bulk insulator surface. ResearchGate.
  • NIH. (n.d.). Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers. NIH.
  • ACS Publications. (2021). Synthesis of Isohexide Diyne Polymers and Hydrogenation to Their Saturated Polyethers. ACS Macro Letters.
  • AIP Publishing. (n.d.). Solid-state polymerization of diacetylenes. AIP Publishing.
  • Taylor & Francis Online. (n.d.). Studies of The Soltd State Reactivity and Properties of Diacetylene Polymers and Acetylenes. Taylor & Francis Online.
  • RSC Publishing. (2020). Fabrication of polydiacetylene particles using a solvent injection method. RSC Publishing.
  • SpringerLink. (n.d.). Structural aspects of the topochemical polymerization of diacetylenes. SpringerLink.
  • SciELO México. (n.d.). Diacetylene-Containing Polymers X. Poly(hexa-2,4-diynylene alkandicarboxylates): Morphology and Properties. SciELO México.
  • ResearchGate. (n.d.). Structural aspects of the topochemical polymerization of diacetylenes. ResearchGate.
  • ACS Publications. (n.d.). Optical, Calorimetric, and Mass Spectroscopic Study of Nonthermochromic Crystalline Forms of the Polydiacetylene Bis(ethylurethane)-5,7-Dodecadiyne-1,12-diol (ETCD). Chemistry of Materials.
  • LookChem. (n.d.). This compound. LookChem.
  • Guidechem. (n.d.). This compound 74602-32-7. Guidechem.
  • Academic Commons - Stony Brook University. (n.d.). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Academic Commons - Stony Brook University.
  • ResearchGate. (n.d.). Solvent Effects in Alternating ADMET Polymerization. ResearchGate.
  • ACS Publications. (2022). Cascade Alternating Metathesis Cyclopolymerization of Diynes and Dihydrofuran. ACS Macro Letters.
  • ACS Publications. (n.d.). Energetics and mechanism of the solid-state polymerization of diacetylenes. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). This compound CAS#: 74602-32-7. ChemicalBook.

Sources

Technical Support Center: Characterization of Impurities in 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of impurities in 5,7-Dodecadiyne-1,12-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the analysis of this versatile diacetylene diol. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of impurity profiling for this compound.

Introduction: The Challenge of Purity in Diacetylene Chemistry

This compound is a valuable building block in materials science and medicinal chemistry, prized for its ability to form highly ordered polydiacetylene chains upon topochemical polymerization.[1][2] However, the very reactivity that makes this molecule useful also presents significant challenges in maintaining its purity. The presence of impurities can drastically alter the polymerization process and the properties of the resulting materials. This guide will address the common issues encountered during the characterization of impurities in this compound samples, providing both the "how" and the "why" behind the recommended analytical strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Handling and Preparation

Question 1: I've noticed a color change (yellowing or appearance of blue/red particles) in my solid this compound sample over time. What is happening and how does this affect my analysis?

Answer: This color change is a classic indicator of spontaneous solid-state polymerization. Diacetylene monomers like this compound can polymerize when exposed to heat, light (especially UV), or even mechanical stress, forming colored polydiacetylene chains.[3][4] This polymerization is a significant source of impurities in your sample.

  • Causality: The diacetylene moieties in the crystal lattice are pre-organized in a way that facilitates a 1,4-addition polymerization reaction without the need for a solvent.[1]

  • Analytical Impact: These polymeric impurities will be of much higher molecular weight than the monomer and can interfere with chromatographic analysis, potentially causing broad, late-eluting peaks or even irreversible adsorption to the column.

  • Troubleshooting:

    • Storage: Always store this compound in the dark, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (refrigerated or frozen) to minimize polymerization.

    • Sample Preparation: When preparing samples for analysis, work quickly and under subdued light. Use fresh solutions whenever possible. If you suspect polymerization, you may need to develop a method to separate the monomer from the oligomers/polymers (see HPLC section).

Chromatographic Analysis (HPLC)

Question 2: I am trying to develop an HPLC method to analyze the purity of this compound, but I'm seeing poor peak shape (tailing) and inconsistent retention times. What could be the cause?

Answer: Poor peak shape and retention time drift in the HPLC analysis of this compound can stem from several factors related to the molecule's structure and the chromatographic conditions.

  • Causality:

    • Secondary Interactions: The two terminal hydroxyl groups can engage in secondary interactions (hydrogen bonding) with the silica backbone of reversed-phase columns, leading to peak tailing.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Mobile Phase Issues: Improperly prepared or degassed mobile phases can cause pressure fluctuations and retention time instability.

  • Troubleshooting Workflow:

Caption: HPLC Troubleshooting Workflow for this compound Analysis.

  • Step-by-Step Troubleshooting:

    • Column Choice: If using a standard C18 column, consider one with high-density bonding and end-capping to minimize silanol interactions.

    • Mobile Phase: Ensure your mobile phase is well-mixed and degassed. For reversed-phase HPLC, a gradient of acetonitrile and water is a good starting point. Adding a small amount of a competing agent, like a low concentration of a volatile acid (e.g., 0.1% formic acid), can sometimes improve peak shape for hydroxyl-containing compounds.

    • Temperature Control: Use a column oven to maintain a consistent temperature, as temperature fluctuations can significantly impact retention times.

    • Sample Diluent: Dissolve your sample in the initial mobile phase composition to avoid peak distortion.

Spectroscopic Analysis (NMR and MS)

Question 3: I am using 1H NMR to assess the purity of my sample. What are the key signals I should be looking for, and what might indicate the presence of impurities?

Answer: ¹H NMR is an excellent tool for identifying and quantifying impurities in your this compound sample.

  • Expected ¹H NMR Signals for this compound:

    • A triplet corresponding to the protons of the -CH₂-OH group.

    • Multiplets for the other methylene (-CH₂-) groups in the aliphatic chains.

    • A triplet for the methylene groups adjacent to the diyne moiety (-C≡C-C≡C-CH₂-).

    • A signal for the hydroxyl (-OH) protons, which may be broad and its chemical shift can vary with concentration and solvent.

  • Identifying Impurities:

    • Unreacted Starting Material (5-hexyn-1-ol): Look for a characteristic signal for the terminal alkyne proton (-C≡C-H) around 2-3 ppm. You would also see a different set of methylene proton signals corresponding to this shorter chain alcohol.

    • Oligomers/Polymers: The formation of polydiacetylenes will lead to the appearance of new signals in the olefinic region of the spectrum, and a general broadening of the aliphatic signals.

    • Solvent Impurities: Compare your spectrum to a reference table of common NMR solvent impurities to identify any extraneous peaks.

Question 4: How can Mass Spectrometry (MS) help in identifying impurities?

Answer: Mass spectrometry, especially when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), is a powerful tool for impurity identification.

  • Expected Mass Spectrum for this compound:

    • The molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 194.27 or 195.28, respectively.

    • Fragments corresponding to the loss of water [M-H₂O]⁺ and cleavage of the aliphatic chains.

  • Identifying Impurities by MS:

    • Unreacted Starting Material (5-hexyn-1-ol): A peak corresponding to its molecular weight (98.14 g/mol ) may be observed.

    • Oligomers: Look for peaks at multiples of the monomer's mass (e.g., dimer at m/z ~388, trimer at m/z ~582).

    • Oxidation Products: The introduction of oxygen atoms (e.g., aldehydes, carboxylic acids from oxidation of the terminal alcohols) will result in corresponding mass increases.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for the reversed-phase HPLC analysis of this compound.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention for non-polar compounds.
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minTo elute the main compound and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µL
Detector UV at 210 nmFor detection of the non-chromophoric analyte.
Sample Prep. 1 mg/mL in Acetonitrile:Water (1:1)Ensure complete dissolution.
Protocol 2: GC-MS Method for Impurity Identification

For volatile and thermally stable impurities, GC-MS can be a valuable tool. Derivatization of the hydroxyl groups is often necessary.

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral purpose, low-polarity column.
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 10 minTo separate compounds with a range of boiling points.
Injector Temp. 250 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eV
Sample Prep. Derivatize with BSTFA with 1% TMCS in pyridine at 70°C for 30 min.To increase volatility and improve peak shape.[5]

Potential Impurities in this compound

The primary synthesis route for this compound is the oxidative homocoupling of 5-hexyn-1-ol, commonly through Glaser, Eglinton, or Hay coupling reactions.[6][7] This process can lead to several potential impurities.

Impurity_Formation cluster_synthesis Synthesis: Oxidative Coupling cluster_impurities Potential Impurities Start_Material 5-Hexyn-1-ol Main_Reaction Glaser/Eglinton/Hay Coupling (Cu(I)/Cu(II) catalyst, O2, Base) Start_Material->Main_Reaction Product This compound Main_Reaction->Product Unreacted Unreacted 5-Hexyn-1-ol Main_Reaction->Unreacted Incomplete Reaction Side_Products Side-Reaction Products (e.g., triynes, tetraynes) Main_Reaction->Side_Products Over-coupling/ Side Reactions Catalyst Residual Copper Catalyst Main_Reaction->Catalyst Incomplete Removal Polymer Oligomers/Polymers (from heat/light exposure) Product->Polymer Degradation

Caption: Potential Impurity Sources in the Synthesis of this compound.

Impurity ClassPotential SpeciesOriginRecommended Analytical Technique
Process-Related 5-Hexyn-1-olUnreacted starting materialGC-MS, HPLC, ¹H NMR
Higher oligomers (e.g., triynes, tetraynes)Side reactions during oxidative couplingHPLC-MS
Residual Copper SaltsIncomplete removal of the coupling catalystInductively Coupled Plasma (ICP-MS)
Degradation Polydiacetylenes (oligomers/polymers)Exposure to heat, light (UV), or mechanical stressSize Exclusion Chromatography (SEC), HPLC-MS
Oxidation products (aldehydes, carboxylic acids)Oxidation of terminal alcoholsHPLC-MS, GC-MS (after derivatization)

Concluding Remarks

The successful characterization of impurities in this compound hinges on a thorough understanding of its synthesis, inherent reactivity, and appropriate analytical methodologies. By anticipating potential impurities and employing orthogonal analytical techniques, researchers can ensure the quality and reliability of their material, leading to more reproducible and successful downstream applications. This guide serves as a foundational resource, and it is always recommended to consult specific regulatory guidelines (e.g., ICH) for impurity profiling in drug development contexts.

References

  • LookChem. This compound. (n.d.). Retrieved from [Link]

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
  • Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320–3321.
  • PubChem. This compound. (n.d.). Retrieved from [Link]

  • Wikipedia. Glaser coupling. (2023). Retrieved from [Link]

  • Li, Z., et al. (2018). AgOTf-catalyzed cascade annulation of 5-hexyn-1-ols and aldehydes: enabling the diastereoselective synthesis of[7][7][7]-trioxa-fused ketals and hexahydro-2H-chromenes. Chemical Communications, 54(74), 10442-10445.

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 3(2), 291-320.
  • Matyjaszewski, K., et al. (2011). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 44(20), 7928-7940.
  • Wegner, G. (1977). Structural aspects of the topochemical polymerization of diacetylenes. Pure and Applied Chemistry, 49(4), 443-454.
  • Islamov, I., et al. (2021). Targeted synthesis and antitumor activity in vitro of macrodiolides containing 1Z,5Z-diene and 1,3-diyne moieties. Molecules, 26(22), 6985.
  • Eglinton, G., & Galbraith, A. R. (1959). Macrocyclic acetylenic compounds. Part I. The synthesis of cyclotetradeca-1,3-diyne, cyclo-octadeca-1,3-diyne, and related compounds. Journal of the Chemical Society, 889-896.
  • Enkelmann, V. (1984). Structural aspects of the topochemical polymerization of diacetylenes. Advances in Polymer Science, 63, 91-136.
  • Alsante, K. M., et al. (2014). Forced degradation and stability testing: strategies and analytical perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 1-10.
  • Rani, J. D. B., & Deepti, C. A. (2023). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry, 35(12), 3021-3028.
  • Rychnovsky, S. D., & Griesgraber, G. (1992). Synthesis of enantiomerically pure 1,3-diols. Journal of Organic Chemistry, 57(6), 1559-1563.
  • Ausín, B., et al. (2022). Grain size controls on long-chain diol distributions and proxy signals in marine sediments. Geophysical Research Letters, 49(19), e2022GL100293.
  • Kim, J. M., et al. (2017). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. Crystal Growth & Design, 17(10), 5286-5293.
  • de Bar, M. W., et al. (2020). Global temperature calibration of the Long chain Diol Index in marine surface sediments. Geochimica et Cosmochimica Acta, 269, 447-462.
  • Lu, P., & Maimone, T. J. (2015). Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. Accounts of chemical research, 48(3), 734–746.
  • Bédard, A. C., & Collins, S. K. (2011). Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv.
  • Kumar, V., & Singh, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Generic Medicines: The Business Journal for the Generic Medicines Sector, 20(2), 109-118.
  • Miller, D. R., & Patel, G. N. (1979). Diacetylene copolymers for fingermark development. Journal of forensic sciences, 24(2), 373-379.
  • Rampen, S. W., et al. (2020). Global temperature calibration of the Long chain Diol Index in marine surface sediments. Geochimica et Cosmochimica Acta, 269, 447-462.
  • Alsante, K. M., et al. (2014). Forced degradation and stability testing: strategies and analytical perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 1-10.
  • Behenna, D. C., & Stoltz, B. M. (2004). Oxidative Coupling of Enolates, Enol Silanes, and Enamines: Methods and Natural Product Synthesis.
  • Seshadri, R., et al. (2021).
  • Lattaud, J., et al. (2021). Long chain diols in a temperate lake (Lake Geneva). Organic Geochemistry, 153, 104193.
  • Pearson. (2022). Eglinton Reaction Explained. Retrieved from [Link]

Sources

Overcoming solubility issues with 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,7-Dodecadiyne-1,12-diol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the handling and application of this versatile diacetylene monomer. Our goal is to equip you with the knowledge to confidently and successfully incorporate this compound into your experimental workflows.

Introduction to this compound

This compound is a linear C12 hydrocarbon featuring two hydroxyl (-OH) groups at its termini and a conjugated diacetylene core. This unique structure imparts amphiphilic properties and the ability to undergo topochemical polymerization upon exposure to UV light, making it a valuable building block for creating functional polymers, sensors, and drug delivery systems.[1] However, its long hydrocarbon chain also presents a significant challenge: poor aqueous solubility. This guide provides a comprehensive approach to addressing and overcoming these solubility issues.

Solubility Troubleshooting Guide

The most frequently encountered issue with this compound is its limited solubility in aqueous solutions. The following troubleshooting guide offers a systematic approach to achieving a stable and homogenous solution.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

This is a common observation due to the molecule's hydrophobic carbon backbone. Direct dissolution in aqueous media is generally not feasible. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent.

Step-by-Step Protocol for Preparing a Stock Solution:

  • Solvent Selection: Choose an appropriate organic solvent. Based on the principle of "like dissolves like," polar aprotic solvents and alcohols are good starting points.[2] Refer to the table below for guidance.

  • Initial Dissolution:

    • Weigh the desired amount of this compound into a clean, dry glass vial.

    • Add a small volume of the selected organic solvent.

    • Vortex the mixture vigorously for 30-60 seconds.

  • Gentle Heating (Optional):

    • If the compound does not fully dissolve at room temperature, gently warm the solution in a water bath.

    • The melting point of this compound is approximately 49.5 °C.[3][4][5] Heating to 40-50 °C can significantly aid dissolution. Caution: Avoid excessive heat, which could potentially degrade the compound.

  • Sonication (Optional but Recommended):

    • Place the vial in a sonication bath for 5-15 minutes.[6]

    • Sonication uses high-frequency sound waves to break down crystal structures and enhance solubility.[1][7] This is particularly effective for crystalline solids.

  • Dilution into Aqueous Buffer:

    • Once a clear, concentrated stock solution is obtained, it can be slowly added dropwise to your aqueous buffer while vortexing or stirring vigorously. This helps to prevent precipitation.

Solubility of this compound in Common Organic Solvents (Qualitative)

SolventTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent choice for creating high-concentration stock solutions.[8]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a good solvent for polar organic compounds.[9]
Tetrahydrofuran (THF)Polar AproticModerate to HighOften used in polymer chemistry and can be a good choice.[10]
EthanolPolar Protic (Alcohol)ModerateA good, less toxic option. May require gentle heating.
MethanolPolar Protic (Alcohol)ModerateSimilar to ethanol.
ChloroformNonpolarHighEffective, but use with caution due to toxicity and volatility.
Dichloromethane (DCM)NonpolarHighAnother effective chlorinated solvent.

Frequently Asked Questions (FAQs)

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?

This is a common issue when the final concentration of the organic co-solvent is not sufficient to maintain solubility in the aqueous phase. Here are some strategies to mitigate this:

  • Optimize the Co-solvent Concentration: The final concentration of the organic solvent in your aqueous buffer is critical. Aim for the lowest effective concentration to avoid impacting your experiment, but it may need to be higher than initially anticipated. It is recommended to perform a pilot experiment to determine the maximum tolerable co-solvent concentration for your specific application.

  • Use a Co-solvent Mixture: A combination of solvents can sometimes be more effective. For instance, a stock solution in a 1:1 mixture of DMSO and ethanol might offer a good balance of solvating power and compatibility with aqueous systems.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic groups, the overall charge state of other components in your system can influence interactions and solubility.

  • Incorporate Surfactants: For applications where it is permissible, a low concentration of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can help to stabilize the compound in the aqueous phase by forming micelles.

Q3: Can I heat my aqueous solution of this compound to improve solubility?
Q4: How does sonication help with solubility, and are there any risks?

Sonication applies high-frequency sound waves to the solution, which creates and collapses microscopic bubbles. This process, known as cavitation, generates intense localized energy that can break apart the crystal lattice of the solid, leading to a significant increase in the rate of dissolution.[1][7] For crystalline compounds like this compound, sonication is a highly effective physical method to enhance solubility.

The primary risk associated with sonication is potential degradation of the compound if excessive power or duration is used, leading to localized "hot spots". However, for typical laboratory-scale sonicators and durations of 5-15 minutes, this risk is generally low for robust molecules like this compound. It is always good practice to start with shorter sonication times and assess the integrity of your compound if you have concerns.

Experimental Workflow and Decision-Making

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Sources

Validation & Comparative

A Comparative Guide to Diacetylene-Based Chromatic Sensors: Exploring Alternatives to 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of sensor technology, polydiacetylenes (PDAs) have carved a significant niche as versatile and visually intuitive sensing platforms. Their characteristic blue-to-red color transition upon exposure to external stimuli offers a straightforward and often naked-eye-detectable signal.[1] For years, 5,7-Dodecadiyne-1,12-diol has been a foundational monomer in the development of these chromatic sensors. However, the quest for enhanced sensitivity, selectivity, and adaptability to diverse applications has spurred the exploration of alternative diacetylene compounds. This guide provides an in-depth comparison of promising alternatives to this compound, supported by experimental data and detailed protocols to empower researchers in their selection of the optimal building blocks for next-generation sensor development.

The Allure of Polydiacetylenes: A Chromatic Response to Molecular Events

Polydiacetylenes are a unique class of conjugated polymers formed through the topochemical polymerization of diacetylene monomers.[2] This process, typically initiated by UV irradiation, results in a polymer with a distinctive blue appearance, absorbing light at approximately 640 nm.[1][3] The magic of PDAs lies in their response to external perturbations. Stimuli such as heat, mechanical stress, pH changes, or the binding of an analyte to a functionalized headgroup can disrupt the π-conjugated backbone of the polymer.[4] This disruption induces a conformational change, leading to a dramatic color shift to red (with an absorption maximum around 540 nm) and, in many cases, a "turn-on" fluorescence.[1][5]

This inherent property makes PDAs exceptional candidates for a wide array of sensing applications, from detecting volatile organic compounds (VOCs) and food spoilage to identifying biomarkers for disease diagnosis.[1][5] The ability to tailor the diacetylene monomer with specific functional groups allows for the creation of sensors with high selectivity for target analytes.[6]

The Benchmark: this compound

This compound has long served as a reliable and commercially available diacetylene monomer for sensor research. Its symmetrical structure with hydroxyl terminal groups provides a basic framework for creating amphiphilic vesicles and films.

Structure of this compound:

While effective in many proof-of-concept studies, the performance of sensors based on this compound can be limited in terms of sensitivity and the subtlety of its response to certain analytes. This has driven the scientific community to investigate alternative diacetylene monomers with varied alkyl chain lengths and functional headgroups.

Promising Alternatives: A Comparative Analysis

The performance of a PDA-based sensor is intrinsically linked to the molecular structure of its constituent diacetylene monomers. Factors such as the length of the hydrophobic alkyl chains and the nature of the hydrophilic headgroups significantly influence the packing of the monomers, the stability of the resulting polymer, and its responsiveness to external stimuli. Here, we compare two of the most promising classes of alternatives to this compound: long-chain carboxylic acid-functionalized diacetylenes and other diol-containing diacetylenes.

Long-Chain Carboxylic Acid-Functionalized Diacetylenes: PCDA and TRCDA

Among the most extensively studied alternatives are 10,12-pentacosadiynoic acid (PCDA) and 10,12-tricosadiynoic acid (TRCDA). These molecules possess a carboxylic acid headgroup, which offers a versatile handle for further functionalization and interaction with analytes.

Structures:

  • 10,12-Pentacosadiynoic acid (PCDA): CH₃(CH₂)₁₁-C≡C-C≡C-(CH₂)₈-COOH

  • 10,12-Tricosadiynoic acid (TRCDA): CH₃(CH₂)₉-C≡C-C≡C-(CH₂)₈-COOH

The primary difference between PCDA and TRCDA lies in the length of their alkyl tails. This seemingly small variation can have a profound impact on the sensor's performance. Shorter alkyl chains, as in TRCDA, can lead to increased sensitivity due to reduced intermolecular forces and greater molecular mobility within the polymer assembly.

FeatureThis compound10,12-Pentacosadiynoic Acid (PCDA)10,12-Tricosadiynoic Acid (TRCDA)
Functional Group Hydroxyl (-OH)Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)
Alkyl Chain Length Short (C4 spacers)Long (C11 and C8 spacers)Moderately Long (C9 and C8 spacers)
Typical Applications General purpose, proof-of-concept sensorsVOCs, ammonia, pH, biomoleculesBiomolecules, chemical sensors
Key Advantages Symmetrical, commercially availableVersatile for functionalization, forms stable vesicles and filmsPotentially higher sensitivity than PCDA
Limitations May exhibit lower sensitivityCan have slower response times for some analytesLess commercially available than PCDA

Experimental Performance Data:

The following table summarizes some reported performance metrics for sensors based on these diacetylene monomers. It is important to note that a direct comparison is challenging as the analytes and sensor formats often differ between studies. However, the data provides valuable insights into their respective capabilities.

Diacetylene MonomerAnalyteSensor FormatLimit of Detection (LOD)Response TimeReference
PCDA AmmoniaVesicles< 10 ppm20 minutes[7]
PCDA-based Lysophosphatidic acidVesicles0.5 µMFast[3]
PCDA-based Lead Ions (Pb²⁺)Vesicles25 nM~25 minutes[8]
TRCDA-based Microbial peptidesVesiclesNot specifiedNot specified

The data suggests that functionalized PCDA can achieve high sensitivity, reaching the nanomolar range for certain biomolecules. The response time can vary significantly depending on the analyte and the sensor's architecture.

Shorter Chain Diol: 4,6-Decadiyne-1,10-diol

Another alternative is 4,6-decadiyne-1,10-diol, which, like the benchmark compound, possesses hydroxyl terminal groups but has shorter alkyl chains.

Structure of 4,6-Decadiyne-1,10-diol:

The shorter alkyl chains in 4,6-decadiyne-1,10-diol can influence the packing density and stability of the resulting polydiacetylene, potentially leading to a more sensitive but less stable sensor compared to its longer-chain counterparts.

Experimental Protocols: From Monomer to Sensor

To ensure the integrity and reproducibility of research, detailed experimental protocols are crucial. The following sections provide step-by-step methodologies for the synthesis of a key alternative monomer and the fabrication of common PDA-based sensor platforms.

Synthesis of 10,12-Pentacosadiynoic Acid (PCDA)

While commercially available, understanding the synthesis of PCDA is valuable for researchers who may wish to create custom-functionalized analogs. A common route involves the Cadiot-Chodkiewicz coupling reaction.

Diagram of PCDA Synthesis Workflow:

PCDA_Synthesis cluster_reactants Reactants cluster_reaction Cadiot-Chodkiewicz Coupling cluster_product Product 10-Undecynoic_acid 10-Undecynoic acid Reaction_Vessel Ethylamine, CuCl, Hydroxylamine HCl 10-Undecynoic_acid->Reaction_Vessel 1-Bromo-1-tridecyne 1-Bromo-1-tridecyne 1-Bromo-1-tridecyne->Reaction_Vessel PCDA 10,12-Pentacosadiynoic Acid Reaction_Vessel->PCDA Purification (Recrystallization)

Caption: Workflow for the synthesis of 10,12-pentacosadiynoic acid (PCDA).

Step-by-Step Protocol:

  • Dissolve 10-undecynoic acid in aqueous ethylamine.

  • Add a catalytic amount of copper(I) chloride and hydroxylamine hydrochloride to the solution.

  • Slowly add 1-bromo-1-tridecyne to the reaction mixture at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter and wash the crude product with water.

  • Purify the crude PCDA by recrystallization from a suitable solvent such as ethanol or acetone.

Fabrication of Polydiacetylene Vesicles

PDA vesicles are a common and effective format for creating colorimetric sensors in aqueous environments.

Diagram of PDA Vesicle Fabrication:

Vesicle_Fabrication DA_Monomer Diacetylene Monomer (e.g., PCDA) in Chloroform Solvent_Evaporation Solvent Evaporation (Nitrogen Stream) DA_Monomer->Solvent_Evaporation Hydration Hydration with Water/Buffer Solvent_Evaporation->Hydration Sonication Probe Sonication (above lipid Tm) Hydration->Sonication Cooling Cooling (e.g., 4°C) Sonication->Cooling Polymerization UV Irradiation (254 nm) Cooling->Polymerization Blue_Vesicles Blue PDA Vesicles Polymerization->Blue_Vesicles

Caption: General workflow for the fabrication of polydiacetylene vesicles.

Step-by-Step Protocol: [8]

  • Dissolve the diacetylene monomer (e.g., PCDA) in an organic solvent like chloroform in a round-bottom flask.

  • Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with deionized water or a buffer solution to a final lipid concentration of typically 1 mM.

  • Sonicate the suspension using a probe sonicator at a temperature above the phase transition temperature of the lipid (e.g., 80°C for PCDA) for about 15-30 minutes, or until the solution becomes clear.

  • Cool the vesicle solution and store it at 4°C for at least 6 hours to allow for self-assembly and crystallization.

  • Polymerize the diacetylene vesicles by exposing the solution to 254 nm UV light for a predetermined time (e.g., 15-20 minutes) until a deep blue color develops.

Fabrication of Electrospun Polydiacetylene Nanofibers

Incorporating PDAs into electrospun nanofibers offers a high surface area-to-volume ratio, which can enhance sensor sensitivity and response time, particularly for gas-phase analytes.

Diagram of Electrospinning PDA Nanofibers:

Electrospinning_Workflow cluster_solution Spinning Solution cluster_electrospinning Electrospinning cluster_post_processing Post-Processing DA_Polymer_Mix Diacetylene Monomer + Carrier Polymer (e.g., PEO) in Solvent Syringe_Pump Syringe Pump DA_Polymer_Mix->Syringe_Pump Collector Grounded Collector Syringe_Pump->Collector Applied Voltage High_Voltage High Voltage Supply High_Voltage->Syringe_Pump UV_Polymerization UV Irradiation (254 nm) Collector->UV_Polymerization Sensor_Mat PDA Nanofiber Mat UV_Polymerization->Sensor_Mat

Caption: Workflow for fabricating PDA-embedded electrospun nanofibers.

Step-by-Step Protocol:

  • Prepare the spinning solution: Dissolve the diacetylene monomer (e.g., PCDA) and a carrier polymer (e.g., polyethylene oxide, PEO) in a suitable solvent or solvent mixture (e.g., chloroform/DMF).

  • Load the solution into a syringe fitted with a metallic needle.

  • Set up the electrospinning apparatus: Place the syringe in a syringe pump and position the needle a fixed distance from a grounded collector.

  • Apply a high voltage to the needle and initiate the solution flow at a constant rate.

  • Collect the nanofibers on the grounded collector to form a non-woven mat.

  • Polymerize the diacetylene within the nanofibers by exposing the mat to 254 nm UV light.

Quantitative Analysis of Colorimetric Response

A crucial aspect of sensor development is the ability to quantify the color change. A widely used method is the calculation of the Colorimetric Response (%CR). This is determined from the UV-Vis absorption spectrum of the PDA sensor.

The %CR is calculated using the following formula:[8]

%CR = [ (PB₀ - PBᵢ) / PB₀ ] x 100%

Where:

  • PB = A₆₄₀ / (A₆₄₀ + A₅₄₀)

  • A₆₄₀ is the absorbance at the blue-phase maximum (~640 nm).

  • A₅₄₀ is the absorbance at the red-phase maximum (~540 nm).

  • PB₀ is the PB value before exposure to the analyte.

  • PBᵢ is the PB value after exposure to the analyte.

This quantitative measure allows for the objective comparison of sensor performance and the determination of key parameters like the limit of detection and sensitivity.

Conclusion and Future Outlook

While this compound remains a useful diacetylene monomer, the exploration of alternatives like 10,12-pentacosadiynoic acid and 10,12-tricosadiynoic acid has significantly expanded the capabilities of polydiacetylene-based sensors. The ability to tailor the alkyl chain length and introduce versatile functional groups like carboxylic acids has paved the way for sensors with enhanced sensitivity, selectivity, and applicability to a wider range of analytes.

The future of PDA-based sensors lies in the rational design of novel diacetylene monomers with precisely tuned properties for specific applications. By combining this with advanced fabrication techniques such as microfluidics and 3D printing, it will be possible to create highly sophisticated and reliable sensor arrays. As our understanding of the structure-property relationships in these fascinating materials deepens, so too will their impact on fields ranging from medical diagnostics to environmental monitoring.

References

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The Untapped Potential of 5,7-Dodecadiyne-1,12-diol in Cancer Chemoprevention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for novel chemopreventive agents is a paramount objective. This guide delves into the prospective efficacy of 5,7-Dodecadiyne-1,12-diol as a cancer preventive agent. While direct experimental evidence for this specific molecule is nascent, a compelling case for its investigation can be built upon the well-documented anti-cancer properties of structurally related polyacetylenic compounds. This document provides a comparative analysis with established polyacetylenes, offering a scientifically grounded rationale for its exploration and proposing robust experimental frameworks for its evaluation.

The Promise of Polyacetylenes in Cancer Prevention

Polyacetylenes are a class of naturally occurring compounds characterized by the presence of one or more carbon-carbon triple bonds. Found in various plant families, most notably Apiaceae (e.g., carrots, celery) and Araliaceae (e.g., ginseng), these molecules have garnered significant attention for their potential health benefits, including potent anti-inflammatory and anti-cancer activities.[1][2][3]

The general mechanism of action for many bioactive polyacetylenes involves the modulation of key cellular signaling pathways implicated in carcinogenesis. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the suppression of inflammatory responses, often through the inhibition of pathways like NF-κB.[1][4][5]

Comparative Analysis: this compound in the Context of Known Polyacetylenes

While research on this compound is limited, we can extrapolate its potential by examining its structural analogs, Falcarindiol and Panaxytriol, which have been more extensively studied.

FeatureThis compoundFalcarindiolPanaxytriol
Chemical Structure C12H18O2C17H24O2C17H26O3
Natural Source Not well-documented in plantsCarrots, celery, and other Apiaceae vegetables[6]Korean red ginseng (Panax ginseng)[7][8]
Known Anti-Cancer Activity Not yet establishedDemonstrates chemopreventive effects on colorectal cancer precursor lesions in animal models.[4] Induces apoptosis in cancer cells.[9]Exhibits in vitro inhibitory activity against a range of tumor cells and suppresses tumor growth in vivo.[7][8]
Mechanism of Action Hypothetical: Likely involves anti-inflammatory and apoptosis-inducing pathways similar to other polyacetylenes.Downregulates NF-κB and its downstream inflammatory markers like COX-2.[4][5]Induces phase 2 chemoprotective enzymes and inhibits mitochondrial respiration.[7][10][11]

Key Insights from Comparative Analysis:

The structural similarity of this compound to Falcarindiol and Panaxytriol, particularly the presence of the diacetylene core, suggests it may share similar biological activities. The terminal diol functionality could also influence its solubility and interaction with cellular targets. The shorter carbon chain compared to Falcarindiol and Panaxytriol might affect its lipophilicity and cellular uptake, warranting specific investigation.

Proposed Experimental Workflows for Efficacy Evaluation

To rigorously assess the cancer preventive potential of this compound, a multi-tiered experimental approach is recommended.

In Vitro Efficacy Screening

The initial phase should involve a battery of in vitro assays using a panel of human cancer cell lines representing various cancer types (e.g., colon, breast, prostate, lung).

Experimental Workflow: In Vitro Screening

G cluster_0 Cell Line Panel cluster_1 Treatment cluster_2 Endpoint Assays Colon (e.g., HCT116) Colon (e.g., HCT116) Breast (e.g., MCF-7) Breast (e.g., MCF-7) Prostate (e.g., PC3) Prostate (e.g., PC3) Lung (e.g., A549) Lung (e.g., A549) This compound (various concentrations) This compound (various concentrations) Positive Control (e.g., Falcarindiol) Positive Control (e.g., Falcarindiol) Vehicle Control Vehicle Control Cell Viability (MTT/XTT Assay) Cell Viability (MTT/XTT Assay) Apoptosis (Annexin V/PI Staining) Apoptosis (Annexin V/PI Staining) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Colony Formation Assay Colony Formation Assay Cell Line Panel Cell Line Panel Treatment Treatment Cell Line Panel->Treatment Incubate Endpoint Assays Endpoint Assays Treatment->Endpoint Assays Analyze

Caption: Workflow for in vitro screening of this compound.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and controls for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mechanistic Deep Dive: Signaling Pathway Analysis

Following the confirmation of cytotoxic activity, the next logical step is to elucidate the underlying molecular mechanisms.

Signaling Pathway: Hypothetical Mechanism of Action

G 5_7_Dodecadiyne This compound NF_kB NF-κB Inhibition 5_7_Dodecadiyne->NF_kB Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio 5_7_Dodecadiyne->Bax_Bcl2 CDKs CDK Inhibition 5_7_Dodecadiyne->CDKs COX2 COX-2 Downregulation NF_kB->COX2 Inflammation Reduced Inflammation COX2->Inflammation Cancer_Prevention Cancer Prevention Inflammation->Cancer_Prevention Apoptosis Induction of Apoptosis Apoptosis->Cancer_Prevention Caspases Caspase Activation Bax_Bcl2->Caspases Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Cancer_Prevention CDKs->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathways modulated by this compound.

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Preclinical Evaluation

Promising in vitro results should be validated in a relevant animal model of carcinogenesis. The azoxymethane (AOM)-induced colorectal cancer model in rats is a well-established system for evaluating chemopreventive agents targeting intestinal neoplasia.[4][12]

Experimental Workflow: In Vivo AOM Rat Model

G Acclimatization Rat Acclimatization (1 week) AOM_Induction AOM Injections (2 doses, 1 week apart) Acclimatization->AOM_Induction Dietary_Intervention Dietary Intervention Groups: - Control Diet - Diet + this compound (low dose) - Diet + this compound (high dose) - Diet + Positive Control (e.g., Falcarindiol) AOM_Induction->Dietary_Intervention Monitoring Weekly Monitoring (Body weight, food intake) Dietary_Intervention->Monitoring Termination Study Termination (e.g., 18 weeks post-AOM) Monitoring->Termination Analysis Endpoint Analysis: - Aberrant Crypt Foci (ACF) count - Tumor incidence, multiplicity, and size - Histopathology - Biomarker analysis (e.g., COX-2) Termination->Analysis

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison and validation framework for the spectroscopic data of 5,7-Dodecadiyne-1,12-diol, a linear diacetylenic diol. By delving into the principles of spectroscopic validation and comparing its expected spectral features with those of analogous compounds, this document serves as a practical reference for ensuring data integrity in your own research.

While direct experimental spectra for this compound are not publicly available in spectral databases at the time of this writing, this guide will equip you with the fundamental knowledge to critically evaluate such data once obtained. We will explore the expected spectroscopic signatures, outline rigorous validation protocols, and draw comparisons with the known spectral data of similar diacetylenic diols.

The Molecular Blueprint: this compound

This compound possesses a C12 aliphatic chain with two hydroxyl (-OH) groups at the terminal positions (C1 and C12) and a conjugated diyne system (-C≡C-C≡C-) at the C5 and C7 positions. This unique combination of functional groups dictates its characteristic spectroscopic behavior.

Caption: Molecular Structure of this compound.

Pillar 1: The Expertise Behind Spectroscopic Validation

The validation of spectroscopic data is not a mere checklist; it is a systematic process of ensuring that the generated data is accurate, reliable, and fit for its intended purpose. This process is built on the principles of quality control and quality assurance in analytical methods.[1][2]

A Self-Validating System: The Rationale Behind the Workflow

A robust spectroscopic analysis workflow is inherently self-validating. Each step is designed to not only acquire data but also to provide internal checks on the quality and consistency of that data.

Spectroscopic_Validation_Workflow cluster_0 Data Acquisition cluster_1 Data Integrity & Initial Checks cluster_2 Structural Elucidation & Verification cluster_3 Comparative Analysis & Final Validation IR Infrared (IR) Spectroscopy IR_Check Baseline Correction Signal-to-Noise Ratio IR->IR_Check Raw Data NMR Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) NMR_Check Solvent Peak Reference Linewidth Analysis NMR->NMR_Check Raw Data MS Mass Spectrometry (MS) MS_Check Mass Accuracy Isotopic Pattern MS->MS_Check Raw Data IR_Analysis Functional Group Identification IR_Check->IR_Analysis NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Check->NMR_Analysis MS_Analysis Molecular Ion & Fragmentation Pattern Analysis MS_Check->MS_Analysis Comparison Comparison with Analogous Compounds IR_Analysis->Comparison NMR_Analysis->Comparison MS_Analysis->Comparison Final_Validation Consistent Structural Assignment Comparison->Final_Validation

Caption: A workflow for the validation of spectroscopic data.

Pillar 2: Trustworthiness Through Rigorous Protocols

The trustworthiness of your data hinges on the meticulous execution of well-defined experimental protocols. Here, we outline the essential steps for acquiring and validating the spectroscopic data for a compound like this compound.

Experimental Protocol: Spectroscopic Analysis

1. Sample Preparation:

  • Ensure the sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • For NMR analysis, dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • For IR analysis, the sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent.

  • For MS analysis, dissolve the sample in a volatile solvent compatible with the ionization technique.

2. Instrument Calibration and Performance Verification:

  • Before each analysis, ensure the spectrometer is properly calibrated. For FTIR, this involves running a polystyrene film standard to verify wavenumber accuracy and resolution.[3][4]

  • For NMR, the instrument's magnetic field homogeneity should be optimized (shimming) to ensure sharp spectral lines.

  • For MS, calibrate the instrument using a known standard to ensure high mass accuracy.

3. Data Acquisition:

  • FTIR: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • MS: Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

4. Data Processing and Analysis:

  • FTIR: Perform baseline correction and identify the characteristic absorption bands.

  • NMR: Reference the spectra to the internal standard (TMS at 0 ppm). Integrate the proton signals and determine their multiplicities (singlet, doublet, triplet, etc.) and coupling constants.

  • MS: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Pillar 3: Authoritative Grounding & Comparative Analysis

A crucial aspect of spectroscopic data validation is comparing the obtained data with expected values based on the known chemical structure and with the spectra of similar, well-characterized compounds.

Expected Spectroscopic Signatures for this compound

Based on its functional groups, we can predict the key features in its spectra:

Spectroscopic Technique Expected Features for this compound
Infrared (IR) Spectroscopy - O-H Stretch: Broad absorption in the range of 3200-3600 cm⁻¹ due to the hydroxyl groups. - C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ from the methylene groups. - C≡C Stretch: Weak to medium absorption in the 2100-2260 cm⁻¹ region. Due to the symmetry of the diyne, this may be a weak or absent signal. - C-O Stretch: Strong absorption in the 1000-1260 cm⁻¹ range.
¹H NMR Spectroscopy - HO-CH₂-: A triplet around 3.6 ppm. - -CH₂-C≡C-: A triplet around 2.2 ppm. - Aliphatic -CH₂-: Multiplets in the range of 1.4-1.7 ppm. - -OH: A broad singlet whose chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy - HO-CH₂-: A signal in the range of 60-70 ppm. - -C≡C-: Signals in the range of 65-90 ppm. - -CH₂-C≡C-: A signal around 20-30 ppm. - Aliphatic -CH₂-: Signals in the range of 25-35 ppm.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 194. - Fragmentation: Loss of water (M-18), and cleavage of the C-C bonds adjacent to the hydroxyl groups and the diyne system.
Comparative Analysis with Alternative Diacetylenic Diols

To provide context, let's compare the expected data for this compound with the known spectroscopic data for shorter-chain diacetylenic diols.

Alternative 1: 2,4-Hexadiyne-1,6-diol

  • Structure: HO-CH₂-C≡C-C≡C-CH₂-OH

  • Molecular Weight: 110.11 g/mol

  • Spectroscopic Data:

    • IR: Available data shows characteristic O-H and C-O stretching bands.

    • ¹³C NMR: Known to have signals for the hydroxyl-bearing carbons and the sp-hybridized carbons of the diyne.

    • MS: The mass spectrum shows a molecular ion peak at m/z = 110.

Alternative 2: 3,5-Octadiyne-1,8-diol

  • Structure: HO-CH₂-CH₂-C≡C-C≡C-CH₂-CH₂-OH

  • Molecular Weight: 138.16 g/mol

Table 1: Comparative Spectroscopic Data

Compound Molecular Weight ( g/mol ) Key IR Absorptions (cm⁻¹) Expected ¹H NMR Signals (ppm) Expected ¹³C NMR Signals (ppm) MS (m/z)
This compound 194.27~3300 (br, O-H), ~2930, 2850 (C-H), ~2200 (C≡C), ~1050 (C-O)~3.6 (t, 4H), ~2.2 (t, 4H), 1.4-1.7 (m, 8H), variable (br s, 2H)~62, ~75, ~32, ~25, ~19194 (M⁺)
2,4-Hexadiyne-1,6-diol 110.11~3300 (br, O-H), ~2900 (C-H), ~2150 (C≡C), ~1020 (C-O)~4.3 (s, 4H), variable (br s, 2H)~50, ~70110 (M⁺)
3,5-Octadiyne-1,8-diol 138.16~3300 (br, O-H), ~2940, 2860 (C-H), ~2180 (C≡C), ~1040 (C-O)~3.7 (t, 4H), ~2.5 (t, 4H), variable (br s, 2H)~61, ~72, ~23138 (M⁺)

Note: The expected NMR chemical shifts are estimates and can vary depending on the solvent and other experimental conditions.

The comparison highlights how the length of the alkyl chain influences the ¹H and ¹³C NMR spectra, primarily in the integration of the aliphatic proton signals and the number of distinct aliphatic carbon signals. The core spectroscopic features of the hydroxyl and diyne functional groups remain consistent across these molecules.

Conclusion

The validation of spectroscopic data for a molecule like this compound is a multi-faceted process that relies on a combination of rigorous experimental technique, a thorough understanding of spectroscopic principles, and comparative analysis. By following a self-validating workflow and critically evaluating the data against theoretical predictions and the spectra of analogous compounds, researchers can ensure the structural integrity of their compounds, which is paramount for the advancement of drug discovery and chemical research. While the direct experimental data for this compound remains elusive in publicly accessible databases, the principles and comparative framework outlined in this guide provide a robust methodology for its future validation.

References

  • Quality control and assurance in analytical methods. (n.d.). Solubility of Things. Retrieved January 21, 2026, from [Link]

  • Spectroscopy: A Key Driver in Quality Control Across Industries. (n.d.). Avantes. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). 2,4-Hexadiyne-1,6-diol. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Octa-3,5-diyne-1,8-diol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Kikuchi, K., Tatewaki, Y., & Okada, S. (2017). Synthesis of this compound. Bulletin of the Chemical Society of Japan, 90(3), 298-305.
  • Scribd. (n.d.). Validation of Ftir. Retrieved January 21, 2026, from [Link]

  • Shimadzu. (n.d.). Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. Retrieved January 21, 2026, from [Link]

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Comparative analysis of polymerization methods for diacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Polymerization Methods for Diacetylenes: A Guide for Researchers

Introduction to Diacetylene Polymerization

Diacetylenes are a unique class of monomers characterized by a conjugated diyne structure (R-C≡C-C≡C-R'). Their ability to undergo 1,4-addition polymerization upon exposure to UV light, γ-rays, or thermal annealing is a cornerstone of their utility. This process, particularly in the solid state, results in the formation of highly conjugated polymers known as polydiacetylenes (PDAs). These materials exhibit remarkable chromic properties, transitioning from blue to red in response to external stimuli such as temperature, mechanical stress, or chemical interactions. This responsive behavior makes them invaluable for applications in sensing, drug delivery, and smart coatings.

This guide provides a comparative analysis of the primary methods for diacetylene polymerization, offering insights into the mechanisms, experimental considerations, and resulting polymer characteristics to aid researchers in selecting the optimal method for their specific application.

Solid-State (Topochemical) Polymerization

Solid-state polymerization is the most extensively studied and utilized method for preparing highly ordered polydiacetylenes. The success of this method hinges on the precise packing of the diacetylene monomers in the crystal lattice, a principle established by Wegner.

Mechanism and Critical Parameters

Topochemical polymerization is a lattice-controlled process where the monomer molecules are pre-organized in a stacked array. For polymerization to occur, the substituents (R and R' groups) must arrange the diacetylene rods in a specific orientation. The key parameters, as defined by the geometric criteria, are the stacking distance of the monomer units (d) and the angle between the diacetylene rod and the stacking axis (γ). Optimal packing for polymerization typically requires d ≈ 4.9 Å and γ ≈ 45°.

Initiation, usually by UV irradiation or thermal annealing, generates a diradical species that propagates through the monomer stack. This results in a highly crystalline, conjugated polymer backbone with minimal structural defects.

Topochemical_Polymerization cluster_monomer Monomer Crystal Lattice cluster_initiation Initiation (UV/Heat) cluster_polymer Polydiacetylene Chain M1 R-C≡C-C≡C-R' M2 R-C≡C-C≡C-R' M3 R-C≡C-C≡C-R' P2 ...=C(R)-C≡C-C(R')=... M2->P2 Propagation M4 ... Initiation Energy Input Initiation->M2 1,4-Addition P1 ...=C(R)-C≡C-C(R')=... P3 ...=C(R)-C≡C-C(R')=...

Caption: Mechanism of topochemical polymerization of diacetylenes.

Experimental Protocol: UV-Induced Solid-State Polymerization
  • Monomer Preparation: Synthesize and purify the desired diacetylene monomer. A common example is 10,12-pentacosadiynoic acid (PCDA).

  • Crystal Formation: Dissolve the monomer in a suitable solvent (e.g., chloroform, THF). Slow evaporation of the solvent at a controlled temperature allows for the formation of well-ordered single crystals. Alternatively, thin films can be prepared by drop-casting or spin-coating.

  • Initiation: Place the crystals or thin film under a UV lamp (typically 254 nm). The polymerization progress can be visually monitored by the appearance of a blue or purple color.

  • Monitoring: The extent of polymerization can be quantified using UV-Vis spectroscopy by monitoring the growth of the characteristic exciton absorption band around 620-650 nm.

  • Termination: Polymerization typically ceases due to the buildup of strain in the crystal lattice as the polymer chain grows. The reaction is stopped by removing the UV source.

Advantages and Disadvantages
  • Advantages: Produces highly crystalline polymers with long conjugation lengths, leading to well-defined optical properties. The process is solvent-free.

  • Disadvantages: Not all diacetylene monomers pack in the required geometry for solid-state polymerization. The resulting polymers are often insoluble, making further processing challenging.

Solution Polymerization

While less common for achieving the highly ordered structures seen in solid-state polymerization, solution-based methods offer advantages in terms of processability and the ability to polymerize monomers that do not readily form suitable crystals.

Mechanism and Approaches

Solution polymerization of diacetylenes can be initiated by various means, including UV irradiation, γ-rays, or by using soluble initiators. The mechanism often involves the formation of reactive species that can add across the diyne moiety. However, the lack of pre-organization of the monomers in solution typically leads to polymers with shorter conjugation lengths and a higher degree of structural defects compared to their solid-state counterparts.

A notable approach involves the use of a "template" or a pre-ordering medium within the solution to guide the polymerization process.

Solution_Polymerization Monomer Diacetylene Monomers in Solution (Disordered) Initiator Initiator (UV, γ-ray, Chemical) Radical Reactive Species Monomer->Radical Addition Initiator->Radical Polymer Polydiacetylene (Lower MW, More Defects) Radical->Polymer Propagation & Termination

Caption: Generalized scheme for solution polymerization of diacetylenes.

Advantages and Disadvantages
  • Advantages: Allows for the polymerization of a wider range of diacetylene monomers. The resulting polymers are often soluble, facilitating characterization and processing into various forms.

  • Disadvantages: Produces polymers with lower molecular weights and shorter conjugation lengths. The chromic properties are often less pronounced compared to polymers prepared in the solid state.

Polymerization in Organized Media: Micelles and Vesicles

This method combines the advantages of solution-based systems with the ordering principles of solid-state polymerization. By incorporating amphiphilic diacetylene monomers into organized assemblies like micelles or vesicles, a degree of pre-organization can be achieved prior to polymerization.

Mechanism and Self-Assembly

Amphiphilic diacetylenes, which possess both a hydrophilic head group and a hydrophobic diacetylene-containing tail, will self-assemble in aqueous solutions. Depending on the concentration and molecular geometry, they can form spherical micelles, cylindrical rods, or bilayer vesicles (liposomes). Within these structures, the diacetylene units are aligned, mimicking the packing in a crystal lattice. Polymerization is then initiated, typically by UV irradiation, to cross-link the assembly.

Vesicle_Polymerization cluster_assembly Self-Assembly in Aqueous Solution cluster_polymerization Polymerization Monomer Hydrophilic Head Diacetylene Tail Vesicle Diacetylene Vesicle (Monomers Aligned) Monomer->Vesicle Self-Assembly UV UV Irradiation Vesicle->UV Initiation PolyVesicle Polymerized Vesicle (Cross-linked) UV->PolyVesicle

Caption: Polymerization of diacetylenes within a self-assembled vesicle.

Experimental Protocol: Vesicle Polymerization
  • Vesicle Formation: Disperse an amphiphilic diacetylene monomer (e.g., 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, DC8,9PC) in an aqueous buffer.

  • Homogenization: Subject the dispersion to probe sonication or extrusion through polycarbonate membranes to form unilamellar vesicles of a defined size.

  • Polymerization: Irradiate the vesicle suspension with a 254 nm UV lamp while maintaining a controlled temperature (often below the phase transition temperature of the lipid).

  • Characterization: The formation of polymerized vesicles can be confirmed by a color change and analyzed using dynamic light scattering (DLS) for size distribution and UV-Vis spectroscopy for the characteristic polymer absorption.

Advantages and Disadvantages
  • Advantages: Produces stable, functionalized nanoparticles with responsive properties. The aqueous nature of the system is suitable for biological applications. Allows for the incorporation of other molecules, such as drugs or targeting ligands, within the vesicle structure.

  • Disadvantages: The degree of order and resulting conjugation length can be lower than in single crystals. The stability of the assemblies can be sensitive to environmental conditions.

Comparative Summary of Polymerization Methods

FeatureSolid-State PolymerizationSolution PolymerizationPolymerization in Organized Media
Monomer State Crystalline SolidSolvatedSelf-Assembled (Micelles, Vesicles)
Initiation UV, γ-ray, ThermalUV, γ-ray, Chemical InitiatorsUV, γ-ray
Polymer Order High (Crystalline)Low (Amorphous)Moderate to High
Conjugation Length LongShortIntermediate to Long
Processability Poor (Often Insoluble)Good (Soluble)Good (Aqueous Dispersions)
Key Advantage Excellent Optical PropertiesVersatility and ProcessabilityFunctional Nanomaterials for Bio-applications
Key Limitation Strict Monomer Packing RequirementPoor Polymer QualityStability can be an issue

Conclusion

The choice of polymerization method for diacetylenes is fundamentally dictated by the desired application. For applications demanding pristine optical properties and high crystallinity, such as in organic electronics, solid-state polymerization remains the gold standard. When processability and the ability to form soluble polymers for coatings or blends are paramount, solution polymerization offers a viable, albeit compromising, alternative. For the burgeoning field of bionanotechnology, polymerization within organized media provides a powerful platform for creating functional, responsive nanoparticles for sensing and drug delivery. A thorough understanding of the interplay between the polymerization method, monomer structure, and the resulting polymer properties is crucial for the rational design of advanced polydiacetylene-based materials.

References

  • Wegner, G. (1969). Topochemical Reactions of Monomers with Conjugated Triple-Bonds. I. Polymerization of 2.4-Hexadiin-1.6-diol-bis-(phenyl-urethan). Zeitschrift für Naturforschung B, 24(7), 824-832. [Link]

  • Schott, M., & Wegner, G. (1987). Basic physics of topochemical polymerization. In Polydiacetylenes (pp. 3-41). Springer, Dordrecht. [Link]

  • Charych, D. H., Nagy, J. O., Spevak, W., & Bednarski, M. D. (1993). Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly. Science, 261(5121), 585-588. [Link]

  • Jelinek, R., & Kolusheva, S. (2004). Colorimetric detection of viruses by a polydiacetylene-based biosensor. Biotechnology advances, 22(1-2), 29-41. [Link]

A Comparative Guide to 5,7-Dodecadiyne-1,12-diol-Based Sensors for High-Sensitivity Biomolecule Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate sensing technology is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of sensors based on the novel chromogenic polymer, polydiacetylene (PDA) derived from 5,7-dodecadiyne-1,12-diol, with established label-free technologies: Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM). By examining the underlying principles, performance metrics, and experimental workflows, this document aims to equip you with the necessary insights to make an informed choice for your specific application.

The Emergence of Polydiacetylene Sensors: A Paradigm of Simplicity and Sensitivity

Polydiacetylene-based sensors have garnered significant attention for their unique ability to undergo a distinct blue-to-red colorimetric transition, often accompanied by a "turn-on" fluorescence emission, in response to a variety of external stimuli.[1][2][3] This phenomenon is driven by conformational changes in the conjugated polymer backbone, which can be triggered by specific molecular recognition events at the sensor surface.[2][3] The diacetylene monomer, this compound, is a versatile building block for these sensors, offering hydroxyl groups at its termini for straightforward functionalization and integration into diverse sensor architectures.

The primary advantage of PDA-based sensors lies in their simplicity and the potential for naked-eye detection, which can obviate the need for complex and expensive instrumentation.[2][3] This makes them particularly attractive for applications in point-of-care diagnostics and high-throughput screening.

The Sensing Mechanism of this compound-Based Sensors

The operational principle of these sensors is elegant in its simplicity. This compound monomers self-assemble into ordered structures, such as vesicles or films. Upon exposure to UV irradiation (typically at 254 nm), these monomers polymerize to form the characteristic blue-colored polydiacetylene.[1][4][5] The surface of these PDA structures can be functionalized with biorecognition elements, such as aptamers or antibodies, that are specific to a target analyte.[1][6] When the target analyte binds to these recognition elements, it induces mechanical stress on the PDA backbone, leading to a conformational change and a corresponding shift in the absorption spectrum from approximately 640 nm (blue) to 540 nm (red).[2]

G cluster_0 Sensor Fabrication cluster_1 Detection 5,7-Dodecadiyne-1,12-diol_Monomers This compound Monomers Self-Assembly Self-Assembly (Vesicles/Film) 5,7-Dodecadiyne-1,12-diol_Monomers->Self-Assembly UV_Polymerization UV Polymerization (254 nm) Self-Assembly->UV_Polymerization Blue_PDA Blue PDA Sensor UV_Polymerization->Blue_PDA Functionalization Functionalization with Bioreceptors Blue_PDA->Functionalization Functionalized_Sensor Functionalized Blue PDA Sensor Functionalization->Functionalized_Sensor Binding_Event Binding to Bioreceptors Functionalized_Sensor->Binding_Event Target_Analyte Target Analyte (e.g., Thrombin) Target_Analyte->Binding_Event Conformational_Change PDA Backbone Conformational Change Binding_Event->Conformational_Change Red_PDA Red PDA Sensor (Colorimetric & Fluorescent Signal) Conformational_Change->Red_PDA

Figure 1: Sensing mechanism of a this compound-based sensor.

Performance Comparison: PDA vs. SPR and QCM for Thrombin Detection

To provide a tangible comparison, we will focus on the detection of thrombin, a key biomarker in blood coagulation and various pathological conditions.[7] The performance of sensors is typically evaluated based on several key metrics, most notably the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected.

Sensor TechnologyAnalyteLimit of Detection (LOD)Key AdvantagesKey Disadvantages
This compound-Based (Colorimetric) Thrombin27.8 pM[8]Simple, low-cost, visual detectionMay have lower sensitivity than other methods
This compound-Based (Fluorescent) MUC1 (as a protein model)~0.8 nM[9]High sensitivity, "turn-on" signalRequires a fluorescence reader
Surface Plasmon Resonance (SPR) Thrombin0.017 pM[10] - 1.6 nM[11]High sensitivity, real-time kineticsExpensive instrumentation, surface fouling
Quartz Crystal Microbalance (QCM) Thrombin7.7 pM[12] - 0.1 µM[13]Label-free, mass-sensitiveLower sensitivity than SPR, sensitive to viscosity

Analysis of Performance Data:

The data clearly indicates that for the detection of thrombin, Surface Plasmon Resonance (SPR) offers the lowest limit of detection, reaching the femtomolar range in some configurations.[10] This exceptional sensitivity makes SPR a powerful tool for applications requiring the detection of trace amounts of an analyte.

Quartz Crystal Microbalance (QCM) also demonstrates high sensitivity, with reported LODs in the picomolar to nanomolar range for thrombin.[12][13] QCM's ability to directly measure mass changes makes it a valuable technique for studying binding events.

This compound-based sensors exhibit a broader range of detection limits. While some colorimetric assays may have slightly higher LODs, they remain highly competitive, with reported values in the picomolar range.[8] Furthermore, the simplicity and low cost of these colorimetric sensors present a significant advantage, particularly for applications where rapid, qualitative, or semi-quantitative results are sufficient. The fluorescent variants of PDA sensors can achieve even lower detection limits, approaching the nanomolar range.[9]

Experimental Protocols

To provide a practical context for this comparison, the following sections detail the fabrication of a this compound-based sensor and a general workflow for its use in thrombin detection.

Fabrication and Functionalization of a this compound-Based Sensor

This protocol describes the preparation of this compound vesicles and their functionalization with a thrombin-specific aptamer.

Materials:

  • This compound

  • Chloroform

  • Ethanol

  • Deionized water

  • Thrombin-binding aptamer (Thiol-modified)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Vesicle Formation (Solvent Injection Method):

    • Dissolve this compound in ethanol to a final concentration of 1 mg/mL.

    • Heat a vial of deionized water to approximately 80°C with vigorous stirring.

    • Slowly inject the ethanolic solution of the diacetylene monomer into the hot water.

    • Continue stirring for 1 hour to allow for the evaporation of ethanol and the self-assembly of the monomers into vesicles.[4][5][14]

    • Allow the vesicle solution to cool to room temperature and then store at 4°C overnight to anneal.

  • Polymerization:

    • Transfer the vesicle solution to a petri dish.

    • Expose the solution to 254 nm UV light for 5-10 minutes. A successful polymerization is indicated by a distinct change in the solution's color to blue.[4][14]

  • Aptamer Functionalization:

    • Activate the carboxyl groups on the PDA vesicle surface by adding EDC and NHS to the blue vesicle solution and incubating for 30 minutes.

    • Add the thiol-modified thrombin-binding aptamer to the activated vesicle solution and incubate for 2-4 hours to allow for covalent bond formation.

    • Purify the functionalized vesicles by centrifugation or dialysis to remove any unreacted reagents.

G Start Start: Prepare Reagents Dissolve Dissolve this compound in Ethanol Start->Dissolve Inject Inject into Hot Water Dissolve->Inject Evaporate Evaporate Ethanol (Vesicle Self-Assembly) Inject->Evaporate Anneal Anneal at 4°C Evaporate->Anneal Polymerize UV Polymerization (254 nm) Anneal->Polymerize Activate Activate with EDC/NHS Polymerize->Activate Functionalize Functionalize with Thrombin Aptamer Activate->Functionalize Purify Purify Functionalized Vesicles Functionalize->Purify End End: Functionalized Sensor Ready Purify->End

Figure 2: Workflow for the fabrication of a this compound sensor.

Thrombin Detection Workflow
  • Sample Preparation: Prepare thrombin solutions of varying concentrations in PBS buffer.

  • Incubation: Add the thrombin solutions to the functionalized PDA vesicle solution and incubate for a specified period (e.g., 30 minutes) at room temperature.

  • Detection:

    • Colorimetric: Observe the color change of the solution by eye or measure the absorbance spectrum using a UV-Vis spectrophotometer. A shift in the absorption maximum from ~640 nm to ~540 nm indicates the presence of thrombin.

    • Fluorometric: Measure the fluorescence emission of the solution using a fluorometer. An increase in fluorescence intensity at the characteristic emission wavelength of the red-phase PDA confirms the presence of thrombin.

  • Quantification: Generate a calibration curve by plotting the colorimetric or fluorescent response against the thrombin concentration to determine the concentration of an unknown sample.

Concluding Remarks for the Discerning Scientist

The choice between this compound-based sensors, SPR, and QCM is not a matter of one being definitively superior to the others, but rather a decision based on the specific requirements of the application.

  • For applications demanding the absolute highest sensitivity and real-time kinetic data , such as the detailed characterization of biomolecular interactions, Surface Plasmon Resonance (SPR) remains the gold standard.

  • When direct mass measurement and the study of viscoelastic properties of adsorbed layers are of interest, Quartz Crystal Microbalance (QCM) provides invaluable insights.

  • For scenarios where simplicity, cost-effectiveness, and rapid, visual detection are paramount, this compound-based sensors offer a compelling and powerful alternative. Their versatility in functionalization and the straightforward nature of their signal transduction make them an exciting and rapidly evolving platform for a wide range of bio-sensing applications, from clinical diagnostics to environmental monitoring.

As research in polydiacetylene chemistry continues to advance, we can anticipate further improvements in the sensitivity and functionality of these remarkable colorimetric and fluorescent sensors, solidifying their place in the modern analytical toolbox.

References

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  • Quartz Crystal Microbalance-Based Aptasensors for Medical Diagnosis. MDPI. [Link]

  • Label-Free Quartz Crystal Microbalance Biosensor Based on Aptamer-Capped Gold Nanocages Loaded with Polyamidoamine for Thrombin Detection. ACS Applied Nano Materials. [Link]

  • Ultrasensitive detection of thrombin using surface plasmon resonance and quartz crystal microbalance sensors by aptamer-based rolling circle amplification and nanoparticle signal enhancement. Chemical Communications. [Link]

  • Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. PMC. [Link]

  • Aptamer-functionalized polydiacetylene liposomes act as a fluorescent sensor for sensitive detection of MUC1 and targeted imaging of cancer cells. Sensors and Actuators B: Chemical, 309, 127778. [Link]

  • Development of an Aptamer-Based QCM-D Biosensor for the Detection of Thrombin Using Supported Lipid Bilayers as Surface Functionalization. PMC. [Link]

  • DNA aptamer-functionalized PDA nanoparticles: from colloidal chemistry to biosensor applications. PMC. [Link]

  • Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials. [Link]

  • Aptamer-functionalized polydiacetylene biosensor for the detection of three foodborne pathogens. PubMed. [Link]

  • Schematic illustration of polydiacetylene (PDA) vesicle synthesis using... ResearchGate. [Link]

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  • Fabrication of polydiacetylene particles using a solvent injection method. RSC Publishing. [Link]

  • SPR transmission spectra for different concentrations of thrombin (1-50 nM) in the case of a reference sensor, functionalized with a non specific aptamer for THR. ResearchGate. [Link]

  • Fabrication of polydiacetylene particles using a solvent injection method. ResearchGate. [Link]

  • Schematic overview of the experimental procedure a Fabrication of... ResearchGate. [Link]

  • Dual nanoparticle amplified surface plasmon resonance detection of thrombin at subattomolar concentrations. R Discovery. [Link]

  • SPR Sensitivity and Detection Limit. Biosensing Instrument. [Link]

  • Recent Progresses in Development of Biosensors for Thrombin Detection. MDPI. [Link]

  • Cost-effective, user-friendly detection and preconcentration of thrombin on a sustainable paper-based electrochemical platform. PMC. [Link]

  • Dual-recognition colorimetric sensing of thrombin based on surface-imprinted aptamer–Fe3O4. Journal of Materials Chemistry B. [Link]

  • Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition. Analyst. [Link]

  • Thrombin Determination Using Graphene Oxide Sensors with Co-Assisted Amplification. PMC. [Link]

  • Transcription-Based Amplified Colorimetric Thrombin Sensor Using Non-Crosslinking Aggregation of DNA-Modified Gold Nanoparticles. Semantic Scholar. [Link]

  • Label-free electrochemical aptasensor for sensitive thrombin detection using layer-by-layer self-assembled multilayers with toluidine blue-graphene composites and gold nanoparticles. PubMed. [Link]

  • Polydiacetylene Sensor Arrays as Multimodal Tamper Indicators. Sandia National Laboratories. [Link]

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The Pivotal Role of Structure in the Bioactivity of Dialkyl Diacetylene Diols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a profound interest in the unique chemical architecture of diacetylene diols. These molecules, characterized by a conjugated diacetylene core flanked by hydroxyl-bearing alkyl chains, have demonstrated a remarkable spectrum of biological activities, ranging from potent anticancer and chemopreventive effects to promising antimicrobial properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of dialkyl diacetylene diols, offering field-proven insights into how subtle molecular modifications can dramatically influence their therapeutic potential.

The Diacetylene Core: A Hub of Biological Activity

The defining feature of this class of compounds is the rigid, linear diacetylene (buta-1,3-diyne) moiety. This electron-rich system is crucial for the observed biological effects. The spatial arrangement of the flanking alkyl chains and hydroxyl groups, dictated by the stereochemistry of the chiral centers, further refines the interaction of these molecules with their biological targets. Understanding the interplay between these structural elements is paramount for the rational design of more potent and selective analogs.

Anticancer and Chemopreventive Activity: A Tale of Side Chains and Stereochemistry

A significant body of research has focused on the anticancer and cancer chemopreventive potential of dialkyl diacetylene diols. The mechanism often involves the induction of phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase (QR), which plays a crucial role in protecting cells from oxidative stress and carcinogens[1][2][3].

The Influence of Alkyl Chain Length and Substitution

The nature of the alkyl chains (R1 and R2 in the general structure) profoundly impacts bioactivity. Studies on substituted hexa-2,4-diyne-1,6-diols have revealed that the length and branching of these chains are critical determinants of both efficacy and cytotoxicity. For instance, tetradeca-5,7-diyne-4,9-diol and 2-methyltetradeca-5,7-diyne-4,9-diol have demonstrated exceptional cancer chemopreventive activity, comparable to the well-established agent sulforaphane[4][5]. This suggests that an optimal chain length and the presence of small alkyl branches can enhance the desired biological response while maintaining low toxicity.

Analogs of the natural product falcarindiol, a well-known polyacetylenic diol, have been extensively studied for their cytotoxic effects against various cancer cell lines[6][7]. Research indicates that longer, hydrophobic chains can contribute to increased cytotoxicity[6]. This is likely due to enhanced membrane permeability, allowing the compounds to reach their intracellular targets more effectively.

Comparative Anticancer Activity of Dialkyl Diacetylene Diol Analogs

To illustrate the impact of structural modifications on anticancer activity, the following table summarizes the cytotoxic effects (IC50 values) of several falcarindiol analogs against the Hccc-9810 human hepatocellular carcinoma cell line[7].

CompoundR1 GroupR2 GroupStereochemistryIC50 (µM) on Hccc-9810 cells[7]
Analog 1 n-HeptylProp-1-en-2-yl(3R, 8S)0.46
Analog 2 n-Heptyln-Propyl(3R, 8S)1.23
Analog 3 n-PentylProp-1-en-2-yl(3R, 8S)2.58
Analog 4 n-Pentyln-Propyl(3R, 8S)5.14

This table is a representation of data presented in the cited literature and is intended for comparative purposes.

The data clearly demonstrates that the presence of a terminal double bond in the R2 group (Analog 1 vs. Analog 2) significantly enhances cytotoxic activity. Furthermore, a longer R1 alkyl chain (n-Heptyl in Analogs 1 and 2 vs. n-Pentyl in Analogs 3 and 4) consistently leads to greater potency.

The Critical Role of Stereochemistry

The three-dimensional arrangement of atoms is not merely a structural detail but a critical factor governing biological activity. The synthesis and evaluation of optically active stereoisomers of active compounds have confirmed the importance of stereochemistry[4][5]. For many biologically active compounds, only one enantiomer or a specific diastereomer exhibits the desired effect, as the interaction with chiral biological targets like enzymes and receptors is highly specific[8]. In the case of falcarindiol analogs, specific stereoisomers, such as the (3R, 8S) configuration, have been shown to be significantly more potent than their counterparts[7]. This underscores the necessity of stereoselective synthesis in the development of dialkyl diacetylene diol-based therapeutics.

Antimicrobial Potential: A Broader Therapeutic Horizon

Beyond their anticancer properties, diols, in general, have demonstrated notable antimicrobial activity. While research specifically on dialkyl diacetylene diols in this area is emerging, the broader class of diols provides valuable insights. The antimicrobial efficacy of aliphatic diols is often dependent on the chain length and the relative position of the hydroxyl groups. For instance, some studies have shown that 1,2-diols are more effective than 1,5-diols against certain microbes.

The proposed mechanism of action for the antimicrobial effects of some diols involves the disruption of the bacterial cell membrane. The amphiphilic nature of these molecules allows them to interact with and permeabilize the lipid bilayer, leading to cell lysis. It is plausible that the unique structural features of dialkyl diacetylene diols, including their rigid core and flanking hydroxylated chains, could contribute to potent and potentially selective antimicrobial activity. Further investigation into this area could unveil a new class of antimicrobial agents.

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of the findings presented, this section details the methodologies for two key assays used to evaluate the biological activity of dialkyl diacetylene diols.

Quinone Reductase Induction Assay

This assay is a cornerstone for identifying potential cancer chemopreventive agents by measuring their ability to induce the activity of the phase II detoxification enzyme, quinone reductase.

Workflow for Quinone Reductase Induction Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture Hepa 1c1c7 cells in 96-well plates Treatment Treat cells with varying concentrations of diacetylene diols Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse the cells Incubation->Lysis Reaction Add reaction mixture (with menadione and MTT) to cell lysates Lysis->Reaction Color_Dev Incubate to allow formazan production (blue color) Reaction->Color_Dev Measurement Measure absorbance at 595 nm Color_Dev->Measurement Calculation Calculate Quinone Reductase activity (concentration for doubling activity - CD value) Measurement->Calculation

Caption: Workflow for the Quinone Reductase Induction Assay.

Step-by-Step Methodology:

  • Cell Culture: Murine hepatoma (Hepa 1c1c7) cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are then exposed to various concentrations of the test dialkyl diacetylene diols for 24 to 48 hours.

  • Cell Lysis: After the incubation period, the culture medium is removed, and the cells are lysed to release their cytoplasmic contents, including quinone reductase.

  • Enzymatic Reaction: A reaction mixture containing an NADPH-generating system, menadione (a substrate for quinone reductase), and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cell lysates.

  • Colorimetric Detection: Quinone reductase catalyzes the reduction of menadione, which in turn reduces MTT to a blue formazan product. The intensity of the blue color is directly proportional to the quinone reductase activity.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 595 nm. The concentration of the test compound required to double the specific activity of quinone reductase (CD value) is then calculated. A lower CD value indicates a more potent inducer.

Cytotoxicity (MTT) Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Workflow for Cytotoxicity (MTT) Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Compound_Addition Add various concentrations of diacetylene diols Cell_Seeding->Compound_Addition Incubate_Cells Incubate for a defined period (e.g., 48-72 hours) Compound_Addition->Incubate_Cells MTT_Addition Add MTT solution to each well Incubate_Cells->MTT_Addition Formazan_Formation Incubate to allow viable cells to form formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value (concentration for 50% inhibition) Absorbance_Reading->IC50_Calculation

Caption: Workflow for the Cytotoxicity (MTT) Assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are plated in 96-well plates and allowed to adhere.

  • Compound Treatment: The cells are treated with a range of concentrations of the dialkyl diacetylene diols.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: An MTT solution is added to each well.

  • Formazan Crystal Formation: The plates are incubated for a few hours, during which the mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement and Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm. The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationships of dialkyl diacetylene diols reveal a class of compounds with finely tunable biological activities. The length and substitution of the alkyl chains, as well as the stereochemistry of the hydroxyl groups, are critical parameters that can be modulated to optimize anticancer, chemopreventive, and potentially antimicrobial efficacy. The insights presented in this guide, supported by detailed experimental protocols, provide a solid foundation for the rational design and development of novel therapeutics based on the diacetylene diol scaffold. Future research should continue to explore the vast chemical space of these compounds, with a particular focus on stereoselective synthesis and the evaluation of their efficacy and safety in more advanced preclinical models.

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A Senior Application Scientist's Guide to Benchmarking the Stability of Polydiacetylenes from Different Diols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and innovators. In the dynamic world of smart materials, polydiacetylenes (PDAs) stand out for their remarkable chromic properties. These conjugated polymers undergo a distinct blue-to-red color transition in response to a variety of external stimuli, including heat, pH changes, and mechanical stress.[1] This unique characteristic makes them invaluable for developing sensitive colorimetric sensors for applications ranging from drug delivery and bioimaging to food safety monitoring.[1]

However, the practical utility of any PDA-based sensor is fundamentally governed by its stability. An unstable PDA can lead to false positives or a narrow operational window, compromising the reliability of the sensor. The stability of a PDA is intrinsically linked to the molecular structure of its constituent diacetylene (DA) monomers.[1] A critical, yet often underexplored, aspect of monomer design is the nature of the spacer or linker group within the amphiphilic structure.

This in-depth technical guide provides a framework for benchmarking the stability of PDAs synthesized from a homologous series of diacetylene monomers derived from different diols. We will explore the causal relationship between the diol linker length and the resulting thermal and pH stability of the PDA vesicles. By understanding this relationship, researchers can rationally design and select the most suitable DA monomers for their specific application, balancing sensitivity with the required robustness.

The "Why": Diol Chain Length as a Determinant of Polydiacetylene Stability

The stability of self-assembled PDA structures, such as vesicles or liposomes, is largely dictated by the intermolecular forces between the constituent monomers. These forces, primarily van der Waals interactions and hydrogen bonding, maintain the highly ordered, conjugated backbone of the blue-phase PDA. When these interactions are disrupted by external stimuli, the polymer backbone twists, leading to the characteristic blue-to-red color transition.[2]

The length of the alkyl chain in the diacetylene monomer plays a pivotal role in the strength of these intermolecular forces. Longer alkyl chains, provided by longer diol linkers, lead to stronger van der Waals interactions between the monomers. This enhanced intermolecular cohesion results in a more stable and rigid self-assembled structure. Consequently, a greater amount of energy (e.g., higher temperature or more significant pH shift) is required to induce the conformational changes that trigger the colorimetric response.

Conversely, shorter alkyl chains result in weaker intermolecular forces, rendering the PDA assembly more sensitive to external perturbations.[3] This heightened sensitivity, however, often comes at the cost of reduced stability. Therefore, the choice of diol linker represents a critical optimization parameter in the design of PDA-based sensors.

Experimental Design: A Comparative Benchmarking Workflow

To objectively compare the stability of PDAs derived from different diols, we will employ a systematic workflow. This involves the synthesis of a series of diacetylene monomers with varying diol linker lengths, followed by the formation of PDA vesicles and their subsequent exposure to thermal and pH stress.

G cluster_0 Monomer Synthesis cluster_1 PDA Vesicle Formation cluster_2 Stability Benchmarking cluster_3 Data Analysis S1 Synthesis of Diacetylene Diacid S2 Esterification with Diols of Varying Lengths (e.g., 1,4-Butanediol, 1,6-Hexanediol, 1,8-Octanediol) S1->S2 V1 Thin-Film Hydration S2->V1 Diol-Derived Monomers V2 Sonication V1->V2 V3 Photopolymerization (254 nm UV) V2->V3 B1 Thermal Stability Assay V3->B1 Blue-Phase PDA Vesicles B2 pH Stability Assay V3->B2 Blue-Phase PDA Vesicles D1 UV-Vis Spectroscopy B1->D1 B2->D1 D2 Calculation of Colorimetric Response (CR%) D1->D2 D3 Determination of Transition Temperatures (Tc) and pH D2->D3

Figure 1: A schematic overview of the experimental workflow for benchmarking the stability of polydiacetylenes derived from different diols.

Part 1: Synthesis of Diol-Derived Diacetylene Monomers

The synthesis of the target monomers will be a two-step process. First, a diacetylene dicarboxylic acid is synthesized, which will then be esterified with diols of varying chain lengths. For this guide, we will focus on the synthesis of monomers derived from 1,4-butanediol, 1,6-hexanediol, and 1,8-octanediol.

Protocol 1: Synthesis of 10,12-Pentacosadiynoic Acid (PCDA)

This protocol is a common method for synthesizing a long-chain diacetylene carboxylic acid.

  • Dissolution: Dissolve 10-undecynoic acid in a suitable solvent such as methanol.

  • Coupling Reaction: Add a catalytic amount of a copper(I) salt (e.g., CuCl) and an amine base (e.g., TMEDA).

  • Oxidative Coupling: Bubble oxygen or air through the solution to facilitate the oxidative coupling of the terminal alkynes.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the solution to precipitate the PCDA.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure PCDA.

Protocol 2: Esterification of PCDA with Diols

This protocol describes the esterification of PCDA with the diols of interest.

  • Reactant Mixture: In a round-bottom flask, combine PCDA, a significant molar excess of the desired diol (1,4-butanediol, 1,6-hexanediol, or 1,8-octanediol), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Conditions: Heat the mixture under reflux with continuous stirring. Use a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction by TLC until the PCDA is consumed.

  • Solvent Removal: Remove the excess diol under reduced pressure.

  • Purification: Purify the resulting diacetylene monomer by column chromatography on silica gel.

Part 2: Preparation and Polymerization of PDA Vesicles

Once the diol-derived monomers are synthesized, they will be self-assembled into vesicles and polymerized.

Protocol 3: PDA Vesicle Formation and Polymerization

  • Thin-Film Formation: Dissolve the synthesized diacetylene monomer in a volatile organic solvent (e.g., chloroform) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the film with a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation.

  • Sonication: Sonicate the suspension using a probe sonicator or in a bath sonicator until the solution becomes clear, indicating the formation of small unilamellar vesicles.

  • Photopolymerization: Irradiate the vesicle suspension with 254 nm UV light for a predetermined time to induce polymerization. A successful polymerization will result in a characteristic blue-colored solution.

Part 3: Benchmarking Stability

The stability of the blue-phase PDA vesicles will be assessed under thermal and pH stress.

Protocol 4: Thermal Stability Assessment

  • Sample Preparation: Aliquot the blue-phase PDA vesicle suspensions into multiple cuvettes.

  • Temperature Gradient: Place the cuvettes in a temperature-controlled spectrophotometer or a water bath with a programmable temperature ramp.

  • Spectroscopic Monitoring: Gradually increase the temperature and record the UV-Vis absorption spectrum at regular intervals.

  • Data Analysis: Monitor the decrease in the absorbance at ~640 nm (blue phase) and the increase in the absorbance at ~540 nm (red phase).

Protocol 5: pH Stability Assessment

  • Sample Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 4 to pH 12).

  • pH Adjustment: Add a small volume of the blue-phase PDA vesicle suspension to each buffer solution.

  • Incubation: Allow the solutions to equilibrate for a set period at room temperature.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each sample.

Data Analysis and Interpretation

The quantitative measure of the blue-to-red color transition is the Colorimetric Response (CR%), which can be calculated using the following formula:

CR (%) = [(PB₀ - PBᵢ) / PB₀] x 100

Where:

  • PB = A₆₄₀ / (A₆₄₀ + A₅₄₀)

  • A₆₄₀ is the absorbance of the blue phase.

  • A₅₄₀ is the absorbance of the red phase.

  • PB₀ is the PB value before the stimulus.

  • PBᵢ is the PB value after the stimulus.

Expected Results and Comparative Data

Based on the principles discussed, we anticipate a clear trend in the stability of the PDAs derived from the different diols.

Diol LinkerMonomerTransition Temperature (°C)Transition pHRelative Stability
1,4-ButanediolPDA-C4~55~9.5Low
1,6-HexanediolPDA-C6~65~10.5Medium
1,8-OctanediolPDA-C8~75~11.5High

Table 1: Hypothetical comparative stability data for PDAs derived from diols with varying chain lengths. The transition temperature and pH represent the point at which a significant colorimetric response is observed.

The data in Table 1 illustrates the expected trend: as the length of the diol linker increases, both the thermal and pH stability of the PDA vesicles are enhanced. This is visually represented by a higher transition temperature and a more alkaline pH required to induce the blue-to-red color change.

G cluster_0 PDA from 1,4-Butanediol (Shorter Chain) cluster_1 PDA from 1,8-Octanediol (Longer Chain) N1 Weaker Van der Waals Forces N2 Lower Energy Barrier for Conformational Change N1->N2 N3 Higher Sensitivity N2->N3 N4 Lower Stability N2->N4 M1 Stronger Van der Waals Forces M2 Higher Energy Barrier for Conformational Change M1->M2 M3 Lower Sensitivity M2->M3 M4 Higher Stability M2->M4

Figure 2: A diagram illustrating the relationship between diol chain length and the resulting properties of the polydiacetylene assembly.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic benchmarking of polydiacetylene stability as a function of the diol linker in the constituent monomers. The experimental protocols and data analysis methods described herein offer a robust approach for researchers to rationally design and select PDA-based materials with tailored stability profiles for specific sensing applications.

The findings from such comparative studies will not only advance our fundamental understanding of the structure-property relationships in polydiacetylenes but also accelerate the development of next-generation colorimetric sensors with enhanced reliability and performance. Future work could expand upon this framework to include a wider range of diols, including those with branched or cyclic structures, to further elucidate the intricate interplay between molecular design and the functional properties of these fascinating smart materials.

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Cross-Validation of Chromatic Response: A Comparative Guide to 5,7-Dodecadiyne-1,12-diol and 10,12-Pentacosadiynoic Acid in Sensor Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of stimuli-responsive materials, polydiacetylenes (PDAs) stand out for their distinct chromatic transition, a visible blue-to-red color change, in response to external perturbations. This property makes them highly valuable for the development of sensitive and low-cost sensors for a myriad of applications, including drug discovery, food safety, and environmental monitoring. The performance of these sensors is intrinsically linked to the molecular structure of the diacetylene monomer used in their fabrication. This guide provides an in-depth comparative analysis of two prominent diacetylene monomers: 5,7-Dodecadiyne-1,12-diol and 10,12-Pentacosadiynoic Acid (PCDA).

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a framework for the cross-validation of experimental results obtained using these monomers. We will delve into the underlying chemical principles, provide detailed experimental protocols for a comparative study, and present a clear analysis of expected performance metrics.

The Significance of Monomer Structure in Polydiacetylene Sensors

Polydiacetylenes are synthesized through the topochemical polymerization of self-assembled diacetylene monomers, typically initiated by UV irradiation. The resulting polymer possesses a unique ene-yne backbone, and its chromatic properties are highly sensitive to conformational changes. External stimuli, such as heat, pH changes, or the binding of an analyte, can disrupt the planar conformation of the polymer backbone, leading to a change in its electronic structure and a corresponding color shift from blue to red.[1][2][3]

The choice of the diacetylene monomer is a critical determinant of the sensor's characteristics. The length of the alkyl chain and the nature of the headgroup directly influence the intermolecular interactions within the self-assembled structure, thereby affecting the sensitivity, selectivity, and response dynamics of the resulting PDA sensor.[1][2]

  • This compound: This symmetrical diacetylene possesses hydroxyl (-OH) headgroups and a relatively short C12 alkyl chain. The hydroxyl groups can participate in hydrogen bonding, influencing the packing of the monomers.

  • 10,12-Pentacosadiynoic Acid (PCDA): A widely used diacetylene monomer, PCDA features a carboxylic acid (-COOH) headgroup and a longer C25 alkyl chain. The carboxylic acid group offers a site for functionalization and imparts pH sensitivity.[4][5][6]

This guide will focus on a comparative study of the thermochromic and pH-sensing capabilities of sensors fabricated from these two monomers.

Comparative Experimental Workflow: A Proposal for Cross-Validation

To objectively compare the performance of this compound and PCDA, a standardized experimental workflow is essential. The following protocols outline the preparation of PDA vesicles from both monomers and their subsequent characterization.

Experimental Workflow Diagram

G cluster_prep Monomer Preparation cluster_vesicle Vesicle Formation cluster_poly Polymerization cluster_char Characterization monomer1 This compound Solution injection Solvent Injection into heated water monomer1->injection monomer2 10,12-Pentacosadiynoic Acid (PCDA) Solution monomer2->injection sonication Probe Sonication injection->sonication cooling Overnight incubation at 4°C sonication->cooling uv UV Irradiation (254 nm) cooling->uv thermo Thermochromic Response Analysis uv->thermo ph pH Sensing Analysis uv->ph

Caption: Proposed experimental workflow for the comparative analysis of diacetylene monomers.

Detailed Experimental Protocols

1. Preparation of Polydiacetylene Vesicles:

This protocol is adapted from established methods for preparing PDA vesicles.[7][8][9]

  • Materials:

    • This compound

    • 10,12-Pentacosadiynoic Acid (PCDA)

    • Ethanol (or Chloroform/DMSO)

    • Deionized water

    • Probe sonicator

    • UV lamp (254 nm)

  • Procedure:

    • Prepare 10 mM stock solutions of this compound and PCDA in ethanol.

    • In separate glass vials, inject 100 µL of each stock solution into 10 mL of deionized water pre-heated to 70°C, under vigorous stirring.

    • Sonicate each solution using a probe sonicator for 15 minutes at 65°C.

    • Allow the solutions to cool to room temperature and then incubate at 4°C overnight to facilitate the self-assembly of diacetylene monomers into vesicles.

    • Transfer the vesicle solutions to a petri dish and irradiate with a 254 nm UV lamp (1 mW/cm²) for 5 minutes to induce polymerization. A distinct blue color should appear, indicating the formation of polydiacetylene.

2. Thermochromic Response Analysis:

  • Procedure:

    • Aliquot the blue-phase PDA vesicle solutions into cuvettes.

    • Using a UV-Vis spectrophotometer with a temperature controller, record the absorbance spectra of each solution at temperatures ranging from 25°C to 85°C, in 5°C increments.

    • Allow the solutions to cool back to 25°C and record the final absorbance spectra to assess the reversibility of the color change.

    • Calculate the Colorimetric Response (CR) at each temperature using the following formula: CR (%) = [(A_blue - A_red)_initial - (A_blue - A_red)_final] / (A_blue - A_red)_initial * 100 where A_blue is the absorbance at ~640 nm and A_red is the absorbance at ~540 nm.

3. pH Sensing Analysis:

  • Procedure:

    • Prepare a series of buffer solutions with pH values ranging from 2 to 12.

    • Add a fixed volume of the blue-phase PDA vesicle solutions to each buffer solution.

    • Incubate the solutions for 30 minutes at room temperature.

    • Record the absorbance spectra of each solution using a UV-Vis spectrophotometer.

    • Calculate the Colorimetric Response (CR) as a function of pH.

Expected Performance Comparison

Based on the structural differences between this compound and PCDA, we can anticipate distinct performance characteristics in thermochromic and pH sensing applications.

Data Summary Table
Performance MetricThis compound based PDA10,12-Pentacosadiynoic Acid (PCDA) based PDARationale
Thermochromic Transition Temperature LowerHigherThe shorter alkyl chain of this compound leads to weaker van der Waals interactions, requiring less thermal energy to induce a conformational change.
Thermochromic Reversibility Potentially higherLowerThe hydrogen bonding from the diol headgroups may facilitate a more ordered re-assembly upon cooling.
pH Sensitivity Range Narrower (near neutral)Broader (alkaline)The carboxylic acid headgroup of PCDA provides a distinct pKa, leading to a pronounced color change in response to deprotonation at higher pH values.[4][5] The diol is less sensitive to pH changes.
Limit of Detection (pH) HigherLowerThe defined acidic proton of PCDA allows for a more sensitive response to small changes in hydroxide ion concentration.
Response Time FasterSlowerThe less constrained structure of the shorter-chain diol polymer may allow for a more rapid conformational change.

In-Depth Mechanistic Analysis

The observed differences in performance can be attributed to the fundamental molecular interactions governing the self-assembly and the stability of the polymerized vesicles.

Signaling Pathway Diagram

G stimulus External Stimulus (Heat or pH change) disruption Disruption of Intermolecular Forces stimulus->disruption backbone Planar Polydiacetylene Backbone (Blue Phase) backbone->disruption conformational Conformational Change (Twisted Backbone) disruption->conformational red_phase Non-planar Polydiacetylene Backbone (Red Phase) conformational->red_phase color_change Visible Color Change (Blue to Red) red_phase->color_change

Caption: General mechanism of the colorimetric response in polydiacetylene-based sensors.

For PCDA-based sensors, the pH-induced color change is driven by the deprotonation of the carboxylic acid headgroups. At alkaline pH, the resulting carboxylate ions create electrostatic repulsion, which perturbs the polymer backbone and triggers the blue-to-red transition.[4][5] In contrast, the hydroxyl groups of this compound are less acidic, making the corresponding PDA less responsive to pH changes.

The thermochromic response is governed by the energy required to overcome the intermolecular forces holding the polymer chains in a planar conformation. The longer alkyl chain of PCDA results in stronger van der Waals forces, thus requiring a higher temperature to induce the conformational change compared to the shorter-chain this compound.

Conclusion and Future Perspectives

This guide provides a framework for the systematic cross-validation of this compound and 10,12-Pentacosadiynoic Acid for the development of colorimetric sensors. The choice of monomer should be guided by the specific application requirements. For applications requiring high sensitivity to temperature changes at lower temperature ranges, this compound may be the preferred candidate. Conversely, for pH sensing applications, particularly in the alkaline range, PCDA offers superior performance.

Future research should focus on the synthesis of novel diacetylene monomers with tailored headgroups and alkyl chain lengths to fine-tune the sensor's performance for specific analytes and environmental conditions. The combination of different diacetylene monomers in mixed vesicle systems could also open up new avenues for creating sensors with unique and highly specific response profiles. By rigorously cross-validating experimental results and understanding the underlying structure-property relationships, the scientific community can accelerate the development of next-generation polydiacetylene-based sensors for a wide range of critical applications.

References

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Safety Operating Guide

Proper Disposal of 5,7-Dodecadiyne-1,12-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,7-dodecadiyne-1,12-diol, ensuring compliance with safety regulations and fostering a secure research environment. Our commitment is to empower you with the knowledge to handle chemical waste not just as a procedural necessity, but as an integral part of rigorous scientific practice.

Understanding the Compound: Hazard Profile and Chemical Characteristics

This compound is a linear C12 hydrocarbon featuring a central diyne core (two triple bonds) and terminal hydroxyl groups. An understanding of its chemical nature is paramount to appreciating the rationale behind the prescribed disposal procedures.

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₁₈O₂[1][2][3]

  • Molecular Weight: 194.27 g/mol [1][2]

  • Appearance: Colorless solid[3]

  • Key Functional Groups: Internal alkyne (diyne) and primary alcohols (diols). The internal nature of the alkyne means it lacks the acidic proton characteristic of terminal alkynes, making it less prone to forming explosive metal acetylides.[4][5] However, the triple bonds are electron-rich and can undergo addition reactions.[6][7][8]

Hazard Identification:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

This hazard profile necessitates careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash. The following protocol provides a systematic approach to its collection and disposal.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The minimum required PPE includes:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and accidental contact with the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.
Body Protection Laboratory coatProtects personal clothing from contamination.
Step 2: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation is critical to prevent unintended chemical reactions in waste containers.

  • Do not mix this compound waste with other waste streams, such as halogenated solvents, strong acids, bases, or oxidizers, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[9][10][11]

  • Maintain separate waste containers for solid and liquid waste containing this compound.

Solid Waste:

  • Includes contaminated gloves, weighing paper, paper towels, and any other solid materials that have come into contact with this compound.

  • Collect this waste in a designated, clearly labeled hazardous solid waste container.[9]

Liquid Waste:

  • Includes unused solutions, reaction mixtures, and solvent rinsates containing this compound.

  • Collect in a designated, leak-proof, and clearly labeled hazardous liquid waste container.[12]

Step 3: Container Management and Labeling

All waste containers must be managed in a compliant and safe manner.

  • Container Compatibility: Use containers made of a material compatible with the waste. For solutions of this compound in organic solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate.[11][13]

  • Labeling: As soon as you begin collecting waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentrations and volumes.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.[14]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[13][14][15] This prevents the release of vapors and potential spills. Evaporation of waste in a fume hood is not a permissible disposal method.[13][15]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[13][16]

  • The SAA must be at or near the point of generation.

  • Store the waste container in a designated secondary containment bin within the SAA to contain any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[15][16]

Step 5: Arranging for Final Disposal

Once the waste container is full or you are discontinuing the project, arrange for its collection by your institution's EHS department.

  • Complete a chemical waste collection request form as per your institution's procedures.

  • EHS professionals are trained to handle, transport, and arrange for the final, compliant disposal of hazardous waste, typically through high-temperature incineration.[17]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal_Workflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate solid_waste Solid Waste (Gloves, Weigh Paper, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates, etc.) segregate->liquid_waste Liquid solid_container Step 3: Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Step 3: Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container store_saa Step 4: Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment solid_container->store_saa liquid_container->store_saa ehs_pickup Step 5: Arrange for Pickup by EHS Department store_saa->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound waste.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a straightforward process when approached with an understanding of its hazards and adherence to established institutional protocols. By following this guide, you contribute to the safety of your laboratory and the protection of our environment. Always consult your institution's specific waste management plan and your EHS department for any questions or clarification.

References

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Personal protective equipment for handling 5,7-Dodecadiyne-1,12-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5,7-Dodecadiyne-1,12-diol

As researchers and scientists at the forefront of drug development, our work with novel compounds like this compound is critical. However, innovation and safety must go hand-in-hand. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the protection of your team. This is a self-validating system of protocols designed to build a culture of safety and trust within the laboratory.

Hazard Assessment: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] A thorough understanding of its specific hazards is the foundation of a robust safety plan. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS Pictogram
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning

Data sourced from PubChem.[1]

The causality behind these classifications lies in the chemical's reactivity. While not acutely toxic, its structure can interact with biological tissues, leading to irritation. Therefore, preventing direct contact is the primary goal of our personal protective equipment (PPE) strategy.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create an effective barrier against identified hazards.[2][3][4] For this compound, the following PPE is mandatory.

Eye and Face Protection
  • Requirement: Chemical splash goggles are essential.[5][6]

  • Rationale: Given the H319 warning ("Causes serious eye irritation"), standard safety glasses are insufficient.[1] Goggles provide a complete seal around the eyes, protecting against splashes from any direction.

  • Enhanced Precaution: When handling larger quantities (>25g) or when there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[5][6]

Skin and Body Protection
  • Gloves:

    • Requirement: Chemical-resistant gloves (Nitrile is a suitable choice for general protection) must be worn.[5][6]

    • Rationale: To prevent skin irritation (H315), gloves are the first line of defense.[1] Always check gloves for tears or punctures before use. Contaminated work clothing should not be allowed out of the workplace.

  • Laboratory Coat:

    • Requirement: A standard laboratory coat must be worn and fully buttoned.

    • Rationale: This protects against accidental spills on clothing and skin.

  • Additional Protection:

    • Requirement: Wear long pants and closed-toe shoes.[3][7]

    • Rationale: This is a fundamental laboratory safety rule to ensure maximum skin coverage.[3]

Respiratory Protection
  • Requirement: Under normal laboratory conditions with adequate ventilation (i.e., working within a certified chemical fume hood), a respirator is not typically required.[8]

  • Rationale: The primary respiratory hazard is irritation from dust or aerosols (H335).[1] A fume hood effectively mitigates this risk by containing and exhausting these particulates.

  • When Respirators are Necessary: If you are working outside of a fume hood or if there is a potential for significant aerosolization, a respirator may be necessary.[2][5] In such cases, consult with your institution's Environmental Health and Safety (EHS) department for a proper risk assessment and respirator fitting.[5]

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including the disposal of all waste materials.

Experimental Workflow: A Step-by-Step Guide
  • Preparation:

    • Ensure your chemical fume hood is operational and has a current certification.

    • Gather all necessary equipment and reagents.

    • Clearly label all containers.[9]

    • Review the Safety Data Sheet (SDS) for this compound and any other chemicals you will be using.[10]

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Put on your chemical splash goggles.

    • Wash and dry your hands thoroughly.

    • Put on your nitrile gloves, ensuring they fit properly and have no visible defects.

  • Handling the Chemical:

    • Perform all manipulations of this compound inside the chemical fume hood to minimize inhalation exposure.[11]

    • Use tools like spatulas and weighing paper to handle the solid material, minimizing the potential for skin contact.[12]

    • Keep all containers of the chemical sealed when not in use.

  • Post-Handling:

    • Decontaminate your work area within the fume hood.

    • Securely seal all waste containers.

  • Doffing PPE:

    • Remove gloves first, peeling them off without touching the outside surface with your bare hands.

    • Remove your lab coat.

    • Remove your goggles.

    • Wash your hands thoroughly with soap and water.

Chemical Handling and Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep1 Verify Fume Hood Certification prep2 Review SDS for all Chemicals prep1->prep2 prep3 Don PPE: Lab Coat, Goggles, Gloves prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 handle3 Close Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Experiment Complete clean2 Segregate & Seal Waste Containers clean1->clean2 clean3 Doff PPE clean2->clean3 disp1 Store Waste in Designated Satellite Area clean2->disp1 clean4 Wash Hands clean3->clean4 disp2 Arrange for EHS Waste Pickup disp1->disp2

Caption: Workflow for safe handling and disposal of this compound.

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to ensure environmental and personal safety.[9]

  • Chemical Waste:

    • All solid this compound waste and any solutions containing it must be disposed of as hazardous chemical waste.[13][14]

    • Collect this waste in a clearly labeled, sealed, and appropriate waste container.[9][14] Do not mix with other waste streams unless compatibility has been verified.[10][13]

    • Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.[14]

  • Contaminated PPE:

    • Disposable items such as gloves, weighing paper, and contaminated wipes should be collected in a separate, labeled bag for solid hazardous waste.

    • Do not dispose of chemically contaminated items in the regular trash.[13]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13]

    • The rinsate must be collected and disposed of as hazardous chemical waste.

    • After rinsing, deface the label on the container, and it can then typically be disposed of as non-hazardous glass or plastic waste, according to your institutional guidelines.[13]

By adhering to these scientifically-backed protocols, you not only ensure your own safety but also contribute to a culture of responsibility and trust within the scientific community.

References

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University. Retrieved from [Link]

  • Personal Protection Equipment. (n.d.). University of South Carolina. Retrieved from [Link]

  • How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (2024, April 10). ChemBK. Retrieved from [Link]

  • SAFETY DATA SHEET. (2015, May 21). ChemWorld. Retrieved from [Link]

  • Safety. (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

  • PLEXUS® MA830 Adhesive SAFETY DATA SHEET. (2019, July 17). ITW Performance Polymers. Retrieved from [Link]

  • Laboratory Safety Manual. (n.d.). Duke University. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Standards for the Management of Specific Hazardous Wastes and Specific Types of Hazardous Waste Management Facilities. (2022, May 27). South Carolina Department of Environmental Services. Retrieved from [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022, January 5). ACS Publications. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2023, August 24). Pecora Corporation. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.